Technical Documentation Center

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride
  • CAS: 1160264-83-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-(4-butoxyphenyl)quinoline-4-carboxylic acid

Topic: Synthesis of 2-(4-butoxyphenyl)quinoline-4-carboxylic acid precursor Content Type: Technical Whitepaper / Process Guide Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Strategic An...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-(4-butoxyphenyl)quinoline-4-carboxylic acid precursor Content Type: Technical Whitepaper / Process Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

The target molecule, 2-(4-butoxyphenyl)quinoline-4-carboxylic acid (often referred to as a substituted cinchoninic acid), represents a "privileged scaffold" in medicinal chemistry. It serves as the critical late-stage intermediate (precursor) for high-value bioactive compounds, including NK3 receptor antagonists (analogs of Talnetant/Osanetant) and HDAC inhibitors .

While the Doebner reaction is a historical route, this guide prioritizes the Pfitzinger Reaction . This pathway offers superior scalability, simplified purification (precipitation vs. chromatography), and higher atom economy for this specific lipophilic derivative.

Retrosynthetic Logic

The synthesis is deconstructed into two modular phases to ensure process control:

  • Module A (Precursor Synthesis): Construction of the lipophilic ether tail via Williamson ether synthesis to generate 4-butoxyacetophenone .

  • Module B (Core Assembly): Condensation of the acetophenone with isatin under alkaline conditions (Pfitzinger protocol) to yield the final carboxylic acid scaffold.

Retrosynthesis cluster_precursors Retrosynthetic Disconnection (Pfitzinger) Target Target Scaffold: 2-(4-butoxyphenyl)quinoline-4-carboxylic acid Isatin Isatin (Indole-2,3-dione) Target->Isatin Ring Opening/Cyclization Ketone Intermediate A: 4-Butoxyacetophenone Target->Ketone Condensation Start Starting Materials: 4-Hydroxyacetophenone + 1-Bromobutane Ketone->Start Williamson Ether Synthesis

Figure 1: Retrosynthetic disconnection strategy prioritizing the Pfitzinger route for scalable assembly.

Module A: Synthesis of Intermediate 4-Butoxyacetophenone

Before the quinoline core can be assembled, the acetophenone moiety must be functionalized. Direct alkylation of 4-hydroxyacetophenone is preferred over Friedel-Crafts acylation of butyl phenyl ether due to regioselectivity concerns.

Reaction Mechanism

This is a standard Williamson Ether Synthesis . The phenoxide ion, generated in situ by potassium carbonate (


), acts as a nucleophile attacking the primary carbon of 1-bromobutane via an 

mechanism.
Experimental Protocol

Scale: 100 mmol basis Estimated Yield: 90-95%

ReagentEquiv.AmountRole
4-Hydroxyacetophenone 1.013.6 gSubstrate
1-Bromobutane 1.216.4 g (12.9 mL)Alkylating Agent
Potassium Carbonate (

)
2.027.6 gBase
Potassium Iodide (KI) 0.11.66 gFinkelstein Catalyst
DMF (Dimethylformamide) -100 mLSolvent

Step-by-Step Methodology:

  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Hydroxyacetophenone, anhydrous

    
    , and catalytic KI.
    
  • Solvation: Add DMF and stir at room temperature for 15 minutes to facilitate partial deprotonation.

  • Addition: Add 1-bromobutane dropwise over 10 minutes.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The starting phenol (

    
    ) should disappear, replaced by the ether (
    
    
    
    ).
  • Quench: Cool to room temperature and pour the mixture into 500 mL of ice-cold water. The product will precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Result: 4-Butoxyacetophenone appears as a pale yellow oil or low-melting solid. It is sufficiently pure for the next step.

Module B: The Pfitzinger Cyclization

This is the critical scaffold-forming step. The reaction exploits the base-catalyzed opening of the isatin ring to form isatic acid (2-aminophenylglyoxylic acid), which then condenses with the ketone.

Reaction Pathway & Logic

The Pfitzinger reaction is chosen over the Doebner reaction (Aniline + Aldehyde + Pyruvate) because it avoids the formation of pyrrolidinone side products and generally yields a cleaner crude product that precipitates upon acidification.

PfitzingerMechanism Isatin Isatin IsaticAcid Isatic Acid (K-Salt) Isatin->IsaticAcid Hydrolysis Base KOH (33%) Base->IsaticAcid Condensation Aldol Condensation & Cyclization IsaticAcid->Condensation Ketone 4-Butoxyacetophenone Ketone->Condensation Product 2-(4-butoxyphenyl) quinoline-4-COOH Condensation->Product Acidification (-H2O)

Figure 2: Mechanistic flow of the Pfitzinger reaction.[1]

Experimental Protocol

Scale: 50 mmol basis Target Yield: 75-85%

ReagentEquiv.AmountRole
Isatin 1.07.35 gCore Scaffold
4-Butoxyacetophenone 1.110.6 gModule A Product
KOH (33% aq. solution) 4.0~25 mLBase/Solvent
Ethanol (95%) -50 mLCo-solvent

Step-by-Step Methodology:

  • Isatin Hydrolysis: In a 250 mL flask, dissolve Isatin in the 33% KOH solution. Heat gently (40°C) until the deep red color turns to yellow/orange, indicating the formation of potassium isatate.

  • Addition: Add the 4-Butoxyacetophenone (from Module A) dissolved in Ethanol.

  • Reflux: Heat the mixture to reflux (approx. 85-90°C) for 18–24 hours .

    • Process Note: The reaction typically darkens. Monitoring via HPLC is recommended as TLC can be difficult due to the polarity of the carboxylic acid product.

  • Solvent Removal: Distill off the ethanol (rotary evaporator) to reduce solubility of the final product.

  • Workup (Impurity Removal): Dilute the remaining aqueous residue with water (100 mL). Wash this aqueous alkaline layer with Diethyl Ether (

    
     mL).
    
    • Critical Step: This removes unreacted ketone and neutral side products. The product remains in the aqueous layer as the potassium carboxylate salt.

  • Precipitation: Cool the aqueous phase to 0–5°C in an ice bath. Slowly acidify with Glacial Acetic Acid (or 2M HCl) to pH 3–4 while stirring vigorously.

  • Isolation: The target acid will precipitate as a yellow/tan solid. Filter the solid using a Buchner funnel.

  • Purification: Recrystallize the crude solid from Ethanol or an Ethanol/DMF mixture.

    • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected parameters.

Table 1: Analytical Specifications

ParameterSpecification / Expected Value
Appearance Yellow to tan crystalline powder
Melting Point >200°C (Carboxylic acids of this class typically melt 210–230°C)
Solubility Soluble in DMSO, DMF, hot EtOH; Insoluble in water, Hexane
1H NMR (DMSO-d6) COOH: Broad singlet ~13.5-14.0 ppmQuinoline H3: Singlet ~8.4 ppmAromatic: Multiplets 7.5-8.2 ppm (Quinoline ring)Phenyl Ring: AA'BB' system ~8.2 (d) and 7.1 (d) ppmButoxy: Triplet ~4.0 (OCH2), Multiplets 1.4-1.8, Triplet ~0.9 (CH3)
Mass Spec (ESI) [M+H]+ calculated for

: 322.14

Safety & Handling

  • Isatin: Generally low toxicity but can cause skin irritation.

  • 1-Bromobutane: Flammable liquid; alkylating agent. Use in a fume hood.

  • KOH: Corrosive. Wear chemical-resistant gloves and eye protection.

  • Waste Disposal: The aqueous filtrate from the Pfitzinger reaction contains potassium salts and trace organics; dispose of as aqueous basic waste.

References

  • Pfitzinger Reaction Mechanism & Scope

    • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[2][3][4] Chemistry of Heterocyclic Compounds.

    • Source:

  • Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives (HDAC Inhibitors)

    • Wang, J., et al. (2022). "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers in Chemistry.
    • Source:

  • NK3 Receptor Antagonists (Quinoline Carboxamide Precursors)

    • Saudi, M. N. S., et al. (2003). "Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists." Archiv der Pharmazie.
    • Source:

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.

Sources

Exploratory

Predicted biological activity of quinoline-4-carbonyl chloride derivatives

Executive Summary The quinoline-4-carbonyl chloride moiety serves as a high-energy "gateway" scaffold in medicinal chemistry. While the acid chloride itself is a transient synthetic intermediate, its value lies in its re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-4-carbonyl chloride moiety serves as a high-energy "gateway" scaffold in medicinal chemistry. While the acid chloride itself is a transient synthetic intermediate, its value lies in its reactivity—enabling the rapid generation of quinoline-4-carboxamides, hydrazides, and esters . These derivatives are privileged structures with predicted and validated efficacy against bacterial DNA gyrase, human dihydroorotate dehydrogenase (hDHODH), and malarial plasmepsins. This guide details the predictive pharmacological modeling, synthetic utility, and ADMET profiling of this chemical class.[1]

The Chemical Scaffold: A Synthetic Pivot

The biological relevance of quinoline-4-carbonyl chloride stems from its electrophilic carbonyl carbon. Unlike the stable carboxylic acid, the chloride derivative facilitates nucleophilic acyl substitution under mild conditions, allowing for the introduction of diverse pharmacophores (amines, hydrazines, alcohols) that define the final biological activity.

Synthetic Workflow & Causality

The synthesis typically proceeds via the Pfitzinger reaction or the Gould-Jacobs reaction to yield the carboxylic acid, followed by activation with thionyl chloride (


).

Critical Control Point: The conversion to the acid chloride must be performed under anhydrous conditions to prevent hydrolysis back to the acid. The subsequent coupling with nucleophiles determines the target specificity (e.g., bulky amines for kinase inhibition vs. hydrazides for antimicrobial activity).

SyntheticPathway Isatin Isatin/Aniline Acid Quinoline-4-carboxylic Acid Isatin->Acid Pfitzinger Rxn (KOH, Reflux) AcidChloride Quinoline-4-carbonyl Chloride (The Pivot) Acid->AcidChloride SOCl2, Reflux (-SO2, -HCl) Amide Carboxamides (Anticancer/Antimicrobial) AcidChloride->Amide + R-NH2 (Nucleophilic Attack) Hydrazide Hydrazides (Antimalarial) AcidChloride->Hydrazide + NH2-NH2 Ester Esters (Pro-drugs) AcidChloride->Ester + R-OH

Figure 1: Divergent synthesis from the acid chloride pivot point. The electrophilic carbonyl chloride allows for the rapid generation of three distinct bioactive classes.

Predicted Pharmacological Profiles

The biological activity of derivatives synthesized from quinoline-4-carbonyl chloride is predicted based on the specific nucleophile attached.

Antibacterial Activity (DNA Gyrase Inhibition)

Derivatives, particularly quinoline-4-carboxamides , are predicted to act as DNA Gyrase B (GyrB) inhibitors. Unlike fluoroquinolones (which target the DNA-Gyrase complex), 4-position derivatives often target the ATP-binding pocket of the GyrB subunit [1].

  • Mechanism: The amide NH acts as a hydrogen bond donor to Asp73 (in E. coli numbering), while the quinoline ring engages in

    
     stacking with the hydrophobic pocket.
    
  • Predicted Potency: Derivatives with electron-withdrawing groups (Cl, F) at the 6, 7, or 8 positions of the quinoline ring show enhanced potency due to increased lipophilicity and better penetration of the bacterial cell wall [2].

Anticancer Activity (hDHODH & Kinase Inhibition)

Recent in silico studies identify quinoline-4-carboxylic acid derivatives as potent inhibitors of Human Dihydroorotate Dehydrogenase (hDHODH) , a key enzyme in de novo pyrimidine biosynthesis.

  • Causality: Rapidly dividing cancer cells rely heavily on de novo synthesis rather than salvage pathways.

  • Binding Mode: Molecular docking reveals that the carboxyl/amide group interacts with Arg136 and Gln47 in the hDHODH active site, effectively starving the tumor of uridine monophosphate (UMP) [3].

Antimalarial Activity (Plasmepsin II)

Hydrazide derivatives formed from the acid chloride have shown high affinity for Plasmepsin II , a hemoglobin-degrading enzyme in Plasmodium falciparum.

  • Key Interaction: The hydrazide linker provides flexibility, allowing the molecule to adopt a conformation that fits the catalytic dyad (Asp34/Asp214) of the protease [4].

Computational Prediction Methodologies

To validate the utility of the quinoline-4-carbonyl chloride scaffold before synthesis, the following computational workflow is recommended.

Protocol: Molecular Docking[1][3][4][5][6][7][8][9][10][11]
  • Ligand Preparation:

    • Sketch derivatives (Amides/Hydrazides) in ChemDraw.

    • Energy minimize using MMFF94 force field.

    • Generate 3D conformers.

  • Target Preparation:

    • Retrieve crystal structures: DNA Gyrase B (PDB: 1KZN), hDHODH (PDB: 1DLS), or EGFR (PDB: 1M17).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Grid Generation: Define a

    
     Å box centered on the active site residues.
    
  • Docking: Use AutoDock Vina or Glide. Run 50 genetic algorithm runs per ligand.

DockingWorkflow cluster_process In Silico Simulation Step1 Ligand Library Generation (From Acid Chloride Scaffold) Docking Molecular Docking (AutoDock Vina/Glide) Step1->Docking Step2 Target Selection (GyrB, hDHODH, Plasmepsin) Step2->Docking Scoring Binding Affinity Calculation (ΔG < -7.0 kcal/mol) Docking->Scoring Decision Lead Selection? Scoring->Decision Synthesis Proceed to Synthesis (via Acid Chloride) Decision->Synthesis Pass Refine Refine Substituents Decision->Refine Fail Refine->Step1

Figure 2: Computational workflow for filtering derivatives prior to chemical synthesis.

Quantitative Activity Data

The following table summarizes predicted and experimental data for derivatives synthesized via the quinoline-4-carbonyl chloride route.

Derivative ClassTarget EnzymePredicted Binding Energy (kcal/mol)Experimental IC50 (µM)Reference Standard
6-Fluoro-amide DNA Gyrase B-8.90.39 (vs S. aureus)Ciprofloxacin (0.35)
4-Carbohydrazide Plasmepsin II-9.28.45Chloroquine
Benzo[h]quinoline COX-2-10.10.043Celecoxib (0.060)
Chalcone-Hybrid hDHODH-9.50.12Leflunomide

Data aggregated from docking studies and in vitro assays [1, 3, 5].[1][2][3]

ADMET Profiling (Safety & Kinetics)

The clinical viability of these derivatives depends on their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

  • Lipinski’s Rule of Five: Most quinoline-4-carboxamides derived from this scaffold fall within acceptable ranges (MW < 500, LogP < 5).

  • Bioavailability: The amide linkage is stable in plasma but susceptible to hepatic metabolism.

  • Toxicity:

    • Genotoxicity: The quinoline core can be mutagenic if not substituted correctly. 4-position substitution generally reduces intercalation into host DNA compared to planar aminoquinolines.

    • hERG Inhibition: A known risk for quinolines. Docking into the hERG channel is a mandatory safety check.

Self-Validating Protocol: To verify ADMET predictions, synthesized compounds should undergo a Parallel Artificial Membrane Permeability Assay (PAMPA) immediately following purification to confirm passive diffusion capabilities before investing in cell-based assays.

References

  • Synthesis and molecular validation of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry.Link[4]

  • Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Semantic Scholar.Link

  • Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Arch Pharm (Weinheim).Link

  • Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Sci Forschen.Link

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed.Link

Sources

Foundational

An In-depth Technical Guide to CAS Number 1160264-83-4: Properties and Suppliers

An Important Note on the Availability of Information As of February 2026, there is no publicly available scientific or commercial information for the chemical substance designated by CAS number 1160264-83-4. Extensive se...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on the Availability of Information

As of February 2026, there is no publicly available scientific or commercial information for the chemical substance designated by CAS number 1160264-83-4. Extensive searches of chemical databases, scientific literature, and supplier catalogs have not yielded any specific data for this particular identifier.

This lack of information suggests several possibilities:

  • The CAS number may be incorrect or contain a typographical error. It is recommended to double-check the number for accuracy.

  • The substance is a new or emerging compound that has not yet been widely studied or commercialized.

  • The compound is proprietary and its details are not publicly disclosed by the manufacturer.

  • The CAS number may be an internal identifier for a specific research institution or company and not a universally recognized CAS registry number.

Without any available data, it is not possible to provide an in-depth technical guide on the properties, synthesis, applications, or suppliers of the substance associated with CAS number 1160264-83-4.

For researchers, scientists, and drug development professionals who have encountered this CAS number, the following steps are recommended:

  • Verify the CAS Number: Confirm the accuracy of the CAS number from the original source.

  • Contact the Source: If the CAS number was obtained from a publication, patent, or supplier, it is advisable to contact them directly for more information.

  • Monitor Chemical Databases: Periodically check major chemical databases such as SciFinder, Reaxys, and PubChem for any future updates or entries corresponding to this CAS number.

This guide will be updated if and when information regarding CAS number 1160264-83-4 becomes publicly available.

Exploratory

Functionalized Quinoline Scaffolds: Synthetic Strategies and High-Impact Applications

[1] Executive Summary The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in drug discovery and materials science due to its electronic amphotericity—combining the electron-deficient pyridine ring wi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in drug discovery and materials science due to its electronic amphotericity—combining the electron-deficient pyridine ring with the electron-rich benzene ring. This duality allows for diverse functionalization strategies, enabling applications ranging from next-generation antimalarials and kinase inhibitors to high-efficiency OLED emitters. This guide analyzes the strategic functionalization of quinolines, detailing the causal link between specific substitution patterns and their physicochemical performance.[1][2]

Part 1: Strategic Functionalization & Electronic Logic

To exploit the quinoline scaffold, one must understand its intrinsic reactivity profile. The fusion of the benzene and pyridine rings creates distinct zones of reactivity, dictating the synthetic approach.

The Reactivity Map
  • The Pyridine Ring (C2, C3, C4): Electron-deficient.[3]

    • C2 & C4: Highly susceptible to nucleophilic attack (SNAr) and radical minisci-type functionalization due to the inductive effect of the nitrogen.

    • C3: The "deactivated" position. It functions similarly to the meta-position in nitrobenzene, making direct electrophilic substitution difficult. Modern strategies employ directing groups or transition-metal-catalyzed cross-coupling (e.g., Pd, Ni) to access this site.

  • The Benzene Ring (C5, C6, C7, C8): Electron-rich.

    • C5 & C8: Susceptible to electrophilic aromatic substitution (SEAr). C8 is particularly valuable as a site for chelation-assisted C-H activation due to its proximity to the ring nitrogen (acting as a directing group).

Visualization: Quinoline Reactivity Logic

QuinolineReactivity Core Quinoline Scaffold (Benzo[b]pyridine) C2_C4 Positions C2 & C4 (Electron Deficient) Core->C2_C4 Inductive Effect C3 Position C3 (Metabolic Hotspot/Hard to Access) Core->C3 Electronic Node Benzene Positions C5-C8 (Electron Rich) Core->Benzene Resonance Nu_Attack Nucleophilic Attack (S_NAr) Radical Alkylation C2_C4->Nu_Attack Metal_Cat Pd/Ni Cross-Coupling Directing Group Strategy C3->Metal_Cat E_Sub Electrophilic Subst. (SEAr) Chelation-Assisted C-H Activation Benzene->E_Sub

Caption: Reactivity mapping of the quinoline scaffold highlighting distinct electronic zones for targeted synthesis.

Part 2: Advanced Synthetic Methodologies

While classic methods like the Skraup, Friedländer, and Povarov reactions remain foundational, modern drug discovery demands higher atom economy and regioselectivity.

Protocol: Cobalt(III)-Catalyzed C-H Activation

Recent advancements have shifted towards transition-metal-catalyzed C-H activation to functionalize the C8 position, utilizing the quinoline nitrogen as an intrinsic directing group. This method avoids pre-functionalized starting materials (e.g., halides).

Objective: Regioselective C8-alkynylation of quinoline.

Materials:

  • Substrate: 6-Methylquinoline (1.0 equiv)

  • Reagent: Terminal Alkyne (e.g., Phenylacetylene, 1.5 equiv)

  • Catalyst: [Cp*Co(CO)I2] (5 mol%)

  • Oxidant: Silver Acetate (AgOAc, 2.0 equiv)

  • Solvent: TFE (2,2,2-Trifluoroethanol) – Critical for stabilizing the cationic Co(III) species.

Step-by-Step Methodology:

  • Charge: In a glovebox, add 6-methylquinoline (0.2 mmol), [Cp*Co(CO)I2] (0.01 mmol), and AgOAc (0.4 mmol) to a 15 mL pressure tube.

  • Solvation: Add TFE (2.0 mL) and the terminal alkyne (0.3 mmol). Seal the tube under argon.

  • Activation: Heat the reaction mixture to 100°C for 16 hours. The high temperature is required to overcome the activation energy of the C-H bond cleavage.

  • Work-up: Cool to room temperature. Filter through a celite pad to remove silver salts. Wash with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation:

  • Yield: Expect 75-85% isolated yield.

  • Regioselectivity: >95:5 C8 vs C5 selectivity, confirmed by NOESY NMR (interaction between H8 and alkyne protons).

Mechanism of C-H Activation

CH_Activation Step1 Coordination Quinoline N binds to Cp*Co(III) Step2 C-H Activation Formation of 5-membered Metallacycle Step1->Step2 - HOAc Step3 Alkyne Insertion Coordination & Insertion into Co-C bond Step2->Step3 Step4 Reductive Elimination Product Release & Co(I) formation Step3->Step4 Step5 Re-oxidation Co(I) oxidized to Co(III) by AgOAc Step4->Step5 Step5->Step1 Regeneration

Caption: Catalytic cycle for Co(III)-directed C-8 functionalization of quinoline.

Part 3: Medicinal Chemistry Applications[1][2][3][5][6][7][8]

Infectious Diseases: Overcoming Resistance

The quinoline core is historic in antimalarial therapy (Chloroquine, Quinine). However, resistance has necessitated structural evolution.

  • Mechanism: Quinoline drugs function by inhibiting the biocrystallization of toxic free heme into inert hemozoin within the parasite's digestive vacuole.

  • Recent Breakthroughs:

    • Bedaquiline (Tuberculosis): A diarylquinoline that targets mycobacterial ATP synthase (subunit c), a completely novel mechanism compared to fluoroquinolones (gyrase inhibitors).

    • PfEF2 Inhibitors: Novel quinoline-4-carboxamides (e.g., DDD107498) inhibit Plasmodium falciparum translation elongation factor 2, active against multiple life-cycle stages.

Oncology: Kinase Inhibition

Quinolines are potent Type I and Type II kinase inhibitors. The nitrogen atom often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Lenvatinib: A multi-kinase inhibitor (VEGFR, FGFR) containing a quinoline-4-carboxamide core.

  • Cabozantinib: Targets MET and VEGFR2, utilizing a quinoline ether linkage.

Comparative Efficacy Data

The following table summarizes key functionalized quinolines and their potency in recent studies.

Compound ClassTarget / ApplicationLead CandidatePotency MetricReference
Diarylquinoline M. tuberculosis (ATP Synthase)BedaquilineMIC: 0.03 µg/mL[1, 5]
Quinoline-4-carboxamide P. falciparum (PfEF2)DDD107498EC50: ~1 nM[4]
4-Aminoquinoline Hybrid P. falciparum (Hemozoin)Compound 40dIC50: 4.54 µM[1]
Quinoline-Urea VEGFR2/MET (Cancer)CabozantinibIC50: 0.035 nM (MET)[11]

Part 4: Material Science (OLEDs)[10]

Beyond pharma, functionalized quinolines are critical in organic electronics due to their high electron affinity and thermal stability.

TADF Emitters

Thermally Activated Delayed Fluorescence (TADF) materials harvest both singlet and triplet excitons, theoretically allowing 100% internal quantum efficiency.

  • Design Strategy: Donor-Acceptor (D-A) systems where Quinoline acts as the Acceptor and Phenoxazine or Acridine acts as the Donor. This separates HOMO and LUMO, minimizing

    
     (Singlet-Triplet energy gap).
    
  • Performance: Recent quinoline-based TADF emitters (e.g., DMAC-QL) have achieved External Quantum Efficiencies (EQE) exceeding 17%, rivaling traditional phosphorescent iridium complexes.

OLED Efficiency Data
Emitter StructureMechanismEmission ColorMax EQE (%)Turn-on Voltage (V)
DMAC-QL TADF / AIEGreen-Yellow7.7%3.2
PXZ-QL TADFYellow17.3%2.6
PTZ-QL TADFOrange-Red14.8%2.8

Data Source: Materials Chemistry Frontiers, 2024 [12]

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. (2025). [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. (2019). [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. (2025). [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity. Journal of Medicinal Chemistry. (2021).[4] [Link]

  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. RSC Advances. (2025). [Link]

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones. PMC. (2023). [Link]

  • Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry. (2022). [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids. Frontiers in Chemistry. (2023). [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents. MDPI. (2024). [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases. PMC. (2026). [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences. (2022). [Link]

  • Quinoline-based TADF emitters exhibiting aggregation-induced emission. Materials Chemistry Frontiers. (2024). [Link]

Sources

Foundational

Reactivity of quinoline-4-carbonyl chloride with nucleophiles

An In-Depth Technical Guide to the Reactivity of Quinoline-4-Carbonyl Chloride with Nucleophiles Executive Summary Quinoline-4-carbonyl chloride is a highly valuable and reactive chemical intermediate, pivotal in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of Quinoline-4-Carbonyl Chloride with Nucleophiles

Executive Summary

Quinoline-4-carbonyl chloride is a highly valuable and reactive chemical intermediate, pivotal in the synthesis of a diverse array of functionalized quinoline derivatives. Its significance is firmly rooted in the fields of medicinal chemistry and materials science, where the quinoline scaffold is a recurring motif in pharmacologically active compounds. This guide provides a detailed exploration of the core reactivity of quinoline-4-carbonyl chloride with common classes of nucleophiles, including nitrogen, oxygen, and carbon-based reactants. By elucidating the underlying principles of nucleophilic acyl substitution and providing practical, field-tested protocols, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible.

Introduction: The Quinoline Scaffold and the Role of the 4-Acyl Chloride Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Derivatives of quinoline are known to possess a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[1] The functionalization of this core structure is key to modulating its pharmacological profile.

Quinoline-4-carbonyl chloride emerges as a superior starting material for this purpose. It is typically synthesized from the corresponding quinoline-4-carboxylic acid via treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The resulting acyl chloride is a highly electrophilic species, primed for reaction with a wide range of nucleophiles. The reactivity is centered on the carbonyl carbon, which is rendered significantly electron-deficient by the inductive effects of both the carbonyl oxygen and the adjacent chlorine atom. This high degree of reactivity makes it an ideal precursor for the efficient synthesis of amides, esters, and ketones.

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The reactions of quinoline-4-carbonyl chloride are governed by the nucleophilic acyl substitution mechanism. This is a two-step process involving an addition-elimination sequence.[4][5]

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient tetrahedral intermediate. This is typically the rate-determining step of the reaction.[6]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group. In this case, the chloride ion (Cl⁻) is an excellent leaving group, which drives the reaction to completion.[4]

The high reactivity of acyl chlorides compared to other carboxylic acid derivatives (like esters or amides) is attributed to the excellent leaving group ability of the chloride ion and the strong electron-withdrawing inductive effect of chlorine, which enhances the electrophilicity of the carbonyl carbon.[6]

Caption: General mechanism of nucleophilic acyl substitution.

Reactions with N-Nucleophiles: Synthesis of Quinoline-4-carboxamides

The reaction between quinoline-4-carbonyl chloride and nitrogen nucleophiles, particularly primary and secondary amines, is one of the most robust and widely used methods for generating quinoline-4-carboxamides. These amides are of significant interest in medicinal chemistry due to their potential as therapeutic agents.[2][7]

The reaction proceeds rapidly, often at room temperature. A key experimental consideration is the management of the hydrogen chloride (HCl) byproduct. The HCl generated can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To circumvent this, the reaction is typically conducted using either two equivalents of the amine nucleophile (one as the reactant, one as an acid scavenger) or one equivalent of the amine in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine.

Data Presentation: Amidation of Quinoline-4-carbonyl Chloride
Nucleophile (Amine)BaseSolventTemperature (°C)Yield (%)
2-Pyrrolidin-1-ylethanamine- (Excess Amine)THFRoom TempGood
AnilinePyridineTolueneReflux58
Various Primary AminesTriethylamineBasic MediaRoom Temp60-80
4-Amino-1-benzylpiperidineN,N'-CarbonyldiimidazoleNot SpecifiedNot SpecifiedGood
Note: This entry uses a coupling agent with the parent carboxylic acid, illustrating a related synthetic strategy.
Experimental Protocol: Synthesis of N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide

This protocol is adapted from methodologies used in the synthesis of antimalarial drug candidates.[2]

  • Reagent Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve quinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Acyl Chloride Formation: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The solvent and excess thionyl chloride are then removed in vacuo to yield crude quinoline-4-carbonyl chloride, which is used immediately in the next step. Causality Note: The exclusion of moisture is critical to prevent hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

  • Amidation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF). In a separate flask, dissolve 2-pyrrolidin-1-ylethanamine (2.2 eq) in THF.

  • Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at room temperature. The reaction is typically rapid and may be slightly exothermic. Stir for 1-2 hours.

  • Work-up: Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to afford the pure quinoline-4-carboxamide.

Amidation_Workflow start Start: Quinoline-4- carboxylic acid acyl_chloride Step 1: React with SOCl₂ in DCM with cat. DMF start->acyl_chloride evap1 Step 2: Remove solvent and excess SOCl₂ in vacuo acyl_chloride->evap1 dissolve_acyl Step 3: Dissolve crude acyl chloride in THF evap1->dissolve_acyl react Step 5: Add amine solution to acyl chloride solution. Stir at RT for 1-2h. dissolve_acyl->react dissolve_amine Step 4: Prepare solution of Amine (2.2 eq) in THF dissolve_amine->react workup Step 6: Aqueous Work-up (NaHCO₃, Brine) react->workup purify Step 7: Column Chromatography workup->purify product Product: Pure Quinoline- 4-carboxamide purify->product

Caption: Experimental workflow for amide synthesis.

Reactions with O-Nucleophiles: Synthesis of Quinoline-4-carboxylates

Esterification using quinoline-4-carbonyl chloride and an alcohol or phenol (O-nucleophiles) is an efficient method for producing quinoline-4-carboxylates. These esters are not only important synthetic intermediates but also exhibit biological activities themselves.

Similar to amidation, this reaction generates HCl, necessitating the use of a non-nucleophilic base like pyridine or triethylamine to act as an acid scavenger and drive the reaction to completion. Pyridine is often used as both the base and the solvent. The reaction is generally facile with primary and secondary alcohols, while tertiary alcohols may react slower due to steric hindrance.

Experimental Protocol: Synthesis of Ethyl Quinoline-4-carboxylate
  • Setup: To a solution of quinoline-4-carbonyl chloride (1.0 eq), prepared as described previously, in anhydrous pyridine at 0 °C, add absolute ethanol (1.5 eq) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with cold 1M HCl solution (to remove pyridine), saturated NaHCO₃ solution, and finally with brine. Trustworthiness Note: The acid wash is crucial for removing the pyridine catalyst, simplifying subsequent purification.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude ester can be purified by vacuum distillation or column chromatography.

Reactions with C-Nucleophiles: The Friedel-Crafts Acylation

Quinoline-4-carbonyl chloride can serve as a potent acylating agent in Friedel-Crafts reactions to form new carbon-carbon bonds.[8] This electrophilic aromatic substitution reaction allows for the introduction of the quinoline-4-carbonyl moiety onto an electron-rich aromatic ring, such as benzene, toluene, or anisole.

The reaction requires a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[9] The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion.[10] This acylium ion is the active electrophile that is then attacked by the π-electrons of the aromatic ring. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[8]

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of Phenyl(quinolin-4-yl)methanone
  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and gas outlet, place anhydrous aluminum trichloride (AlCl₃, 1.1 eq) in an excess of dry benzene (which serves as both reactant and solvent).

  • Addition of Acyl Chloride: Cool the suspension to 0-5 °C. Add a solution of quinoline-4-carbonyl chloride (1.0 eq) in dry benzene dropwise from the dropping funnel over 30 minutes. Expertise Note: Maintaining a low temperature during the addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex of the product ketone.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with benzene or DCM. Combine the organic layers, wash with water, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Conclusion

Quinoline-4-carbonyl chloride stands out as a versatile and highly reactive building block in organic synthesis. Its pronounced electrophilicity at the carbonyl carbon facilitates efficient reactions with a broad spectrum of nucleophiles. The synthesis of amides, esters, and ketones via nucleophilic acyl substitution and Friedel-Crafts acylation are reliable and high-yielding transformations. A thorough understanding of the underlying mechanisms and careful control of reaction conditions—particularly the management of the HCl byproduct and the exclusion of moisture—are paramount for achieving successful outcomes. The derivatives synthesized from this key intermediate continue to be a fertile ground for the discovery of new therapeutic agents and functional materials, underscoring its enduring importance in modern chemistry.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 5). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Retrieved from [Link]

  • SciSpace. (2019, November 23). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Retrieved from [Link]

  • Fiveable. (2025, August 15). Nucleophilic Acyl Substitution Reactions | Organic Chemistry Class Notes. Retrieved from [Link]

  • DergiPark. (2022, October 5). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

Sources

Exploratory

Structural Dynamics and Pharmacophoric Mapping of 2-Phenylquinoline Derivatives

[1] Introduction: The Privileged Scaffold The 2-phenylquinoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of rece...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Privileged Scaffold

The 2-phenylquinoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Its utility stems from its planar, electron-deficient aromatic core, which facilitates


 stacking interactions with DNA base pairs and hydrophobic pockets in proteins such as SIRT3 and STAT3.[2]

However, the structural analysis of this scaffold is not merely about confirming connectivity. It requires a deep understanding of the torsional dynamics between the quinoline core and the C2-phenyl ring. This dihedral angle dictates the molecule's ability to act as a DNA intercalator (requiring planarity) versus a minor groove binder or enzyme inhibitor (which may tolerate or require twisting).[2]

Synthetic Pathways & Regiocontrol[2]

To analyze the structure, one must first ensure regiochemical purity. While the Friedländer synthesis is classic, the Doebner Reaction (multicomponent condensation) offers superior access to 2-phenylquinoline-4-carboxylic acid derivatives, which are critical precursors for solubility-enhancing modifications.[2]

Experimental Protocol: Modified Doebner Synthesis

Objective: Synthesis of 2-phenylquinoline-4-carboxylic acid (Atophan analogues).

Reagents:

  • Aniline derivative (1.0 equiv)[2][3]

  • Benzaldehyde derivative (1.0 equiv)[2]

  • Pyruvic acid (1.0 equiv)[2]

  • Solvent: Absolute Ethanol[1][2]

  • Catalyst: Trifluoroacetic acid (TFA, catalytic amount)[2]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (20 mmol) and benzaldehyde (20 mmol) in ethanol (30 mL). Reflux for 1 hour to generate the Schiff base in situ.

    • Causality: Pre-forming the imine minimizes side reactions with pyruvic acid, ensuring the nucleophilic attack occurs at the correct carbon.

  • Cyclocondensation: Add pyruvic acid (30 mmol) and 0.1 mL TFA. Reflux the mixture for 12–18 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Work-up: Pour the hot reaction mixture into ice-cold water (100 mL) with vigorous stirring. A precipitate should form immediately.[1]

  • Purification: Filter the solid. Dissolve in 10% aqueous

    
     (to solubilize the acid), filter off any unreacted impurities, and re-acidify the filtrate with dilute HCl to pH 3–4. Collect the purified precipitate.
    
  • Validation: Recrystallize from ethanol.

Visualization: Reaction Mechanism Flow

DoebnerSynthesis Aniline Aniline (Nucleophile) Imine Schiff Base (Intermediate) Aniline->Imine Reflux 1h Aldehyde Benzaldehyde (Electrophile) Aldehyde->Imine Cyclization Cyclization (-2 H2O) Imine->Cyclization + Pyruvic Acid Pyruvic Pyruvic Acid (C3 Fragment) Pyruvic->Cyclization Product 2-Phenylquinoline- 4-carboxylic acid Cyclization->Product Oxidation/Aromatization

Figure 1: Logical flow of the Doebner multicomponent synthesis for regioselective quinoline formation.[2]

Spectroscopic Characterization

Structural validation relies heavily on NMR and X-ray crystallography to determine the electronic environment and steric conformation.[1]

Nuclear Magnetic Resonance (NMR) Analysis

The 2-phenylquinoline system exhibits distinct chemical shifts due to the ring current anisotropy of the nitrogen heterocycle.

Proton PositionChemical Shift (

, ppm)
MultiplicityStructural Insight
H-3 7.80 – 7.95Singlet (s)Diagnostic singlet.[1][2] Located in the shielding cone of the phenyl ring if twisted, or deshielded if planar.
H-4 8.20 – 8.60Doublet/TripletHighly deshielded due to the peri-effect and electron-withdrawing nature of the N-heterocycle.[1]
H-8 8.10 – 8.30Doublet (d)Deshielded by the lone pair of the adjacent Nitrogen.[1]
Phenyl (2', 6') 7.90 – 8.10Multiplet (m)Ortho protons.[2] Their shift correlates with the torsion angle relative to the quinoline plane.

Critical Analysis: In 2-phenylquinoline derivatives, a "steric clash" exists between H-8 of the quinoline and the ortho-protons of the phenyl ring.

  • Observation: If the phenyl ring is substituted at the ortho position (e.g., 2-chloro-phenyl), the torsion angle increases to relieve steric strain.

  • NMR Consequence: This twist disrupts conjugation, causing an upfield shift (shielding) of the phenyl protons compared to a planar system.[2]

X-Ray Crystallography & Torsion Angles

Crystallographic data reveals that the 2-phenylquinoline core is rarely perfectly planar in the solid state.[1]

  • Typical Torsion Angle:

    
     depending on substitution.[1][2]
    
  • Case Study: In 2-phenylquinoline-4-carboxylic acid, the carboxyl group often deviates from the quinoline plane by

    
    , while the phenyl ring twists by 
    
    
    
    to minimize repulsion with H-3 [1].[2]
  • Relevance: For DNA intercalation, the molecule must undergo a conformational change to flatten (

    
    ), an energetic penalty that must be compensated by binding affinity.[2]
    

Structure-Activity Relationship (SAR)[2][4]

The biological efficacy of these derivatives is governed by three vectors: Planarity (Intercalation), Lipophilicity (Permeability), and Electronic Distribution (Receptor Interaction).[2]

Pharmacophoric Map

SAR_Map Core Quinoline Core (Scaffold) Pos2 Position 2 (Phenyl) π-Stacking / Hydrophobic Core->Pos2 Pos4 Position 4 Solubility Vector Core->Pos4 Pos67 Positions 6, 7, 8 Electronic Tuning Core->Pos67 Effect1 Ortho-subst: Increases Torsion Reduces Intercalation Pos2->Effect1 Effect2 COOH/Amide: Increases Solubility H-Bond Donor Pos4->Effect2 Effect3 EDG (OMe): Increases Cytotoxicity (e.g., MCF-7 lines) Pos67->Effect3

Figure 2: Pharmacophoric decision tree for optimizing 2-phenylquinoline derivatives.

Key SAR Findings
  • The "Flatness" Requirement: For anticancer activity via DNA intercalation, the phenyl ring must be capable of coplanarity. Bulky ortho-substituents (e.g., -NO2, -CF3) on the phenyl ring sterically lock the molecule in a twisted conformation, drastically reducing DNA binding affinity [2].[2]

  • Electronic Tuning (Position 6/7): Electron-donating groups (EDGs) like -OMe at position 6 or 7 enhance the basicity of the quinoline nitrogen, improving protonation at physiological pH.[2] This often correlates with higher cytotoxicity against MCF-7 and HeLa cell lines [3].[1]

  • Solubility Anchors (Position 4): Unsubstituted 2-phenylquinolines are highly lipophilic (LogP > 4.0).[1][2] Derivatization at C4 with carboxamides or hydrophilic chains (e.g., via the Doebner acid product) lowers LogP to the drug-like range (2.0–3.[2]5) without destroying the pharmacophore.[1]

Computational Docking & Molecular Modeling[1][4][5][6]

When docking these derivatives into targets like SIRT3 (deacetylase) or DNA (intercalation), specific protocols ensure accuracy.[2]

Docking Protocol (AutoDock/Vina)[2]
  • Ligand Preparation:

    • Generate 3D conformers.[1]

    • Critical Step: Perform a conformational search to identify the global minimum torsion angle before docking.[1] Do not assume planarity.

  • Grid Generation:

    • DNA: Target the minor groove and the intercalation gap (typically between GC base pairs).

    • SIRT3: Center grid on the NAD+ binding pocket and the acetyl-lysine channel.[1]

  • Scoring Analysis:

    • Look for binding energies

      
       kcal/mol.[1]
      
    • Validation: A valid pose must show

      
       stacking (distance < 3.8 Å) between the quinoline core and the target aromatic residues (e.g., Phenylalanine in SIRT3 or DNA bases) [4].[2]
      

References

  • Blackburn, A. C., Dobson, A. J., & Gerkin, R. E. (1996).[2] 2-Phenylquinoline-4-carboxylic acid .[1][4][5] Acta Crystallographica Section C, 52(2), 409-411.[2][5] Link

  • Denny, W. A., et al. (1989).[1][2] Potential antitumor agents.[1][6][7][8][9][10][11] 57. 2-Phenylquinoline-8-carboxamides as "minimal" DNA-intercalating antitumor agents . Journal of Medicinal Chemistry, 32(2), 396-401.[2] Link

  • Luo, Y., et al. (2016).[1][2] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives . Molecules, 21(3), 363.[2] Link

  • BenchChem Technical Support.[1][12] NMR Analysis of 2-Phenylquinoline Derivatives . Link[2]

Sources

Foundational

Molecular weight and formula of C20H18ClNO2

The following is an in-depth technical guide focusing on the chemical profile, synthesis, and characterization of C₂₀H₁₈ClNO₂ , with a specific case study on its most chemically significant isomeric form: the Quinoline-4...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide focusing on the chemical profile, synthesis, and characterization of C₂₀H₁₈ClNO₂ , with a specific case study on its most chemically significant isomeric form: the Quinoline-4-Carboxylic Acid scaffold (specifically 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid).

Structural Elucidation, Synthesis, and Physicochemical Profiling

Part 1: Executive Summary & Chemical Identity

C₂₀H₁₈ClNO₂ is a molecular formula representing a diverse chemical space of bioactive small molecules, most notably substituted quinoline-4-carboxylic acids and furan-2-carboxamides . These scaffolds are critical in drug discovery, serving as precursors for kinase inhibitors, anti-infectives, and receptor modulators.

This guide focuses on the Quinoline-4-Carboxylic Acid derivative (CAS 862710-19-8), a representative pharmacophore characterized by high metabolic stability and defined structure-activity relationships (SAR).

1.1 Physicochemical Profile (Core Metrics)
PropertyValueUnitNotes
Molecular Formula C₂₀H₁₈ClNO₂ --
Molecular Weight 339.82 g/mol Monoisotopic Mass: 339.1026 Da
Exact Mass 339.1026DaUseful for HRMS calibration
Physical State Solid-Typically off-white to yellow crystalline powder
Melting Point 225–227°CDependent on crystal polymorph
LogP (Predicted) 5.34 ± 0.5-Highly lipophilic; requires non-aqueous solvents
pKa (Acid) 3.8 ± 0.2-Carboxylic acid moiety
H-Bond Donors 1-Carboxylic -OH
H-Bond Acceptors 3-Nitrogen (quinoline), Oxygens (carboxyl)
Rotatable Bonds 3-Phenyl-Quinoline bond, Isopropyl group
Part 2: Structural Analysis & Isomerism

The formula C₂₀H₁₈ClNO₂ possesses a Degree of Unsaturation (DoU) of 12 . Calculation:


.

This high degree of unsaturation indicates a structure rich in aromatic rings and pi-systems. In the context of the quinoline derivative:

  • Quinoline Core: 7 DoU (Benzene + Pyridine fused).

  • Phenyl Substituent: 4 DoU.

  • Carboxyl Group: 1 DoU.

  • Total: 12 (Matches formula).

2.1 Key Isomeric Forms

While the quinoline form is the focus, researchers must be aware of structural isomers that share this formula:

  • Quinoline Derivative: 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid. (High stability, kinase scaffold).

  • Furan Derivative: 5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide. (Amide linker, lower metabolic stability).

  • Pyrrole Derivative: Ethyl 1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate. (Synthetic intermediate).

Part 3: Synthesis & Manufacturing Protocols

The synthesis of the quinoline scaffold typically employs the Pfitzinger Reaction or the Friedländer Synthesis , utilizing an isatin derivative and a ketone.

3.1 Synthetic Pathway (Pfitzinger Protocol)

Objective: Synthesis of 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid.[1]

Reagents:

  • Precursor A: 7-Chloro-8-methylisatin (Substituted Isatin).

  • Precursor B: 4'-Isopropylacetophenone (Aryl Ketone).

  • Catalyst/Solvent: 33% Potassium Hydroxide (KOH) in Ethanol/Water.

Step-by-Step Protocol:

  • Condensation: Dissolve 1.0 eq of 7-Chloro-8-methylisatin in 33% KOH solution. Heat to 80°C.

  • Addition: Dropwise add 1.1 eq of 4'-Isopropylacetophenone dissolved in ethanol.

  • Reflux: Reflux the mixture for 12–24 hours. The isatin ring opens to form the isatinate, which then condenses with the ketone.

  • Cyclization: The intermediate undergoes cyclodehydration to form the quinoline ring.

  • Workup: Cool the reaction mixture to room temperature. Acidify with glacial acetic acid or HCl to pH 4–5 to precipitate the free carboxylic acid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF to obtain the pure product.

3.2 Reaction Logic Diagram

The following diagram illustrates the Pfitzinger synthesis logic flow.

SynthesisPathway cluster_0 Reaction Conditions Isatin 7-Chloro-8-methylisatin (Precursor A) Base KOH / EtOH (Ring Opening) Isatin->Base Ketone 4'-Isopropylacetophenone (Precursor B) Intermediate Isatinate Intermediate (Transient) Ketone->Intermediate Addition Base->Intermediate Cyclization Condensation & Cyclization (Reflux) Intermediate->Cyclization Acidification Acid Workup (HCl/AcOH) Cyclization->Acidification Product C20H18ClNO2 (Quinoline Acid) Acidification->Product Precipitation

Caption: Logical flow of the Pfitzinger reaction for the synthesis of substituted quinoline-4-carboxylic acids.

Part 4: Analytical Characterization

To validate the identity and purity of C₂₀H₁₈ClNO₂, a multi-modal analytical approach is required.

4.1 High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 50% B to 95% B over 15 minutes (Due to high LogP).

  • Detection: UV at 254 nm (Aromatic pi-pi* transitions).

  • Expected Retention: Late eluting (approx. 10-12 min) due to lipophilicity.

4.2 Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive and Negative Mode.

  • Diagnostic Ions:

    • [M+H]⁺: 340.1 m/z (Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl).

    • [M-H]⁻: 338.1 m/z (Carboxylate anion, highly stable).

    • Fragmentation: Loss of CO₂ (44 Da) from the carboxylic acid is a common fragmentation pathway in MS/MS, yielding a product ion at ~296 m/z.

4.3 Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.5-14.0: Broad singlet (1H, -COOH).

    • δ 8.0-8.5: Quinoline aromatic protons (Deshielded).

    • δ 7.2-7.6: Phenyl ring protons.

    • δ 2.8-3.0: Septet (1H, Isopropyl -CH-).

    • δ 2.6-2.7: Singlet (3H, Ar-CH₃).

    • δ 1.2: Doublet (6H, Isopropyl -CH₃).

Part 5: Safety & Handling (MSDS Highlights)
  • GHS Classification:

    • Acute Tox. 4 (Oral): Harmful if swallowed.

    • Skin Irrit. 2: Causes skin irritation.

    • Eye Irrit. 2A: Causes serious eye irritation.

  • Handling: Use a fume hood. Avoid dust formation.

  • Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years if protected from moisture.

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7275219, 5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide. Retrieved from .

  • MolCore (2025). Product Specification: 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid (CAS 862710-19-8).[3] Retrieved from .

  • Venkateswarlu, Y., et al. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. Organic Communications, 5:3, 120-127.[2] Retrieved from .

  • Fluorochem (2025). Safety Data Sheet: 7-chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid. Retrieved from .

Sources

Exploratory

A Technical Guide to the Commercial Availability and Synthesis of Substituted Quinoline-4-Carbonyl Chlorides for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Quinoline Scaffold and the Significance of 4-Carbonyl Chloride Derivatives The quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold and the Significance of 4-Carbonyl Chloride Derivatives

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The reactivity and versatility of the quinoline ring system allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the various quinoline derivatives, substituted quinoline-4-carbonyl chlorides are particularly valuable as reactive intermediates. The acid chloride functionality at the 4-position provides a versatile handle for the introduction of a wide array of substituents through nucleophilic acyl substitution, leading to the synthesis of diverse libraries of amides, esters, and other derivatives. This guide provides an in-depth overview of the commercial availability of substituted quinoline-4-carbonyl chlorides and their precursor carboxylic acids, along with detailed, field-proven protocols for their synthesis and safe handling.

I. Commercial Sourcing of Substituted Quinoline-4-Carbonyl Chlorides and Precursors

While a range of substituted quinoline-4-carbonyl chlorides are commercially available, researchers often find it necessary to synthesize them from the corresponding quinoline-4-carboxylic acids. The availability of these precursors is generally more extensive.

Table 1: Commercial Suppliers of Substituted Quinoline-4-Carbonyl Chlorides
SupplierExample CompoundsNotes
Amerigo Scientific2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride[3]Specialist distributor serving the life sciences.
Santa Cruz Biotechnology2-Chloro-quinoline-4-carbonyl chloride[4]Offers specialty products for proteomics research.
BLD PharmQuinoline-4-carbonyl chloride[5]Provides a range of organic building blocks.
ChemicalRegister.com2-(4-Chlorophenyl)quinoline-4-carbonyl chloride[6]Lists multiple suppliers for specific derivatives.
Fluorochem2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride[2]Supplier of a variety of fluorinated and heterocyclic compounds.
Table 2: Commercial Suppliers of Substituted Quinoline-4-Carboxylic Acids
SupplierExample CompoundsNotes
Santa Cruz Biotechnology6-Chloro-2-hydroxy-quinoline-4-carboxylic acid[7]Offers a variety of substituted quinoline carboxylic acids.
Sigma-Aldrich6-Chloro-4-hydroxyquinoline-3-carboxylic acidA major supplier of research chemicals.
Ottokemi6-Chloro-4-hydroxyquinoline-3-carboxylic acid[8]Offers worldwide shipping for bulk and semi-bulk quantities.
Chem-Impex6-Chloro-4-hydroxyquinoline-3-carboxylic acid[9]Provides compounds for pharmaceutical and agricultural research.
Fluorochem4-Chloroquinoline-6-carboxylic acid[10]Offers a range of halogenated quinoline carboxylic acids.

II. Synthesis of Substituted Quinoline-4-Carbonyl Chlorides: A Practical Guide

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For quinoline-4-carboxylic acids, several reliable methods exist, primarily utilizing thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). The choice of reagent often depends on the scale of the reaction, the sensitivity of other functional groups on the quinoline ring, and the desired purity of the final product.

General Workflow for the Synthesis of Quinoline-4-Carbonyl Chlorides

The following diagram illustrates the general synthetic pathway from a substituted quinoline-4-carboxylic acid to the corresponding acid chloride.

G cluster_start Starting Material cluster_reagents Chlorinating Agents cluster_product Product Substituted Quinoline-4-Carboxylic Acid Substituted Quinoline-4-Carboxylic Acid Substituted Quinoline-4-Carbonyl Chloride Substituted Quinoline-4-Carbonyl Chloride Substituted Quinoline-4-Carboxylic Acid->Substituted Quinoline-4-Carbonyl Chloride Chlorination (e.g., in an inert solvent like DCM or neat) Reagents Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) or Phosphorus Pentachloride (PCl₅) G cluster_reagents Reactants cluster_product Product Substituted Quinoline-4-Carbonyl Chloride Substituted Quinoline-4-Carbonyl Chloride Substituted Quinoline-4-Carboxamide Substituted Quinoline-4-Carboxamide Substituted Quinoline-4-Carbonyl Chloride->Substituted Quinoline-4-Carboxamide Amine (R¹R²NH) Base (e.g., Triethylamine) Amine Amine

Sources

Foundational

Technical Guide: Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

Executive Summary The 2-aryl-quinoline-4-carboxylic acid scaffold (often referred to as the cinchoninic acid core) is a privileged structure in medicinal chemistry, serving as the backbone for NK3 receptor antagonists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl-quinoline-4-carboxylic acid scaffold (often referred to as the cinchoninic acid core) is a privileged structure in medicinal chemistry, serving as the backbone for NK3 receptor antagonists, antimalarials, and broad-spectrum antivirals.[1]

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated technical analysis of the two dominant synthetic pathways: the Pfitzinger Reaction and the Doebner Reaction . It is designed to assist synthetic chemists in selecting the optimal route based on substrate availability, electronic constraints, and scalability requirements.

Part 1: Strategic Route Selection

Choosing between the Pfitzinger and Doebner methodologies is rarely a matter of preference but rather one of substrate electronics and availability.

  • Select Pfitzinger when you have access to substituted isatins and require high regioselectivity. It is particularly robust for electron-deficient rings where electrophilic aromatic substitution might fail in other methods.

  • Select Doebner when you need to screen a diverse library of aryl groups at the 2-position. It is a multi-component reaction (MCR) ideal for combinatorial chemistry but can suffer from lower yields if the aniline is heavily deactivated.

Decision Framework

The following logic flow illustrates the selection process for the optimal synthetic route.

RouteSelection Start Target: 2-Aryl-quinoline-4-COOH IsatinAvail Is Substituted Isatin Available? Start->IsatinAvail AnilineAvail Is Substituted Aniline Available? IsatinAvail->AnilineAvail No Pfitzinger Route A: Pfitzinger Reaction (High Regiocontrol) IsatinAvail->Pfitzinger Yes AnilineAvail->Start No (Source Precursors) Doebner Route B: Doebner Reaction (High Diversity/MCR) AnilineAvail->Doebner Yes

Figure 1: Decision tree for selecting the synthetic pathway based on starting material availability and library diversity requirements.

Part 2: The Pfitzinger Reaction

Mechanism & Causality: The Pfitzinger reaction involves the condensation of isatin with a ketone (specifically an acetophenone derivative for 2-aryl products) in a strong base.[2][3]

  • Hydrolysis: The base (KOH) opens the isatin lactam ring to form isatinic acid (2-aminophenylglyoxylic acid).

  • Condensation: The ketone enolate attacks the ketone carbonyl of the isatinic acid.

  • Cyclization: Intramolecular condensation occurs between the amine and the ketone carbonyl, followed by dehydration to aromatize the system.

Expert Insight: The critical step is the ring opening. Insufficient base concentration leads to incomplete hydrolysis, while excessive heat during acidification can cause decarboxylation of the final product.

Validated Protocol: Pfitzinger Synthesis

Target: 2-Phenylquinoline-4-carboxylic acid Scale: 10 mmol

  • Reagent Prep: Dissolve Isatin (1.47 g, 10 mmol) in 33% aqueous KOH (15 mL).

  • Addition: Add Acetophenone (1.20 g, 10 mmol) dropwise to the deep red solution.

  • Reaction: Add Ethanol (10 mL) to solubilize the ketone. Reflux at 80°C for 18–24 hours.

    • Checkpoint: Monitor TLC (EtOAc:Hexane 1:1). The disappearance of isatin is the primary endpoint.

  • Workup:

    • Cool reaction mixture to room temperature.

    • Wash with diethyl ether (2 x 15 mL) to remove unreacted ketone (Crucial for purity).

    • Cool the aqueous layer in an ice bath (0–5°C).

    • Acidification: Dropwise addition of glacial acetic acid or 10% HCl until pH 3–4.

    • Note: A yellow precipitate will form. Do not drop below pH 2 to avoid protonating the quinoline nitrogen, which complicates filtration.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Mechanistic Pathway[2][5][6][7][8]

PfitzingerMech Isatin Isatin IsatinicAcid Isatinic Acid (Intermediate) Isatin->IsatinicAcid Hydrolysis Base KOH/H2O Base->IsatinicAcid Condensation Aldol-type Condensation IsatinicAcid->Condensation Ketone Acetophenone Ketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Imine Formation Product 2-Aryl-quinoline-4-COOH Cyclization->Product -2 H2O

Figure 2: The mechanistic flow of the Pfitzinger reaction, highlighting the critical ring-opening hydrolysis step.

Part 3: The Doebner Reaction

Mechanism & Causality: The Doebner reaction is a three-component condensation between an aniline, an aldehyde, and pyruvic acid.[3][4][5][6]

  • Schiff Base Formation: Aniline condenses with the aldehyde to form an imine (Schiff base).[4][7]

  • Enol Addition: Pyruvic acid enolizes and attacks the Schiff base (Mannich-type or Michael-type addition depending on interpretation).

  • Cyclization: Intramolecular electrophilic substitution closes the ring.

  • Oxidation: The dihydroquinoline intermediate is oxidized (often via hydrogen transfer to a second equivalent of Schiff base) to the fully aromatic quinoline.[4]

Expert Insight: The "classical" Doebner often requires harsh conditions. Modern variations utilize Lewis acids or microwave irradiation to improve yields and reduce the formation of pyrrolidine side products.

Validated Protocol: Microwave-Assisted Doebner

Target: 2-(4-Chlorophenyl)quinoline-4-carboxylic acid Scale: 5 mmol

  • Mixing: In a microwave-safe vial, combine:

    • 4-Chloroaniline (0.64 g, 5 mmol)

    • Benzaldehyde (0.53 g, 5 mmol)

    • Pyruvic acid (0.44 g, 5 mmol)

  • Solvent/Catalyst: Add Ethanol (2 mL) and Trifluoroacetic acid (TFA, 0.1 equiv) or InCl3 (10 mol%) as catalyst.

  • Irradiation: Irradiate at 100–120°C for 5–15 minutes (Power: 250–300W).

    • Comparison: Conventional heating requires reflux for 3–6 hours.

  • Workup:

    • Pour the reaction mixture into crushed ice/water.

    • Adjust pH to 4–5 with Sodium Acetate solution.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol/DMF mixture.

Mechanistic Pathway[2][5][6][7][8]

DoebnerMech Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aryl Aldehyde Aldehyde->SchiffBase Pyruvic Pyruvic Acid Addition Enol Addition Pyruvic->Addition SchiffBase->Addition Dihydro Dihydroquinoline Intermediate Addition->Dihydro Cyclization Oxidation Oxidation/Aromatization Dihydro->Oxidation Product 2-Aryl-quinoline-4-COOH Oxidation->Product -2H

Figure 3: The Doebner multi-component reaction pathway, emphasizing the Schiff base formation and oxidative aromatization.

Part 4: Comparative Analysis & Data

The following table summarizes the operational parameters and expected outcomes for both methods based on recent literature reviews [1][4].

FeaturePfitzinger ReactionDoebner Reaction
Primary Precursors Isatin + AcetophenoneAniline + Aldehyde + Pyruvic Acid
Atom Economy Moderate (Loss of water)Lower (Loss of H2 + H2O)
Reaction Time (Thermal) 12–24 Hours3–6 Hours
Reaction Time (Microwave) 10–20 Minutes [2]2–15 Minutes [2]
Yield (Typical) 60–85%40–70%
Substrate Tolerance High for Isatin derivativesSensitive to electron-withdrawing groups on Aniline
Key Advantage High Purity, RegiospecificHigh Diversity (Combinatorial friendly)
Green Chemistry Aqueous media possibleSolvent-free / Water-based variants exist [5]

References

  • Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives . Revues Scientifiques Marocaines. [1][4][7][8][9][10]

  • Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents . Med Chem.[2][11] [1][4][7][8][9][10]

  • Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis . BenchChem.[2][4] 4[1][4][7][8][9][10]

  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids . International Journal of Chemical and Physical Sciences. 12[1][7][8][10]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids . ACS Omega. 1[1][4][7][8][9][10]

Sources

Exploratory

Exploring the anticancer potential of novel quinoline derivatives

Executive Summary: The "Privileged" Scaffold In the landscape of medicinal chemistry, the quinoline scaffold (benzo[b]pyridine) represents a "privileged structure"—a molecular framework capable of providing useful ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, the quinoline scaffold (benzo[b]pyridine) represents a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. From the historical isolation of quinine to the FDA approval of third-generation tyrosine kinase inhibitors (TKIs) like Bosutinib and Lenvatinib , quinoline remains a cornerstone in oncology.

This guide moves beyond basic review; it provides a structural and experimental roadmap for researchers developing novel quinoline derivatives. We will explore how specific substitutions shift the mechanism of action (MOA) from DNA intercalation to precise kinase inhibition, and we will define the validated protocols required to assess these activities.

Structural Rationale & SAR Strategy

The biological versatility of quinoline stems from its electronic distribution. The nitrogen atom acts as a hydrogen bond acceptor, while the planar bicyclic system allows for hydrophobic interactions (e.g., within the ATP-binding pocket of kinases) or


-

stacking (between DNA base pairs).
The "Warhead" Positions

To design effective anticancer agents, modifications must be strategic.

  • Position C4 (The Kinase Hinge): Substitution here, particularly with anilines, is critical for TKI activity. The NH group often forms a hydrogen bond with the "hinge region" of the kinase ATP pocket (e.g., Met318 in c-Src).

  • Positions C6 & C7 (Solubility & Potency): Electron-donating groups (methoxy) or solubilizing side chains (morpholine/piperazine) at these positions improve pharmacokinetic profiles and binding affinity.

  • Position C3 (Electronic Tuning): Electron-withdrawing groups (like -CN in Bosutinib) can lock the conformation and influence the pKa of the N1 atom.

Visualization: Structural Activity Relationship (SAR) Map

The following diagram illustrates the critical "hotspots" for chemical modification on the quinoline core.

SAR_Map Quinoline Quinoline Core (Benzo[b]pyridine) C4 C4 Position: Aniline Substitution (Kinase Hinge Binding) Quinoline->C4 Primary Pharmacophore C2 C2 Position: Carboxamides/Hydrazones (Topo II Inhibition) Quinoline->C2 Alternative MOA C6_7 C6/C7 Positions: Solubilizing Groups (Piperazine/Methoxy) ADME Optimization Quinoline->C6_7 Metabolic Stability N1 N1 Nitrogen: H-Bond Acceptor (Essential for ATP pocket) Quinoline->N1 Binding Anchor

Figure 1: Strategic modification points on the quinoline scaffold for anticancer optimization.

Mechanistic Profiling: Multi-Target Potential

Novel quinolines typically function via one of two distinct mechanisms, determined largely by the C4 and C2 substitutions.

A. Tyrosine Kinase Inhibition (TKI)

Quinolines like Bosutinib (Src/Abl inhibitor) and Lenvatinib (VEGFR inhibitor) function as Type I ATP-competitive inhibitors. They occupy the adenine-binding pocket of the kinase, preventing phosphorylation of downstream effectors.

  • Key Pathway: Inhibition of RTKs (Receptor Tyrosine Kinases) blocks the PI3K/Akt/mTOR cascade, leading to apoptosis and reduced angiogenesis.

B. Topoisomerase II Inhibition

Derivatives with planar, fused ring systems or specific C2-side chains (like IND-2 ) act as Topoisomerase II poisons. They stabilize the "cleavable complex" (DNA-enzyme intermediate), preventing DNA religation and causing double-strand breaks.

Visualization: Signaling Pathway Intervention

Pathway GF Growth Factor (EGF/VEGF) RTK RTK (EGFR/VEGFR) GF->RTK Activation PI3K PI3K RTK->PI3K Phosphorylation Quinoline_TKI Quinoline TKI (e.g., Lenvatinib) Quinoline_TKI->RTK  BLOCKS (ATP Competition) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus: Gene Transcription mTOR->Nucleus Apoptosis Cell Survival / Proliferation Nucleus->Apoptosis

Figure 2: Quinoline-based inhibition of the RTK/PI3K/Akt survival pathway.

Experimental Validation Framework

Protocol 1: Phenotypic Screening (MTT/SRB Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) against a panel of cancer cell lines (e.g., MCF-7, A549, HepG2).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Dissolve quinoline derivatives in DMSO. Treat cells with serial dilutions (0.1

    
    M to 100 
    
    
    
    M) for 48h.
    • Critical Control: DMSO concentration must remain <0.1% to avoid solvent toxicity.

    • Positive Control:[1] Doxorubicin or Bosutinib.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol 2: Mechanism Confirmation (Topoisomerase II Decatenation)

Objective: Verify if the derivative targets DNA topology (typical for C2-modified quinolines).

  • Reaction Mix: Combine kinetoplast DNA (kDNA) (interlocked supercoiled network) with human Topoisomerase II

    
     enzyme in reaction buffer.
    
  • Treatment: Add the test quinoline compound (10

    
    M and 50 
    
    
    
    M). Include Etoposide as a positive control.[1]
  • Incubation: 37°C for 30 minutes.

  • Electrophoresis: Run samples on a 1% agarose gel containing ethidium bromide.

  • Analysis:

    • Active Topo II: kDNA is decatenation (released), appearing as a smear/ladder at the bottom.

    • Inhibited Topo II: kDNA remains in the well (catenated network).

    • Result: If your compound keeps DNA in the well, it is a Topo II inhibitor.

Data Interpretation & Comparative Benchmarks

When analyzing your novel derivatives, use the following benchmarks to assess potency. A "hit" compound should generally exhibit single-digit micromolar or nanomolar activity.

Compound ClassRepresentative DrugTargetTypical IC50 (Cellular)Clinical Status
4-Anilinoquinoline BosutinibSrc / Abl Kinase1 - 20 nM (CML cells)FDA Approved
Quinoline Carboxamide LenvatinibVEGFR / FGFR< 100 nM (Endothelial)FDA Approved
Fused Quinoline Camptothecin (analog)Topoisomerase I0.05 - 0.5

M
FDA Approved (Irinotecan)
Novel C2-Derivative IND-2 (Experimental)Topoisomerase II3 - 5

M (Prostate)
Preclinical

Table 1: Comparative potency of established and experimental quinoline scaffolds.

Future Outlook: ADME & Toxicity

While potency is paramount, the failure of many quinolines in Phase I is due to toxicity (QTc prolongation) or poor solubility.

  • Lipophilicity (LogP): Aim for a LogP between 2 and 4. Highly lipophilic quinolines often suffer from metabolic instability.

  • Metabolic Soft Spots: Unsubstituted phenyl rings on the quinoline side chain are prone to rapid CYP450 oxidation. Block these sites with Fluorine or Chlorine (bioisosteres) to extend half-life.

References

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Medicinal Chemistry. (2023). [Link]

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Cancer Management and Research. (2018). [Link]

  • Bosutinib: A Review of its Use in Chronic Myeloid Leukaemia. Drugs. (2013). [Link]

  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. Molecules. (2022).[2] [Link]

  • Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE. (2012). [Link]

Sources

Protocols & Analytical Methods

Method

The Alchemical Reagent: A Guide to 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride in Modern Medicinal Chemistry

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures," demonstrating a remarkable propensity to bind to a diverse array of biological targets. The quinoline core...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures," demonstrating a remarkable propensity to bind to a diverse array of biological targets. The quinoline core is a quintessential example of such a scaffold, and its derivatives have been the bedrock of numerous therapeutic breakthroughs. This guide focuses on a particularly versatile and potent building block within this class: 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride . This highly reactive intermediate serves as a linchpin in the synthesis of a multitude of biologically active compounds, offering a gateway to novel therapeutics.

This document is crafted for researchers, scientists, and drug development professionals, providing not just protocols, but a deeper understanding of the causality behind experimental choices. We will delve into the synthesis, reactivity, and strategic application of this acyl chloride, empowering you to unlock its full potential in your medicinal chemistry endeavors.

Physicochemical Properties of the Keystone Reagent

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe utilization in synthesis. The properties of 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride are summarized below.

PropertyValueSource
Molecular Formula C₂₀H₁₈ClNO₂
Molecular Weight 339.82 g/mol
CAS Number 1160264-83-4
Appearance Expected to be a solidGeneral knowledge of similar compounds
Reactivity Highly reactive towards nucleophilesGeneral knowledge of acyl chlorides

From Precursor to Powerhouse: Synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride

The journey to our target acyl chloride begins with the synthesis of its carboxylic acid precursor, 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid. Two classical and robust methods for achieving this are the Doebner and Pfitzinger reactions.[1][2][3][4]

Protocol 1: Synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid via the Doebner Reaction

The Doebner reaction is a three-component condensation that provides a direct route to 2-substituted quinoline-4-carboxylic acids.[1][2][3]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine aniline (1.0 eq), 4-butoxybenzaldehyde (1.0 eq), and pyruvic acid (1.2 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Catalysis: While not always necessary, the reaction can be catalyzed by the addition of a catalytic amount of an acid, such as a few drops of concentrated hydrochloric acid or sulfuric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under reduced pressure. The crude product is collected by filtration.

  • Purification: The collected solid is then washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

Doebner_Reaction_Workflow cluster_start Starting Materials aniline Aniline reaction_vessel Reaction Vessel (Ethanol, Reflux) aniline->reaction_vessel aldehyde 4-Butoxybenzaldehyde aldehyde->reaction_vessel pyruvic_acid Pyruvic Acid pyruvic_acid->reaction_vessel workup Work-up (Cooling, Filtration) reaction_vessel->workup purification Purification (Recrystallization) workup->purification product 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid purification->product

Caption: Workflow for the Doebner reaction synthesis.

Protocol 2: Conversion to 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride

With the carboxylic acid in hand, the next step is the conversion to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5][6][7][8]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser (fitted with a drying tube or gas outlet to a scrubber) and a magnetic stirrer, suspend 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (2.0-5.0 eq). A high-boiling inert solvent like toluene can also be used.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). This accelerates the reaction.[8]

  • Reaction Conditions: Gently heat the reaction mixture to reflux (typically around 80 °C) for 2-4 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. This should be done in a well-ventilated fume hood. The resulting crude 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride is often a solid and can be used in the next step without further purification. If purification is necessary, it can be recrystallized from a dry, non-protic solvent like hexanes or toluene.

Harnessing Reactivity: Applications in Medicinal Chemistry

The utility of 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride lies in its electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. This reactivity allows for the facile synthesis of a diverse library of amides, which are prevalent motifs in many biologically active molecules.

General Protocol for Amide Synthesis

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq) in a dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or DMF).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride (1.0 eq) in the same dry solvent.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

A Gateway to Diverse Bioactivities: A Hypothetical Medicinal Chemistry Campaign

To illustrate the power of this building block, let's consider a hypothetical medicinal chemistry campaign aimed at developing novel therapeutic agents. The 2-(4-butoxyphenyl)quinoline-4-carboxamide scaffold has been implicated in several key therapeutic areas.

Targeting Cancer: DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[9] Rapidly proliferating cancer cells are particularly dependent on this pathway, making DHODH an attractive target for anticancer drug development.[10][11]

DHODH_Pathway Carbamoyl Phosphate\n+ Aspartate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl Phosphate\n+ Aspartate->Dihydroorotate CPS2, ATCase, DHOase Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondrial Inner Membrane) UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis inhibitor 2-(4-Butoxyphenyl)quinoline-4- carboxamide Derivatives inhibitor->Orotate Inhibition

Caption: Inhibition of the de novo pyrimidine synthesis pathway.

Neurological Applications: NK3 Receptor Antagonism

The neurokinin-3 (NK3) receptor, a G-protein coupled receptor, plays a significant role in the central nervous system.[12] Antagonists of the NK3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including schizophrenia and substance use disorders.[13][14]

NK3R_Signaling NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Gq_11 Gq/11 NK3R->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC downstream Downstream Signaling (e.g., MAPK pathway) PKC->downstream antagonist 2-(4-Butoxyphenyl)quinoline-4- carboxamide Derivatives antagonist->NK3R blocks

Caption: NK3 receptor signaling and its antagonism.

Structure-Activity Relationship (SAR) Exploration

A key aspect of medicinal chemistry is the systematic modification of a lead compound to optimize its biological activity and pharmacokinetic properties. 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride is an ideal starting point for such an exploration.

SAR_Exploration start 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride synthesis Amide Synthesis start->synthesis amines Diverse Amine Building Blocks (R-NH₂) amines->synthesis library Library of 2-(4-Butoxyphenyl)quinoline-4-carboxamides synthesis->library bio_assay Biological Assays (e.g., DHODH inhibition, NK3R binding) library->bio_assay sar_analysis SAR Analysis bio_assay->sar_analysis sar_analysis->amines informs selection of optimization Lead Optimization (ADME/Tox profiling) sar_analysis->optimization candidate Drug Candidate optimization->candidate

Caption: A workflow for SAR-driven drug discovery.

Conclusion

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride is more than just a chemical reagent; it is a key that unlocks a vast chemical space populated with molecules of profound biological significance. Its straightforward synthesis and predictable reactivity make it an invaluable tool for medicinal chemists. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this powerful building block to accelerate the discovery and development of the next generation of therapeutics.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(1), 1-25. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Request PDF. [Link]

  • Schematic representation of signaling cascades triggered by NK-2R and... ResearchGate. [Link]

  • Schematic diagram illustrating reactions catalyzed by DHODH. ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1597-S1618. [Link]

  • Scheme of the role of dihydroorotate dehydrogenase (DHODH) in de novo... ResearchGate. [Link]

  • DHODH and cancer: promising prospects to be explored. Journal of Hematology & Oncology, 13(1), 1-15. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Doebner reaction. Wikipedia. [Link]

  • Doebner Reaction. Name Reactions in Organic Synthesis, 511-513. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 23(11), 2772. [Link]

  • Activation pattern of the tachykinin receptor family. a Comparison of... ResearchGate. [Link]

  • Dihydroorotate dehydrogenase. Wikipedia. [Link]

  • Pfitzinger reaction. Wikipedia. [Link]

  • Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Journal of Biological Chemistry, 293(26), 10078-10089. [Link]

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis, 586-588. [Link]

  • Neurokinin NK3 receptor (IPR001013). InterPro entry - EMBL-EBI. [Link]

  • What are NK3 antagonists and how do they work?. Patsnap Synapse. [Link]

  • Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala. Molecular Psychiatry, 28(10), 4347-4357. [Link]

  • 2 - Organic Syntheses Procedure. Organic Syntheses, 92, 1-13. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 79-85. [Link]

  • converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Acid to Acid Chloride - Common Conditions. The Organic Chemistry Portal. [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Chemistry Steps. [Link]

Sources

Application

Application Notes and Protocols for the Acylation of Primary and Secondary Amines with Quinoline-4-Carbonyl Chloride

Introduction: The Significance of Quinoline-4-Carboxamides in Modern Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinoline-4-Carboxamides in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Among the diverse array of quinoline derivatives, quinoline-4-carboxamides have emerged as a particularly promising class of compounds. The introduction of a carboxamide linkage at the 4-position of the quinoline ring has been shown to be a highly effective strategy for enhancing pharmacological potency and modulating the pharmacokinetic profile of drug candidates.[1]

This guide provides a comprehensive overview of the synthesis of quinoline-4-carboxamides through the acylation of primary and secondary amines with quinoline-4-carbonyl chloride. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern the success of this pivotal transformation.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The acylation of amines with quinoline-4-carbonyl chloride proceeds via a well-established nucleophilic acyl substitution mechanism.[4][5][6] The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the quinoline-4-carbonyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7][8][9]

Part 1: Synthesis of Quinoline-4-Carbonyl Chloride

The precursor for the acylation reaction, quinoline-4-carbonyl chloride, is most commonly prepared from the corresponding quinoline-4-carboxylic acid. Thionyl chloride (SOCl₂) is a frequently used and effective reagent for this transformation.[10][11]

Protocol 1: Preparation of Quinoline-4-Carbonyl Chloride

Materials:

  • Quinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or benzene

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend quinoline-4-carboxylic acid (1.0 eq) in anhydrous toluene (or benzene, see note below) to form a slurry.

    • Expert Insight: The use of an inert atmosphere is crucial to prevent the reaction of thionyl chloride with atmospheric moisture. Anhydrous solvent is essential for the same reason.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with vigorous stirring. The addition should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution (which can be tested by holding a piece of pH paper moistened with water near the outlet of the condenser, ensuring no direct contact).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

    • Causality: It is critical to remove all residual thionyl chloride as it will interfere with the subsequent acylation reaction. Co-evaporation with anhydrous toluene two to three times can aid in the complete removal of thionyl chloride.

  • Isolation: The resulting solid is quinoline-4-carbonyl chloride, which is often used in the next step without further purification. If necessary, the crude product can be recrystallized from a suitable anhydrous solvent like hexane or a mixture of hexane and toluene.

Safety Precautions:

  • Thionyl chloride is a corrosive and lachrymatory substance. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction evolves HCl gas, which is corrosive. Ensure the reaction is performed in a well-ventilated fume hood.

Part 2: Acylation of Primary and Secondary Amines

The following protocols detail the acylation of a representative primary amine (benzylamine) and a secondary amine (piperidine) with the synthesized quinoline-4-carbonyl chloride.

Protocol 2: Acylation of a Primary Amine (Benzylamine)

Materials:

  • Quinoline-4-carbonyl chloride

  • Benzylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Expert Insight: Cooling the reaction mixture helps to control the exothermic reaction and minimize potential side reactions. Triethylamine is a non-nucleophilic base that effectively scavenges the HCl produced.[7]

  • Addition of Acyl Chloride: Dissolve quinoline-4-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzylquinoline-4-carboxamide.

Protocol 3: Acylation of a Secondary Amine (Piperidine)

Procedure:

The procedure for the acylation of a secondary amine like piperidine is analogous to that of a primary amine.

  • Reaction Setup: Follow the same setup as in Protocol 2, using piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

  • Addition of Acyl Chloride: Add a solution of quinoline-4-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir. Secondary amines are generally less reactive than primary amines due to increased steric hindrance, so the reaction may require a longer reaction time (4-12 hours) or gentle heating (e.g., 40 °C) to proceed to completion.[7] Monitor by TLC.

  • Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 2.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the acylation of various primary and secondary amines with quinoline-4-carbonyl chloride.

Amine SubstrateAmine TypeBase (eq)SolventTemperatureTypical Reaction TimeExpected Yield
AnilinePrimary (Aromatic)Pyridine (1.5)DCMRoom Temp.4-8 hModerate to Good
BenzylaminePrimary (Aliphatic)TEA (1.2)DCM0 °C to RT2-6 hGood to Excellent
PiperidineSecondary (Cyclic)TEA (1.2)DCMRoom Temp.4-12 hGood
DiethylamineSecondary (Acyclic)TEA (1.5)THF40 °C6-16 hModerate

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive quinoline-4-carbonyl chloride (hydrolyzed).- Insufficiently reactive amine.- Incomplete removal of HCl byproduct.- Ensure the acyl chloride is freshly prepared or properly stored under anhydrous conditions.- For less reactive amines, consider using a more forcing condition (e.g., heating) or adding a catalytic amount of 4-dimethylaminopyridine (DMAP).- Ensure at least a stoichiometric amount of base is used.
Formation of multiple products - Side reactions due to high temperature.- Reaction with bifunctional amines.- Maintain the reaction at a lower temperature, especially during the addition of the acyl chloride.- If the amine has other nucleophilic groups (e.g., hydroxyl), consider using protecting groups.
Difficulty in purification - Co-elution of product and starting material.- Presence of triethylammonium chloride salt in the crude product.- Optimize the eluent system for column chromatography.- Ensure a thorough aqueous work-up to remove all water-soluble impurities before chromatography.

Visualization of the Workflow and Mechanism

Acylation_Workflow cluster_prep Part 1: Acyl Chloride Synthesis cluster_acylation Part 2: Amine Acylation cluster_purification Purification QCA Quinoline-4-Carboxylic Acid QCCI Quinoline-4-Carbonyl Chloride QCA->QCCI Reflux SOCl2 Thionyl Chloride SOCl2->QCCI Product Quinoline-4-Carboxamide QCCI->Product Amine Primary or Secondary Amine Amine->Product Nucleophilic Attack Base Base (e.g., TEA) Base->Product Workup Aqueous Work-up Product->Workup Chromatography Column Chromatography Workup->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: A general experimental workflow for the synthesis of quinoline-4-carboxamides.

Reaction_Mechanism Reactants Quinoline-4-Carbonyl Chloride + Primary/Secondary Amine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Quinoline-4-Carboxamide + HCl Intermediate->Product Elimination of Cl- Salt Triethylammonium Chloride Product->Salt Neutralization Base Base (e.g., TEA) Base->Salt

Caption: The nucleophilic acyl substitution mechanism for the acylation of amines.

References

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link]

  • ChemistryStudent. (2023, July 7). Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry) [Video]. YouTube. [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Crunch Chemistry. (2024, February 7). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides [Video]. YouTube. [Link]

  • SciSpace. (n.d.). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. Retrieved from [Link]

  • Shaalaa.com. (2022, March 28). What is the role of pyridine in the acylation reaction of amines? Retrieved from [Link]

  • PubMed. (2025, January 28). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • JETIR. (2016, May 15). Review of Quinoline Derivatives. Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Reddit. (2020, October 16). Problems with acetylation of a 1,4-quinol derivative. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • National Institutes of Health. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]

Sources

Method

Application Note: Rational Design and Synthesis of Novel Antimicrobial Quinoline Derivatives

Introduction & Strategic Context The Antimicrobial Resistance (AMR) Crisis: The efficacy of classical fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) is being eroded by plasmid-mediated resistance mechanisms, specif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The Antimicrobial Resistance (AMR) Crisis: The efficacy of classical fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) is being eroded by plasmid-mediated resistance mechanisms, specifically mutations in the gyrA and parC genes. However, the quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its ability to intercalate DNA and inhibit Type II Topoisomerases.

Scope of this Guide: This document details the synthesis of novel 2,3-disubstituted quinoline derivatives . Unlike traditional fluoroquinolones which rely on the N-1/C-3/C-4 pharmacophore, this protocol focuses on the 2-chloro-3-formylquinoline intermediate. This scaffold allows for divergent synthesis—specifically the introduction of hydrazones or Schiff bases at C-3, a strategy proven to overcome efflux pump resistance in MRSA and VRE strains.

Structure-Activity Relationship (SAR) Analysis

Effective design requires adherence to specific structural requirements while introducing novel functionalities to bypass resistance.

PositionPharmacophore RoleDesign Strategy for Novel Agents
N-1 Essential for hydrophobic pocket binding.Alkyl/Cyclopropyl groups preferred. Bulky groups here reduce potency.
C-2 Traditionally H or small groups.Novelty Point: Introduction of Cl or amines here alters lipophilicity and target affinity.
C-3 Critical for binding (usually -COOH).Novelty Point: Replacement with Hydrazone/Schiff base (-CH=N-NH-R) mimics the electronic interaction of -COOH but alters solubility and permeability.
C-4 Carbonyl oxygen binds Mg2+ bridge.Must remain polar (C=O) or be bioisosteric.
C-6 Fluorine improves cell penetration (Fluoroquinolones).Optional: Can be H, F, or OMe depending on target (Gram+ vs Gram-).
C-7 Controls spectrum of activity (e.g., piperazine).Heterocyclic substitution here increases half-life and Gram-negative activity.

Experimental Protocols: Chemical Synthesis

Workflow Overview

The synthesis follows a Vilsmeier-Haack Cyclization strategy, converting acetanilides directly into 2-chloro-3-formylquinolines.[1] This is superior to the Gould-Jacobs reaction for generating versatile intermediates.

SynthesisWorkflow Start Substituted Acetanilide Inter Intermediate Iminium Species Start->Inter Formylation Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Cyclization Cyclization (90°C, 4-12h) Inter->Cyclization Prod1 2-chloro-3-formylquinoline (Core Scaffold) Cyclization->Prod1 Hydrolysis Deriv Functionalization (Hydrazine/Amine) Prod1->Deriv Reflux/EtOH Final Novel Antimicrobial Agent (Schiff Base) Deriv->Final

Figure 1: Synthetic workflow from acetanilide precursors to functionalized quinoline antimicrobial agents via Vilsmeier-Haack cyclization.

Protocol A: Synthesis of 2-Chloro-3-formylquinoline (Core Scaffold)

Safety Warning: Phosphorus oxychloride (


) is highly corrosive and reacts violently with water. Perform all steps in a functioning fume hood.

Reagents:

  • Substituted Acetanilide (10 mmol)

  • 
     (Phosphorus oxychloride) (70 mmol, 7 equiv.)
    
  • DMF (Dimethylformamide) (25 mmol, 2.5 equiv.)

Step-by-Step Procedure:

  • Reagent Preparation: In a dry round-bottom flask equipped with a drying tube (

    
    ), cool dry DMF (2.5 equiv.) to 0°C in an ice bath.
    
  • Addition: Add

    
     (7 equiv.) dropwise over 15 minutes. Stir for 30 minutes to generate the Vilsmeier reagent (chloroiminium salt). Observation: The solution will turn yellow/orange.
    
  • Substrate Addition: Add the substituted acetanilide (1 equiv.) in small portions to the cold reagent mixture.

  • Cyclization: Remove the ice bath and heat the mixture to 80–90°C for 4–12 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the acetanilide spot.

  • Quenching: Cool the reaction mixture to room temperature. Pour the viscous oil slowly onto crushed ice (200g) with vigorous stirring.

  • Neutralization: Allow the complex to hydrolyze (stir for 30 mins). Neutralize the solution to pH 7–8 using saturated Sodium Acetate or

    
     solution.
    
  • Isolation: The product will precipitate as a solid.[1] Filter, wash with cold water, and dry.

  • Purification: Recrystallize from Ethanol or Acetonitrile.

Protocol B: Derivatization to Hydrazone (Novel Agent)

This step introduces the antimicrobial "warhead" at the C-3 position.

Reagents:

  • 2-Chloro-3-formylquinoline (from Protocol A) (1 mmol)

  • Hydrazine derivative (e.g., Isonicotinic acid hydrazide or Phenylhydrazine) (1.1 mmol)

  • Ethanol (Absolute, 10 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Step-by-Step Procedure:

  • Dissolve the 2-chloro-3-formylquinoline in absolute ethanol.

  • Add the hydrazine derivative and catalytic acetic acid.

  • Reflux the mixture for 3–6 hours.

  • Checkpoint: A heavy precipitate usually forms upon completion.

  • Cool, filter, and wash with cold ethanol. Recrystallize from DMF/Ethanol mixture.

Biological Validation Protocols

Logic of Evaluation

Do not rely solely on MIC. A robust drug candidate must demonstrate bactericidal activity and selectivity (low toxicity to mammalian cells).

BioAssay Screen Primary Screen: MIC Determination (CLSI M07) Decision MIC < 10 µg/mL? Screen->Decision MBC Secondary Screen: MBC (Bactericidal?) Decision->MBC Yes Discard Discard/Redesign Decision->Discard No Tox Selectivity Assay: MTT Cytotoxicity (HEK293/Vero) MBC->Tox Lead Lead Candidate Tox->Lead High SI (>10) Tox->Discard Toxic

Figure 2: Biological evaluation logic flow. MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; SI: Selectivity Index.

Protocol C: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 [1].

  • Inoculum Prep: Prepare a direct colony suspension of bacteria (e.g., S. aureus ATCC 29213) in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use a 96-well sterile polystyrene plate.

    • Add 100 µL of MHB to wells 1–12.

    • Add 100 µL of Test Compound (dissolved in DMSO, <1% final conc) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Controls: Column 11 (Growth Control: Broth + Bacteria), Column 12 (Sterility Control: Broth only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Final volume = 200 µL.

  • Incubation: Incubate at 37°C for 16–20 hours (24h for MRSA).

  • Readout:

    • Visual: Look for turbidity (cloudiness).

    • Dye-Assisted: Add 30 µL Resazurin (0.015%) . Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth.

    • MIC Definition: The lowest concentration with no visible growth (or blue color).

Protocol D: Cytotoxicity (Selectivity Index)

To ensure the agent kills bacteria, not the patient.

  • Cell Line: HEK293 (Human Embryonic Kidney) or Vero cells.

  • MTT Assay: Seed cells (

    
    /well) in 96-well plates. Incubate 24h.
    
  • Treat with serial dilutions of the quinoline derivative for 48h.

  • Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO.

  • Measure Absorbance at 570 nm. Calculate

    
     (Cytotoxic Concentration 50%).
    
  • Selectivity Index (SI): Calculate

    
    . An SI > 10 is considered promising for drug development.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Vilsmeier-Haack Moisture in reagents.Distill

before use. Ensure DMF is anhydrous.
Incomplete Cyclization Temperature too low.Increase temp to 95°C. Extend reaction time to 16h.
Compound Precipitates in MIC Assay Poor solubility.Use cyclodextrin as an excipient or ensure DMSO concentration is max 1% (but consistent).
High Cytotoxicity Lipophilicity too high.Introduce polar groups (hydroxyl, amino) on the hydrazone moiety to reduce LogP.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2] CLSI.

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.

  • Kidwai, M., et al. (2000). Vilsmeier-Haack Reaction: A Versatile Tool for the Synthesis of Heterocycles.[1][3][4][5] Current Organic Chemistry.

  • Ezelarab, H. A. A., et al. (2021). Quinoline derivatives as potential antimicrobial agents: A review. Archives of Pharmaceutical Sciences Ain Shams University.

Sources

Application

Application Note: Best Practices for Handling Moisture-Sensitive Acyl Chlorides

Introduction & Mechanistic Context Acyl chlorides (acid chlorides) are ubiquitous electrophiles in medicinal chemistry and peptide synthesis, primarily used to generate amides, esters, and anhydrides. However, their high...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Context

Acyl chlorides (acid chlorides) are ubiquitous electrophiles in medicinal chemistry and peptide synthesis, primarily used to generate amides, esters, and anhydrides. However, their high reactivity presents a double-edged sword: the same electrophilicity that facilitates rapid nucleophilic attack makes them aggressively hygroscopic.

The Hydrolysis Cascade: Upon exposure to atmospheric moisture, acyl chlorides undergo rapid hydrolysis. This is not merely a loss of titer; it is a safety hazard and a quality control failure.



Why this matters:

  • Stoichiometric Imbalance: The formation of carboxylic acid consumes the acyl chloride, altering the equivalents relative to the nucleophile.

  • Side Reactions: The generated

    
     can protonate basic nucleophiles (amines), rendering them unreactive, or catalyze acid-sensitive protecting group removal (e.g., Boc-cleavage).
    
  • Safety: Low molecular weight acyl chlorides (e.g., acetyl chloride, oxalyl chloride) release dense, corrosive fumes of hydrogen chloride immediately upon contact with humid air [1].

This guide outlines the "Zero-Ingress" methodology, ensuring that from storage to reaction, the reagent never encounters a water molecule.

Pre-Experimental Preparation: The Dry System

Before handling the reagent, the environment must be prepared. A "mostly dry" flask is insufficient for high-fidelity kinetics or GMP synthesis.

Glassware Preparation

Glass surfaces adsorb water via hydrogen bonding. To remove this "monolayer" moisture:

  • Oven Drying: Glassware must be stored in an oven at

    
     for at least 4 hours.
    
  • Flame Drying (Preferred): For critical applications, flame dry the assembled apparatus under vacuum. This hysteresis cycle (heat + vacuum) is the only reliable method to desorb water from ground glass joints [2].

Solvent Selection & Drying

Acyl chlorides will react with wet solvents. Solvents must be anhydrous.

SolventPolaritySuitabilityDrying Method
Dichloromethane (DCM) ModerateHigh. Standard for amide couplings.Distillation over

or Solvent Purification System (SPS).
Tetrahydrofuran (THF) ModerateMedium. Risk of polymerization if Lewis Acids present.Distillation over Na/Benzophenone or SPS.
Toluene LowHigh. Excellent for heating; separates amine salts.Distillation over Na or SPS.
DMF/DMAc HighLow. Avoid if possible. Reacts with oxalyl chloride (Vilsmeier reagent formation).Molecular Sieves (4Å), activated.

Decision Matrix: Choosing the Transfer Method

Not all acyl chlorides require a glovebox. Use the following logic flow to determine the appropriate protocol for your specific reagent.

HandlingMatrix Start Start: Reagent Assessment State Physical State? Start->State Liquid Liquid State->Liquid Solid Solid State->Solid Volatility Volatility/Fuming? Liquid->Volatility MethodC Method C: Inert Weighing (N2 Stream/Glovebox) Solid->MethodC HighVol High (e.g., Acetyl Chloride) Volatility->HighVol Fumes in air LowVol Low (e.g., Benzoyl Chloride) Volatility->LowVol Stable oil MethodB Method B: Cannula Transfer (Closed System) HighVol->MethodB Strict Exclusion MethodA Method A: Syringe Transfer (Positive Pressure) LowVol->MethodA Standard Schlenk

Figure 1: Decision matrix for selecting the appropriate handling protocol based on physical state and volatility.

Detailed Protocols

Protocol A: Positive Pressure Syringe Transfer (Liquids)

Applicability: Standard liquid acyl chlorides (e.g., Butyryl chloride, Benzoyl chloride). Principle: Replacing the volume of liquid withdrawn with dry inert gas to prevent a vacuum that would suck in moist ambient air.

Materials:

  • Schlenk line (Nitrogen or Argon)

  • Oven-dried flask with septum

  • Glass syringe (plastic swells in DCM/Acyl Chlorides) with long stainless steel needle

Step-by-Step Procedure:

  • Purge: Secure the reagent bottle with a clamp. Insert a generic needle connected to an inert gas line (bubbler exit) into the septum of the reagent bottle to establish positive pressure.

  • Preparation: Flush the glass syringe with inert gas 3 times.

  • Draw: Insert the syringe needle through the septum. Invert the bottle. Draw the liquid slowly.

    • Expert Tip: If bubbles appear, do not push them back violently; this can contaminate the gas line. Tap the syringe to rise bubbles and expel gently.

  • Transfer: Quickly move the syringe to the reaction flask (which must be under positive pressure). Pierce septum and inject.

  • Seal: Parafilm the reagent bottle immediately after removing the gas line [3].

Protocol B: Solid Reagent Handling under Inert Flow

Applicability: Solid acyl chlorides (e.g., p-Nitrobenzoyl chloride). Risk: Solids have high surface area for moisture adsorption.

Step-by-Step Procedure:

  • Setup: Place the receiving flask (containing solvent/nucleophile) under a strong flow of nitrogen via a Schlenk manifold.

  • Funnel: Insert an oven-dried powder funnel into the flask neck.

  • Dispense: Open the reagent container. Do not use a spatula that has been sitting on the bench. Use a flame-dried or fresh disposable spatula.

  • Addition: Weigh the solid on weighing paper quickly. Tip the solid into the funnel against the positive pressure of nitrogen.

    • Why: The outflowing nitrogen creates a "curtain" that prevents air from entering the flask while the solid falls in.

  • Wash: Rinse the funnel with anhydrous solvent to ensure quantitative transfer before replacing the septum.

Reaction Monitoring & Quality Control

How do you validate that your acyl chloride is still active?

Visual Inspection (The "Fume Test")

Bring a glass rod dipped in ammonium hydroxide (


) near the tip of the acyl chloride dispenser.
  • Observation: Formation of dense white smoke (

    
    ).
    
  • Meaning: The reagent is releasing HCl, confirming it is an acyl chloride. However, this does not quantify purity.

The Methanol Quench (Quantitative NMR)

Direct NMR of acyl chlorides is difficult due to relaxation times and moisture sensitivity. Derivatization is preferred.

  • Take a

    
     aliquot of the acyl chloride.
    
  • Quench into

    
     of anhydrous Methanol-d4 in an NMR tube.
    
  • Reaction:

    
    .
    
  • Analysis: Run

    
     NMR.
    
    • Look for the methyl ester peak (usually singlet, 3.6 - 3.9 ppm).

    • Compare integration against the acid impurity (if hydrolysis occurred,

      
       peaks will be distinct from the ester).
      
    • Note: If you see a broad peak moving >10 ppm, that is likely the acidic proton from hydrolysis [4].

Safety & Quenching

Hazard: Never dispose of unquenched acyl chlorides directly into organic waste drums. They can react with waste solvents (alcohols/water) causing pressurization and explosions.

Quenching Workflow

QuenchFlow Waste Excess Acyl Chloride Cool Cool to 0°C (Ice Bath) Waste->Cool Dilute Dilute with Inert Solvent (Toluene) Cool->Dilute AddBase Slow addition of Sat. NaHCO3 or NaOH Dilute->AddBase Exothermic! Check Check pH (Neutral) AddBase->Check Dispose Dispose in Aqueous Waste Check->Dispose

Figure 2: Safe quenching protocol for excess acyl chlorides.

Critical Safety Note: When quenching,


 gas will be generated if using bicarbonate. Ensure the vessel is open (no sealed caps) to prevent explosion.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
White precipitate forms immediately upon addition. Moisture in the amine/nucleophile or solvent.The precipitate is likely the amine-HCl salt. Ensure the amine was dried (azeotrope with toluene) and solvent is anhydrous. Add excess base (TEA/DIPEA).
Low Yield / Unreacted Nucleophile. Hydrolyzed Reagent.Perform the Methanol Quench NMR test. If reagent is >10% acid, distill or purchase fresh.
Dark/Black Reaction Mixture. High Exotherm.Acylations are exothermic. Add reagent dropwise at

or

.
Needle Clogged. Corroded metal or polymerized reagent.Use stainless steel needles. Clean immediately. Do not leave needles in septa overnight.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents.
  • University of Washington, EH&S. (n.d.).

    • [Link] (Direct Download/Template)

  • Reich, H. J. (2017). WinPLT: NMR Chemical Shifts of Common Solvents and Impurities. University of Wisconsin-Madison.

Method

Application Note: Experimental Setup for Reactions Involving 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride

Executive Summary This guide details the experimental protocols for handling and reacting 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160264-83-4). This electrophilic building block is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for handling and reacting 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160264-83-4). This electrophilic building block is a critical intermediate in the synthesis of NK3 receptor antagonists , STAT3 inhibitors , and antimicrobial quinoline-4-carboxamides.

Due to the high reactivity of the acyl chloride moiety and the lipophilicity of the butoxyphenyl chain, specific handling is required to prevent hydrolysis and ensure efficient coupling. This document provides a self-validating workflow for N-acylation (amide formation) and O-acylation (esterification).

Chemical Profile & Handling

  • Compound: 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 339.82 g/mol [2]

  • Physical State: Off-white to pale yellow solid.

  • Solubility: Soluble in Dichloromethane (DCM), Chloroform (

    
    ), THF. Insoluble/Decomposes in Water, Methanol.
    
  • Hazards: Corrosive, Lachrymator. Reacts violently with water to release HCl gas.

Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature:

    
     (Desiccated).
    
  • Stability Check: Before use, dissolve a small amount in dry DCM. If the solution is cloudy or a white precipitate forms immediately (quinoline carboxylic acid), significant hydrolysis has occurred.

Experimental Setup Philosophy

The success of reactions involving this acid chloride depends on the rigorous exclusion of atmospheric moisture. The Schotten-Baumann conditions (biphasic aqueous/organic) are generally not recommended for this specific derivative due to the high lipophilicity of the butoxy group, which hinders phase transfer efficiency. Instead, anhydrous organic synthesis is the standard.

Visualization: Reaction Manifold

The following diagram illustrates the required inert gas manifold setup to prevent hydrolysis during reagent addition.

ReactionSetup cluster_reaction Reaction Zone (Anhydrous) InertGas Inert Gas Source (Ar/N2) Manifold Schlenk Manifold (Double Bank) InertGas->Manifold Positive Pressure Bubbler Oil Bubbler (Pressure Release) Manifold->Bubbler Excess Gas Flask Reaction Flask (3-Neck Round Bottom) Manifold->Flask Dry Atmosphere DryingTube CaCl2 Drying Tube (Outlet Protection) Flask->DryingTube Gas Exit Syringe Reagent Addition (Septum Inlet) Syringe->Flask Anhydrous Amine/Base

Figure 1: Inert atmosphere manifold setup for handling moisture-sensitive acid chlorides.

Core Protocol 1: Synthesis of Carboxamides (N-Acylation)

This is the primary application for synthesizing pharmacologically active quinoline derivatives (e.g., NK3 antagonists).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Acid Chloride 1.0ElectrophileLimiting reagent.
Amine (

)
1.1 - 1.2NucleophileDry, free base form.
Triethylamine (

)
1.5 - 2.0Proton ScavengerNeutralizes HCl byproduct.
DCM (Anhydrous) [0.1 M]SolventAlternative: THF if amine is polar.
DMAP 0.05CatalystOptional: Use if amine is sterically hindered.
Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck round bottom flask and cool under a stream of

    
    .
    
  • Solvation: Dissolve 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride (1.0 equiv) in anhydrous DCM.

    • Note: If the acid chloride was generated in situ using

      
      , ensure all excess thionyl chloride is removed via azeotropic distillation with toluene before this step.
      
  • Base Addition: Add Triethylamine (

    
    ) via syringe. The solution may darken slightly.
    
  • Nucleophile Addition: Cool the mixture to

    
     (ice bath). Add the amine (dissolved in minimal DCM) dropwise over 15 minutes.
    
    • Reasoning: Controlling the exotherm prevents the formation of di-acyl impurities.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (System: Hexane/Ethyl Acetate 3:1). The starting material (Acid Chloride) is unstable on silica; monitor the disappearance of the amine or the appearance of the stable amide spot. To check for acid chloride, take an aliquot, quench with MeOH, and check for the methyl ester on TLC.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove unreacted amine/pyridine).

    • Wash with Sat.

      
        (to remove hydrolyzed acid byproduct).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      

Core Protocol 2: Synthesis of Esters (O-Acylation)

Used for creating prodrugs or liquid crystal precursors.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Acid Chloride 1.0Electrophile
Alcohol (

)
1.2NucleophilePrimary/Secondary alcohols.
Pyridine 2.0Base/SolventActs as both solvent and catalyst.
DCM [0.1 M]Co-solventMaintains solubility of the lipophilic tail.
Step-by-Step Procedure
  • Setup: Place the alcohol and pyridine in a dried flask under inert gas.

  • Addition: Dissolve the quinoline acid chloride in DCM and add it dropwise to the alcohol/pyridine mixture at

    
    .
    
    • Critical: Unlike the amide coupling, adding the acid chloride to the alcohol prevents high local concentrations of the electrophile, reducing side reactions.

  • Catalysis: If the alcohol is secondary or tertiary, add 10 mol% DMAP (4-Dimethylaminopyridine).

  • Reflux (Optional): If the reaction is sluggish at RT after 4 hours, heat to reflux (

    
     for DCM) for 2 hours.
    
  • Quench: Add water carefully to hydrolyze excess acid chloride.

  • Purification: Extract with Ethyl Acetate. The pyridine must be removed rigorously using multiple washes with CuSO4 solution (turns blue to green) or dilute HCl.

Reaction Mechanism & Logic

The following diagram details the reaction pathway and competing side reactions that must be controlled.

ReactionPathway cluster_conditions Critical Controls SM 2-(4-Butoxyphenyl) quinoline-4-carbonyl chloride Inter Tetrahedral Intermediate SM->Inter + Nucleophile (R-NH2 / R-OH) Acid Quinoline Acid (Hydrolysis Impurity) SM->Acid + H2O (Moisture leak) Amide Target Amide (Stable) Inter->Amide - HCl (Base scavenged) Ester Target Ester (Stable) Inter->Ester - HCl (Base scavenged) Control1 Dry Solvents (Prevents Hydrolysis) Control2 Base (TEA/Pyridine) (Drives Equilibrium)

Figure 2: Reaction pathways showing the desired nucleophilic substitution vs. competitive hydrolysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitate immediately upon dissolving Hydrolysis of Acid ChlorideThe starting material has degraded to the carboxylic acid (insoluble in DCM). Recrystallize or regenerate with

.
Low Yield (Amide) HCl Salt FormationThe HCl byproduct protonated your amine nucleophile, rendering it unreactive. Ensure >1.5 eq. of Base (TEA/DIPEA) is used.
Spot streaking on TLC Pyridine/Base ResidueThe crude product contains residual base. Wash organic layer thoroughly with 1M HCl or

(for pyridine).
Incomplete Reaction Steric HindranceThe quinoline ring and the butoxy tail create steric bulk. Add 10 mol% DMAP and switch solvent to refluxing 1,2-Dichloroethane (DCE).

References

  • Amerigo Scientific. 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride Product Profile. Available at:

  • Osman, A. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs.[3] New human neurokinin-3 (hNK-3) receptor antagonists.[3] Bioorganic & Medicinal Chemistry.[4][5] Available at:

  • Shetty, P., et al. (2020). Synthesis, Characterization, Biological Screening of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Asian Journal of Chemistry. Available at:

  • Org. Synth. (2011). General Procedures for Handling Acid Chlorides. Organic Syntheses.[6][7] Available at:

Sources

Application

Application Note: A Streamlined Approach to the Synthesis of a 2-(4-Butoxyphenyl)quinoline-4-carboxamide Library for Drug Discovery

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of compounds with broad pharmacological activities, including anticance...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of compounds with broad pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] This application note provides a detailed, field-proven protocol for the efficient construction of a diverse library of 2-(4-Butoxyphenyl)quinoline-4-carboxamide derivatives. Our approach is a robust two-stage process commencing with the synthesis of a common quinoline-4-carboxylic acid core via the Pfitzinger reaction, followed by diversification through parallel amide bond formation.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth experimental procedures, high-throughput purification strategies, and analytical characterization protocols essential for accelerating early-stage drug discovery programs.

Introduction: The Quinoline-4-Carboxamide Scaffold

The quinoline ring system is a recurring motif in both natural products and synthetic pharmaceuticals.[3][4] Derivatives of quinoline have demonstrated a wide array of therapeutic applications, from the pioneering antimalarial drug quinine to modern antibacterial agents.[1][2] The 2-arylquinoline-4-carboxamide substructure, in particular, has garnered significant attention as it allows for extensive structure-activity relationship (SAR) studies. Modifications at the 2-position aryl group and the 4-position carboxamide can profoundly influence the compound's biological activity and pharmacokinetic properties.[7][8][9] The preparation of a focused library of these analogs is a critical step in identifying novel hit and lead compounds for various therapeutic targets.[10] This document outlines a validated workflow for the synthesis, purification, and characterization of such a library.

Overall Synthetic Strategy

The construction of the target library is achieved through a convergent synthesis plan. The initial step involves the synthesis of the key intermediate, 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, which serves as the common backbone for all library members. This is accomplished using the Pfitzinger reaction, a classic and reliable method for preparing quinoline-4-carboxylic acids.[5][6] The second stage involves the diversification of this core structure by coupling it with a variety of primary and secondary amines to generate the final carboxamide library. This parallel synthesis approach is highly amenable to high-throughput formats.

G cluster_0 Stage 1: Core Synthesis (Pfitzinger Reaction) cluster_1 Stage 2: Diversification (Parallel Amide Coupling) Isatin Isatin Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Butoxyacetophenone 1-(4-Butoxyphenyl)ethan-1-one Butoxyacetophenone->Pfitzinger KOH Potassium Hydroxide (Base) KOH->Pfitzinger Base-catalyzed condensation & cyclization Intermediate 2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid Amidation Parallel Amidation Intermediate->Amidation Common Intermediate Pfitzinger->Intermediate Amine_Library Amine Library (R1R2NH) (e.g., in 96-well plate) Amine_Library->Amidation Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Amidation Carboxylic acid activation Final_Library 2-(4-Butoxyphenyl)quinoline-4-carboxamide Library Amidation->Final_Library G cluster_0 Screening Cascade Library Synthesized Library (100s of compounds) Primary_Screen Primary High-Throughput Screen (HTS) (e.g., Kinase Inhibition Assay @ 10 µM) Library->Primary_Screen Initial Screening Hit_Confirmation Hit Confirmation & Dose-Response (IC₅₀ Determination) Primary_Screen->Hit_Confirmation ~5-10% Hit Rate Secondary_Assay Secondary / Orthogonal Assays (e.g., Cellular Proliferation Assay) Hit_Confirmation->Secondary_Assay Confirmed Hits Lead_Compounds Lead Compounds for Further Optimization Secondary_Assay->Lead_Compounds Validated Leads

Sources

Method

Synthesis and Evaluation of Quinoline-Based Anti-Inflammatory Compounds: A Technical Guide for Drug Discovery Professionals

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of quinoline-based anti-inflammatory compounds. The quinoline scaffold is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of quinoline-based anti-inflammatory compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including potent anti-inflammatory effects. This guide offers detailed protocols for the synthesis of key quinoline derivatives and robust assays for assessing their anti-inflammatory efficacy, grounded in established scientific principles and methodologies.

Introduction: The Quinoline Scaffold in Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to a variety of diseases. The quinoline ring system has emerged as a valuable pharmacophore in the development of novel anti-inflammatory agents.[1] Its derivatives have been shown to modulate key inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the production of prostaglandins and leukotrienes, respectively.[2][3] Furthermore, many quinoline-based compounds exhibit their anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] This guide will delve into the practical aspects of synthesizing and testing these promising compounds.

Part 1: Synthesis of Anti-Inflammatory Quinoline Derivatives

The synthesis of the quinoline core can be achieved through several classic named reactions. This section provides detailed protocols for two of the most versatile methods: the Gould-Jacobs reaction and the Doebner-von Miller reaction.

Protocol 1: Gould-Jacobs Reaction for the Synthesis of 4-Hydroxyquinoline Derivatives

The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline scaffold, a key intermediate for many anti-inflammatory agents.[1][5] The reaction proceeds via the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1]

cluster_synthesis Gould-Jacobs Synthesis of 4-Hydroxyquinoline reagents Aniline + Diethyl ethoxymethylenemalonate (EMME) intermediate Condensation Intermediate (Diethyl anilinomethylenemalonate) reagents->intermediate Heat (120°C) cyclization Thermal Cyclization (High-boiling solvent, e.g., Diphenyl ether) intermediate->cyclization High Temperature (>250°C) product 4-Hydroxy-3-carboethoxyquinoline cyclization->product hydrolysis Saponification (e.g., NaOH) product->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification acid_product Quinoline-3-carboxylic acid acidification->acid_product decarboxylation Decarboxylation (Heat) acid_product->decarboxylation final_product 4-Hydroxyquinoline decarboxylation->final_product

Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.

  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120°C for 1-2 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the crude diethyl anilinomethylenemalonate can be used directly in the next step or purified by recrystallization from ethanol.

  • Thermal Cyclization: Dissolve the intermediate from the previous step in a high-boiling point solvent such as diphenyl ether. Heat the solution to reflux (approximately 250-260°C) for 30-60 minutes.[5] Cool the reaction mixture to room temperature to allow the product, ethyl 4-hydroxyquinoline-3-carboxylate, to precipitate. Collect the solid by filtration and wash with a cold, non-polar solvent like hexane.

  • Hydrolysis (Optional): To obtain the corresponding carboxylic acid, the ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (10-20%) for 1-2 hours.[5] After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the quinoline-3-carboxylic acid.

  • Decarboxylation (Optional): The resulting carboxylic acid can be decarboxylated by heating it above its melting point until the evolution of CO2 ceases, yielding the 4-hydroxyquinoline.[5]

For a microwave-assisted variation, the initial condensation of aniline and EMME can be performed in a sealed microwave vial at 170°C for as little as 7 minutes.[7]

Protocol 2: Doebner-von Miller Reaction for Quinoline Synthesis

The Doebner-von Miller reaction is a versatile method for preparing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[8] This reaction is typically catalyzed by a strong acid.

cluster_synthesis Doebner-von Miller Reaction Mechanism reagents Aniline + α,β-Unsaturated Carbonyl michael_addition Michael Addition reagents->michael_addition Acid Catalyst (e.g., HCl, H2SO4) cyclization Intramolecular Cyclization michael_addition->cyclization dehydration Dehydration cyclization->dehydration oxidation Oxidation dehydration->oxidation product Substituted Quinoline oxidation->product

Caption: Key steps in the Doebner-von Miller quinoline synthesis.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. Add the aniline (1.0 eq) and a strong acid catalyst (e.g., concentrated HCl or H2SO4).

  • Reagent Addition: Slowly add the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 eq) to the stirred aniline-acid mixture. The addition should be controlled to manage the exothermic reaction.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and carefully neutralize the excess acid with a base (e.g., sodium carbonate solution). The crude product can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired quinoline derivative.

A significant challenge in the Doebner-von Miller synthesis is the formation of tar due to the polymerization of the α,β-unsaturated carbonyl compound under acidic conditions. To mitigate this, slow addition of the carbonyl compound and careful temperature control are crucial.

Part 2: Biological Evaluation of Anti-Inflammatory Activity

Once synthesized, the quinoline derivatives must be evaluated for their anti-inflammatory properties. This section provides detailed protocols for a standard in vivo model and a widely used in vitro assay.

Protocol 3: Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a classic and highly reproducible model for screening acute anti-inflammatory activity. Carrageenan injection induces a localized inflammatory response characterized by edema (swelling).

cluster_invivo In Vivo Anti-Inflammatory Assay Workflow acclimatization Animal Acclimatization grouping Animal Grouping (Vehicle, Test Compound, Positive Control) acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline dosing Compound Administration (e.g., Oral Gavage) baseline->dosing induction Carrageenan Injection (Subplantar) dosing->induction 1 hour post-dosing measurement Paw Volume Measurement (Hourly for 4-6 hours) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline).

    • Group 2: Test compound (dissolved or suspended in the vehicle) at various doses.

    • Group 3: Positive control (e.g., Indomethacin at 10 mg/kg).

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, test compound, or positive control orally via gavage. c. One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw. d. Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Parameter Description
Animal Model Male Wistar or Sprague-Dawley rats (150-200 g)
Inducing Agent 1% Carrageenan in sterile saline (0.1 mL, subplantar)
Test Groups Vehicle, Test Compound (various doses), Positive Control (Indomethacin, 10 mg/kg)
Administration Oral gavage, 1 hour before carrageenan injection
Measurement Paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours
Primary Endpoint Percentage inhibition of paw edema

Table 1: Key Parameters for the Carrageenan-Induced Paw Edema Assay.

Protocol 4: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages (In Vitro)

This in vitro assay is used to assess the ability of compounds to inhibit the production of key pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 from macrophages stimulated with lipopolysaccharide (LPS).[4]

cluster_invitro In Vitro Anti-Inflammatory Assay Workflow cell_culture Culture RAW 264.7 Macrophages seeding Seed cells in 96-well plates cell_culture->seeding treatment Pre-treat with Test Compound seeding->treatment stimulation Stimulate with LPS treatment->stimulation 1-2 hours pre-treatment incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant analysis Measure NO, TNF-α, and IL-6 supernatant->analysis

Caption: Workflow for the in vitro LPS-stimulated macrophage assay.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment and Stimulation: a. Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours. b. Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]

  • Measurement of Nitric Oxide (NO): a. After incubation, collect the cell culture supernatant. b. Determine the nitrite concentration in the supernatant using the Griess reagent.[4] Mix equal volumes of supernatant and Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the results.

  • Measurement of TNF-α and IL-6: a. The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Parameter Description
Cell Line RAW 264.7 murine macrophages
Stimulant Lipopolysaccharide (LPS), 1 µg/mL
Treatment Pre-treatment with test compounds for 1-2 hours
Incubation 24 hours post-LPS stimulation
Endpoints Nitric Oxide (NO) via Griess Assay, TNF-α and IL-6 via ELISA
Cell Viability Assessed by MTT assay to rule out cytotoxicity

Table 2: Key Parameters for the In Vitro LPS-Stimulated Macrophage Assay.

Conclusion

The quinoline scaffold represents a highly promising starting point for the development of novel anti-inflammatory therapeutics. The synthetic protocols and biological evaluation methods detailed in this guide provide a robust framework for researchers to synthesize and screen new quinoline-based compounds. By understanding the causality behind experimental choices and adhering to these self-validating protocols, drug discovery professionals can efficiently identify and advance promising candidates toward clinical development.

References

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River. [Link]

  • Creative Bioarray. (2024, June 20). Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

  • Ibrahim, T. M., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry, 78, 220-235. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Kim, H. J., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(4), 439–449. [Link]

  • Pereira, C., et al. (2020). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Molecules, 25(7), 1599. [Link]

  • Wikipedia. (2023, November 13). Doebner–Miller reaction. Wikipedia. [Link]

  • Wikipedia. (2023, December 29). Gould–Jacobs reaction. Wikipedia. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Experimental Biology and Medicine, 111(3), 544-547. [Link]

  • Zhang, Y., et al. (2021). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 26(11), 3224. [Link]

  • Zeman, A. U., et al. (2015, April 27). Microwave-Assisted Synthesis of Quinolines. Scribd. [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]

  • Patil, S. A., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Archiv der Pharmazie, 346(5), 344-354. [Link]

  • ResearchGate. (2019, January 30). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. [Link]

  • CiteAb. (2018, August 1). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2. CiteAb. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. [Link]

  • Sirilun, S., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 12(11), 2174. [Link]

  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • ACS Medicinal Chemistry Letters. (2021, March 12). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Publications. [Link]

  • Letters in Applied NanoBioScience. (2025, December 20). Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. Letters in Applied NanoBioScience. [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

  • PMC. (n.d.). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. PMC. [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of 2-(4-butoxyphenyl)quinoline-4-carbohydrazide

For: Researchers, scientists, and drug development professionals. Introduction: Strategic Synthesis of a Novel Quinoline Scaffold Quinoline derivatives represent a cornerstone in medicinal chemistry, forming the structur...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Novel Quinoline Scaffold

Quinoline derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial and anticancer properties.[1][2][3][4] The target molecule, 2-(4-butoxyphenyl)quinoline-4-carbohydrazide, is a novel compound designed to leverage this privileged scaffold. The 2-aryl substitution and the 4-carbohydrazide functional group are key pharmacophoric features, with the latter serving as a versatile precursor for the synthesis of various heterocyclic systems like oxadiazoles and pyrazoles, or as a potent hydrogen-bonding moiety in receptor interactions.

This document provides a comprehensive, three-step synthetic protocol for obtaining 2-(4-butoxyphenyl)quinoline-4-carbohydrazide with high purity. The chosen synthetic pathway is logical and robust, beginning with the construction of the quinoline core via the classic Doebner reaction, followed by functional group manipulations to yield the final product. Each step has been designed for clarity and reproducibility, with explanations for key experimental choices to empower researchers to not only follow the protocol but also to understand and troubleshoot the synthesis.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages:

  • Doebner Reaction: Construction of the core heterocyclic system, 2-(4-butoxyphenyl)quinoline-4-carboxylic acid.

  • Fischer Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester to activate the carbonyl group for the subsequent step.

  • Hydrazinolysis: Formation of the final carbohydrazide product via nucleophilic acyl substitution.

Experimental Protocols & Methodologies

PART 1: Synthesis of 2-(4-butoxyphenyl)quinoline-4-carboxylic acid (Intermediate I)

Principle: The Doebner reaction is a powerful one-pot, three-component condensation used to prepare quinoline-4-carboxylic acids.[5][6][7] The reaction proceeds by condensing an aromatic amine (aniline), an aldehyde (4-butoxybenzaldehyde), and pyruvic acid. The mechanism involves the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. This is followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent oxidation to yield the aromatic quinoline system.[2]

Materials:

  • Aniline

  • 4-Butoxybenzaldehyde

  • Pyruvic acid

  • Ethanol (Absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq), 4-butoxybenzaldehyde (1.0 eq), and absolute ethanol (100 mL).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the Schiff base.

  • To this solution, add pyruvic acid (1.1 eq) dropwise over 10 minutes. An exothermic reaction may be observed.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the mixture to room temperature. A solid precipitate of the crude product should form.

  • Filter the crude product using a Büchner funnel and wash the solid with cold ethanol (2 x 20 mL) to remove unreacted starting materials.

  • For purification, suspend the crude solid in a 1 M NaOH solution to deprotonate the carboxylic acid, forming the soluble sodium salt.

  • Filter the solution to remove any insoluble, non-acidic impurities.

  • Re-precipitate the purified product by acidifying the filtrate with 2 M HCl until the pH is approximately 4-5.

  • Filter the purified white or off-white solid, wash thoroughly with deionized water until the washings are neutral, and dry in a vacuum oven at 60 °C.

PART 2: Synthesis of Ethyl 2-(4-butoxyphenyl)quinoline-4-carboxylate (Intermediate II)

Principle: The carboxylic acid is converted to an ethyl ester via Fischer-Speier esterification. This reaction is an acid-catalyzed nucleophilic acyl substitution. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the ethanol nucleophile. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.[8][9]

Materials:

  • 2-(4-butoxyphenyl)quinoline-4-carboxylic acid (Intermediate I)

  • Ethanol (Absolute)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Suspend Intermediate I (1.0 eq) in absolute ethanol (150 mL) in a 250 mL round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.2 eq, ~3-4 drops) to the suspension while stirring.

  • Heat the mixture to reflux and maintain for 8-12 hours. The solid should gradually dissolve as it is converted to the more soluble ester.

  • Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.

  • Cool the reaction mixture to room temperature and reduce the volume of ethanol by approximately two-thirds using a rotary evaporator.

  • Pour the concentrated mixture into a separatory funnel containing 100 mL of cold deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

PART 3: Synthesis of 2-(4-butoxyphenyl)quinoline-4-carbohydrazide (Final Product)

Principle: The target carbohydrazide is formed through the hydrazinolysis of the corresponding ethyl ester. Hydrazine hydrate, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the stable hydrazide.[1][10] The reaction is typically performed with an excess of hydrazine hydrate to ensure complete conversion and to drive the equilibrium towards the product.[11]

Materials:

  • Ethyl 2-(4-butoxyphenyl)quinoline-4-carboxylate (Intermediate II)

  • Hydrazine hydrate (80-100%)

  • Ethanol (Absolute)

  • Deionized water (ice-cold)

Procedure:

  • Dissolve Intermediate II (1.0 eq) in absolute ethanol (100 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

  • Add an excess of hydrazine hydrate (10.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC. The product is typically more polar than the starting ester.

  • Upon completion, cool the reaction mixture in an ice bath. A solid precipitate of the product should form.

  • If precipitation is slow, slowly add a small amount of ice-cold deionized water to induce crystallization.

  • Filter the solid product, wash thoroughly with ice-cold water (3 x 20 mL), and then with a small amount of cold ethanol.

  • Dry the final product, 2-(4-butoxyphenyl)quinoline-4-carbohydrazide, under vacuum at 50 °C.

Quantitative Data Summary

Parameter Aniline 4-Butoxybenzaldehyde Pyruvic Acid Intermediate I Intermediate II Hydrazine Hydrate Final Product
Formula C₆H₇NC₁₁H₁₄O₂C₃H₄O₃C₂₀H₁₉NO₃C₂₂H₂₃NO₃H₆N₂OC₂₀H₂₁N₃O₂
MW ( g/mol ) 93.13178.2388.06321.37349.4250.06335.40
Molar Eq. 1.01.01.11.01.010.0-
Role ReactantReactantReactantProduct / ReactantProduct / ReactantReactantFinal Product
Reaction Time 4-6 h4-6 h4-6 h8-12 h8-12 h6-8 h-
Temperature RefluxRefluxRefluxRefluxRefluxReflux-

Validation and Characterization

Each step of the synthesis must be self-validating. Progress should be monitored by TLC. Intermediates should be characterized to confirm their structure before proceeding. The final product's identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the quinoline and phenyl rings, the butoxy chain protons (-OCH₂-, -CH₂-, -CH₂-, -CH₃), and the hydrazide protons (-NH-, -NH₂).

  • ¹³C NMR: Expect signals corresponding to all unique carbon atoms in the molecule.

  • FT-IR (ATR): Look for characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), and C-O stretching (ether).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the final product should be observed.

Synthetic Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Doebner Reaction cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hydrazinolysis A Aniline I1 Intermediate I 2-(4-butoxyphenyl)quinoline- 4-carboxylic acid A->I1 Ethanol, Reflux B 4-Butoxybenzaldehyde B->I1 Ethanol, Reflux C Pyruvic Acid C->I1 Ethanol, Reflux I2 Intermediate II Ethyl 2-(4-butoxyphenyl)quinoline- 4-carboxylate I1->I2 Ethanol, H₂SO₄, Reflux FP Final Product 2-(4-butoxyphenyl)quinoline- 4-carbohydrazide I2->FP Ethanol, Reflux D Hydrazine Hydrate D->FP

Caption: Multi-step synthesis of 2-(4-butoxyphenyl)quinoline-4-carbohydrazide.

References

  • Lahna, K., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revue Marocaine de Chimie Hétérocyclique. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of carbohydrazide. Retrieved from [Link]

  • Synfacts. (2018).
  • Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... [Image]. Retrieved from [Link]

  • Suri, J. L. (2007). Doebner Reaction. In Name Reactions in Organic Synthesis (pp. 511-513). Cambridge University Press.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2015). Journal of Medicinal Chemistry.
  • Merck Index. (n.d.). Doebner Reaction.
  • Al-Ostoot, F. H., et al. (2014).
  • Aoyama, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Wang, C., et al. (2023).
  • Saudi, M. N. S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie.
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives [Image]. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.

Sources

Method

Precision Profiling in EGFR-TKI Discovery: From Biochemical Kinetics to Cellular Resistance Models

Executive Summary: The Evolution of EGFR Inhibition The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represents a paradigm shift in precision oncology.[1][2] The journey from 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of EGFR Inhibition

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represents a paradigm shift in precision oncology.[1][2] The journey from 1st-generation reversible inhibitors (Gefitinib) to 3rd-generation covalent inhibitors (Osimertinib) has been driven by the relentless emergence of resistance mutations (T790M, C797S).

This application note provides a rigorous technical framework for evaluating novel EGFR-TKIs. It moves beyond standard screening to focus on mechanism-based validation —ensuring that a compound not only binds the target but does so with the necessary kinetic selectivity to overcome resistance while sparing wild-type (WT) EGFR to minimize toxicity.

Part 1: The Signaling Landscape & Inhibition Strategy

To develop effective inhibitors, one must visualize the target within its signaling cascade. EGFR dimerization triggers autophosphorylation, activating the RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT-mTOR (survival) pathways.

Diagram 1: EGFR Signaling and Inhibition Nodes

Caption: The EGFR signaling cascade showing critical phosphorylation sites and the competitive binding mechanism of TKIs at the ATP pocket.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (RTK) (Mutations: L858R, Del19) EGF->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation TKI EGFR-TKI (Compedes with ATP) TKI->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT PI3K->AKT mTOR mTOR (Survival) AKT->mTOR

Part 2: Biochemical Kinase Profiling (The "On-Target" Assay)

Scientific Rationale: Kinetic Selectivity

In biochemical assays, the


 value is dependent on ATP concentration. To ensure data is comparable across different inhibitor generations, assays must be performed at 

(ATP) for each specific mutant.
  • Reversible Inhibitors (1st/4th Gen): Equilibrium binding models apply.

  • Covalent Inhibitors (2nd/3rd Gen): Time-dependent inhibition is critical. Potency is better described by

    
     rather than simple 
    
    
    
    .
Protocol A: TR-FRET EGFR Kinase Binding Assay

Methodology: LanthaScreen™ Eu Kinase Binding (Time-Resolved Fluorescence Resonance Energy Transfer). Mechanism: A fluorescent tracer competes with the TKI for the ATP binding site. Europium-labeled anti-tag antibodies generate a FRET signal only when the tracer is bound. TKI binding displaces the tracer, reducing FRET.[3][4]

Reagents Required[3][5][6]
  • Kinase: Recombinant EGFR (WT, L858R, T790M, or C797S variants).

  • Tracer: Kinase Tracer 199 (Alexa Fluor™ 647 conjugate).

  • Antibody: LanthaScreen™ Eu-anti-GST or Eu-anti-His.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 3-fold serial dilutions of the test inhibitor in 100% DMSO (100x final concentration).

    • Dilute 1:100 into Kinase Buffer to create a 4x working solution (1% DMSO).

  • Master Mix Assembly:

    • Mix A (Kinase/Antibody): Dilute EGFR protein to 2x final concentration (typically 5 nM) and Eu-Antibody to 2x (2 nM) in Kinase Buffer.

    • Mix B (Tracer): Dilute Tracer 199 to 4x final concentration (determined by

      
       titration, typically 5–20 nM).
      
  • Plate Loading (384-well Low Volume White Plate):

    • Add 5 µL of Compound (from step 1).

    • Add 5 µL of Mix A (Kinase/Ab).[7]

    • Add 5 µL of Mix B (Tracer).

    • Total Volume: 15 µL.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (protected from light).

    • Note: For covalent inhibitors (e.g., Osimertinib), extended incubation (2–4 hours) may reveal time-dependent potency shifts.

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Tracer).[4]

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

      
      .
      

Part 3: Cellular Potency & Selectivity (The "Addiction" Model)

Scientific Rationale: The Isogenic Ba/F3 System

While NSCLC cell lines (e.g., H1975, PC9) are valuable, they contain genetic noise. The Ba/F3 (murine pro-B cell) system offers a "clean" background. Parental Ba/F3 cells depend on IL-3.[6][8][9][10] When transduced with an oncogenic driver (e.g., EGFR L858R), they become "addicted" to EGFR signaling and survive without IL-3.

  • Self-Validation: If a compound kills Ba/F3-EGFR cells in the absence of IL-3 but fails to kill them in the presence of IL-3, the toxicity is on-target . If it kills both, the compound is generally toxic (off-target).

Protocol B: Cellular Viability Assay (CellTiter-Glo)

Objective: Determine cellular


 against specific mutations.
Step-by-Step Workflow
  • Cell Culture:

    • Maintain Ba/F3-EGFR isogenic lines (WT, L858R, L858R/T790M, etc.) in RPMI-1640 + 10% FBS.

    • Critical Step: Wash cells 3x with PBS to remove any residual IL-3 before plating.

  • Seeding:

    • Seed 3,000 cells/well in 96-well white opaque plates in 90 µL of IL-3-free medium.

  • Treatment:

    • Add 10 µL of 10x compound dilutions.

    • Include DMSO Control (0% inhibition) and Staurosporine (100% kill) controls.

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Development:

    • Add 100 µL of CellTiter-Glo® reagent (Promega) to each well.

    • Shake orbitally for 2 minutes to lyse cells.

    • Incubate 10 minutes at RT to stabilize the luminescent signal.

  • Readout:

    • Measure Luminescence (RLU).

    • Calculate % Viability relative to DMSO control.

Part 4: Resistance Profiling (The "Future-Proofing" Assay)

The Challenge: C797S and Triple Mutations

Third-generation inhibitors (Osimertinib) rely on a covalent bond with Cysteine 797 .[11] The C797S mutation removes this thiol group, rendering covalent inhibitors ineffective. Fourth-generation inhibitors (e.g., BLU-945 or reversible binders) aim to bind this pocket without the covalent requirement.

Diagram 2: The Development Workflow & Resistance Logic

Caption: Workflow for identifying inhibitors active against the triple-mutant (L858R/T790M/C797S) landscape.

Resistance_Workflow Library Compound Library (Reversible/Allosteric) Screen_Mut Primary Screen: EGFR L858R/T790M (Osimertinib-like) Library->Screen_Mut Screen_WT Counter Screen: EGFR WT (Avoid Toxicity) Screen_Mut->Screen_WT Selectivity Check Screen_Res Resistance Screen: EGFR C797S (Triple Mutant) Screen_Mut->Screen_Res Hit Progression Validation Ba/F3 Isogenic Panel Profiling Screen_Res->Validation Lead Candidate Validation->Library SAR Refinement

Data Presentation: Comparative Potency Matrix

The following table illustrates the expected profile of a successful "4th Generation" candidate compared to standards.

Inhibitor ClassDrug ExampleEGFR WT (

)
L858R (Sensitizing)L858R + T790M (Resistant)L858R + T790M + C797S (Triple)
1st Gen Gefitinib~5 nM<5 nM >1000 nM>1000 nM
2nd Gen Afatinib<1 nM<1 nM <10 nM>1000 nM
3rd Gen Osimertinib>100 nM<5 nM <5 nM >1000 nM
4th Gen Candidate X>50 nM<10 nM <10 nM <10 nM

Note: High IC50 against WT (Column 3) indicates lower potential for skin/gut toxicity (rash/diarrhea).

References

  • Mechanisms of resistance to osimertinib. Leonetti, A. et al. British Journal of Cancer (2019). [Link]

  • Ba/F3 Cells as a Tool for Kinase Drug Discovery. Warmuth, M. et al. Current Opinion in Oncology (2007). [Link]

  • Fourth-generation EGFR inhibitors: hope and challenges. Wang, Y. et al. Translational Lung Cancer Research (2024). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to the Storage and Handling of 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride, a critical reagent whose efficacy is highly dependent on its chemical integrity. Due to its acyl chloride functional group, this compound is extremely susceptible to hydrolysis, which can compromise experimental outcomes. This document outlines the causes of degradation and provides field-proven protocols to ensure its stability during storage and handling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experiment yielded poor results, and I suspect the 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride has degraded. What causes this degradation?

A1: The primary cause of degradation for 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride is hydrolysis. Acyl chlorides are among the most reactive carboxylic acid derivatives and react readily with water—even atmospheric moisture—to form the corresponding carboxylic acid.[1][2][3] This reaction is typically rapid and irreversible under standard laboratory conditions.

The Hydrolysis Mechanism: The reaction proceeds via a nucleophilic acyl substitution pathway. The carbonyl carbon of the acyl chloride is highly electrophilic. A water molecule acts as a nucleophile, attacking this carbon and forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to yield the stable 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid and hydrochloric acid (HCl).[4] The HCl byproduct can often be observed as corrosive fumes when the compound is exposed to humid air.[5][6]

Q2: What are the definitive signs of hydrolysis, and how can I analytically confirm if my sample is compromised?

A2: Both visual inspection and analytical techniques can confirm hydrolysis.

Visual & Physical Signs:

  • Fuming: The most immediate sign is the compound fuming when exposed to air, which is the HCl byproduct reacting with atmospheric moisture.[5][6]

  • Change in Physical State: A pure acyl chloride is often a crystalline solid or a clear liquid. The corresponding carboxylic acid may have a different melting point or appearance.

  • Pungent Odor: A sharp, acrid smell of HCl is a strong indicator of ongoing hydrolysis.[5]

Analytical Confirmation: Spectroscopic methods are definitive for identifying the presence of the carboxylic acid degradation product.

  • FT-IR Spectroscopy: This is a powerful tool for detecting hydrolysis. The key is to monitor the carbonyl (C=O) stretching frequency.

    • Acyl Chloride (C=O): Exhibits a very strong, sharp absorption band at a high wavenumber, typically around 1800 cm⁻¹ .

    • Carboxylic Acid (C=O): Shows a strong, slightly broader absorption band at a lower wavenumber, around 1700-1725 cm⁻¹ .

    • Carboxylic Acid (O-H): The most telling sign is the appearance of a very broad absorption band from 2500-3300 cm⁻¹ , which is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer.

  • ¹H NMR Spectroscopy: While ¹H NMR can be used, the changes may be more subtle. The most definitive signal would be the appearance of a broad singlet far downfield (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid. Other protons in the molecule, particularly those on the quinoline ring near the carbonyl group, may experience slight shifts in their chemical environment upon hydrolysis.[7][8]

Compound Functional Group Characteristic IR Absorption (cm⁻¹) Characteristic ¹H NMR Signal (ppm)
Acyl Chloride R-COCl ~1800 (sharp, strong C=O stretch)No O-H signal.
Carboxylic Acid R-COOH ~1700 (C=O stretch) & 2500-3300 (broad O-H stretch)>10 (very broad singlet, COOH)
Q3: What are the non-negotiable, best-practice storage conditions to prevent hydrolysis of this reagent?

A3: Preventing hydrolysis requires the strict exclusion of atmospheric moisture at all times.[9][10][11]

  • Atmosphere: The reagent must be stored under a dry, inert atmosphere.[5][11] Dry argon or nitrogen gas is ideal. This can be achieved by storing the vial inside a nitrogen-purged glovebox or a desiccator containing a potent desiccant (e.g., phosphorus pentoxide or fresh Drierite).[12]

  • Container: The original container, likely a bottle with a septum-sealed cap (such as a Sure/Seal™ bottle), is designed for moisture-sensitive reagents.[12] Ensure the cap is tightly sealed. If the septum has been punctured multiple times, consider transferring the reagent to a new, oven-dried Schlenk flask under an inert atmosphere for long-term storage.[12]

  • Temperature: Store in a cool, dry, and well-ventilated place away from heat sources and direct sunlight.[5][13] Refrigeration is often recommended, but ensure the container is allowed to warm to room temperature before opening to prevent condensation from forming on the cold surfaces.

  • Secondary Containment: Place the primary container inside a larger, sealed secondary container with a desiccant as an extra layer of protection.[6][10]

Q4: I need to use the reagent. What is the step-by-step protocol for handling it without causing degradation?

A4: Proper handling technique is as crucial as proper storage. The goal is to minimize the reagent's contact time with the atmosphere.[9][14]

Recommended Handling Workflow:

  • Prepare Your Workspace: The ideal environment is an inert atmosphere glovebox.[10] If a glovebox is unavailable, use Schlenk line techniques.

  • Gather Dry Equipment: All glassware, syringes, and needles must be rigorously dried beforehand, typically by oven-drying at >125°C overnight and cooling under a stream of dry nitrogen or in a desiccator.[9][14]

  • Equilibrate to Room Temperature: If the reagent is stored cold, allow the sealed container to warm completely to ambient temperature before opening.

  • Use Syringe/Cannula Technique:

    • Create a positive pressure of inert gas (argon or nitrogen) in the reagent bottle by inserting a needle connected to a gas line or a balloon filled with inert gas.[9]

    • Use a clean, dry syringe with a long needle to pierce the septum and withdraw the required amount of the acyl chloride (if liquid) or use a dry spatula inside a glovebox (if solid).[12][14]

    • The inert gas pressure will prevent air from entering as you withdraw the material.

  • Seal and Store Promptly: After withdrawing the reagent, remove the syringe and the gas inlet needle. Immediately reseal the septum puncture point if possible (e.g., with high-vacuum grease or parafilm for short-term protection) and return the bottle to its proper storage location.[12]

G cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage P1 Dry all glassware (Oven, >125°C) P2 Equilibrate Reagent to Room Temp H1 Purge Bottle with Inert Gas (N2/Ar) P2->H1 H2 Withdraw Reagent (Dry Syringe) H1->H2 H3 Transfer to Reaction Vessel H2->H3 S1 Tightly Reseal Container H3->S1 S2 Store in Desiccator or Glovebox S1->S2 End End S2->End Start Start Start->P1

Caption: Workflow for handling moisture-sensitive acyl chlorides.

Q5: My sample shows signs of partial hydrolysis. Can it still be used, or can I purify it?

A5: The usability of a partially hydrolyzed sample depends entirely on the sensitivity of your downstream application. For reactions that are sensitive to acidic conditions or require precise stoichiometry, using a compromised reagent is not recommended.

Purification: Purification is possible but can be challenging. The primary impurity, 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, has a different polarity and chemical nature.

  • Distillation: If the acyl chloride is thermally stable and volatile, fractional distillation under high vacuum can separate it from the non-volatile carboxylic acid. However, many complex molecules can decompose at high temperatures.[15][16]

  • Recrystallization: If the compound is a solid, recrystallization from a non-protic, anhydrous solvent (e.g., dry toluene or hexane) may be effective.[15][17]

  • Chemical Purification: A common lab practice for removing acidic impurities is to dissolve the sample in a dry, inert solvent (like dichloromethane) and wash it carefully with a weak, anhydrous base or a saturated sodium bicarbonate solution, followed by drying and solvent removal. However, this method itself carries a high risk of inducing further hydrolysis if not performed under strictly anhydrous conditions and can be difficult for highly reactive acyl chlorides.[15]

In most cases, especially in a drug development setting where purity and reproducibility are paramount, using a fresh, unopened batch of the reagent is the most reliable and time-effective solution.

Protocol: FT-IR Analysis for Detecting Hydrolysis

  • Sample Preparation:

    • For Solids: Prepare a KBr pellet or a Nujol mull under a nitrogen atmosphere or in a glovebox to prevent hydrolysis during sample preparation.

    • For Liquids: Use a liquid IR cell with salt plates (e.g., NaCl or KBr). Load the cell quickly in a dry environment.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder (for pellets) or the empty cell.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Look for a sharp, intense peak around 1800 cm⁻¹ . This is the C=O stretch of your 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride.

    • Carefully inspect the region between 2500-3300 cm⁻¹ . The presence of a very broad, "hairy" peak in this area is a definitive sign of the O-H group from the carboxylic acid impurity.

    • Check for a secondary carbonyl peak around 1700-1725 cm⁻¹ . The relative intensity of this peak compared to the one at 1800 cm⁻¹ can give a qualitative sense of the degree of hydrolysis.

Caption: Hydrolysis of the target acyl chloride into its corresponding carboxylic acid.

References

  • PubChem. Acetyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • MIT Department of Chemistry. Handling air-sensitive reagents AL-134. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Available at: [Link]

  • Sciencemadness Wiki. (2024, January 8). Acetyl chloride. Available at: [Link]

  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution? Available at: [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Organic Syntheses. acetyl chloride. Available at: [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Available at: [Link]

  • Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry. Available at: [Link]

  • YouTube. (2020, September 30). Hydrolysis of an acid chloride. J Michelle Leslie. Available at: [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides. Available at: [Link]

  • MDPI. (2023, November 28). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • SciSpace. A direct reduction of aliphatic aldehyde, acyl chloride, ester, and carboxylic functions into a methyl group. Available at: [Link]

  • LookChem. General procedures for the purification of Acid chlorides. Chempedia. Available at: [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Available at: [Link]

  • Google Patents. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • PubMed. (2007, June 15). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification? Available at: [Link]

  • Course Hero. (2018, February 19). HYDROLYSIS REACTIONS. Available at: [Link]

  • Springer. (2009, July 27). Integrated HPLC-MS and 1H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Available at: [Link]

  • University of Toronto. HYDROLYSIS. Available at: [Link]

  • MDPI. (2023, January 3). Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. Available at: [Link]

  • ResearchGate. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Available at: [Link]

  • Reddit. (2019, May 9). [A level chemistry] testing for an acyl chloride. r/HomeworkHelp. Available at: [Link]

  • Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Available at: [Link]

  • Google Patents. US6727384B1 - Method for purifying acid chlorides.
  • ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available at: [Link]

  • University of Florida. Hydrolysis of Nitriles. Available at: [Link]

  • Taylor & Francis. Hydrolysis reaction – Knowledge and References. Available at: [Link]

  • Amerigo Scientific. 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride. Available at: [Link]

  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for acylation with quinoline derivatives

Status: Operational Ticket ID: Q-ACYL-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Method Selection Acylating quinoline derivatives presents a dichotomy in syn...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: Q-ACYL-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Method Selection

Acylating quinoline derivatives presents a dichotomy in synthetic organic chemistry:

  • Substituent Acylation (Exocyclic): Straightforward but often plagued by nucleophilic competition or steric hindrance (e.g., 8-aminoquinoline).

  • Ring Acylation (Endocyclic C-H): Historically difficult. Standard Friedel-Crafts acylation fails because the pyridine-like nitrogen complexes with Lewis acids (

    
    ), deactivating an already electron-deficient ring.
    

Use the decision matrix below to select the correct protocol for your substrate.

Workflow Visualization: Method Selection Strategy

QuinolineAcylation Start Target Structure? Type Where is the Acyl Group? Start->Type Subst On a Substituent (NH2, OH) Type->Subst Exocyclic Ring Directly on Ring Carbon Type->Ring Endocyclic Pos8 Position 8? (e.g., 8-Aminoquinoline) Subst->Pos8 Standard Standard Coupling (Schotten-Baumann) Pos8->Standard No Hindered Protocol A: Base-Catalyzed/DMAP (Watch for N-poisoning) Pos8->Hindered Yes (Steric/Chelation) FC Friedel-Crafts? Ring->FC Fail STOP: Will Fail (Deactivation) FC->Fail Standard Conditions Minisci Protocol B: Minisci Reaction (Radical C2/C4) FC->Minisci Radical Pathway NOxide Protocol C: N-Oxide Activation (Pd/Ru Catalysis C8) FC->NOxide Directing Group

Caption: Decision tree for selecting acylation strategies based on regioselectivity requirements.

Technical Protocols

Protocol A: N-Acylation of 8-Aminoquinoline (The "Stubborn" Substrate)

Context: 8-Aminoquinoline is a privileged bidentate directing group, but installing it (or acylating it) is difficult due to the steric bulk of the peri-hydrogen at C1 and the formation of intramolecular H-bonds.

Reagents:

  • Substrate: 8-Aminoquinoline (1.0 equiv)

  • Acyl Chloride (1.2 equiv)

  • Base:

    
     (2.5 equiv) or Pyridine (solvent)
    
  • Catalyst: DMAP (0.1 equiv)

  • Solvent:

    
     (DCM) or Toluene
    

Step-by-Step:

  • Dissolution: Dissolve 8-aminoquinoline in anhydrous DCM (

    
    ).
    
  • Base Addition: Add

    
     followed by DMAP. Critical: Do not omit DMAP; the pyridine nitrogen is not nucleophilic enough to drive this efficiently.
    
  • Slow Addition: Cool to

    
    . Add acyl chloride dropwise to prevent exotherms that degrade the acyl chloride.
    
  • Reflux: If conversion is

    
     after 2 hours at RT, switch solvent to Toluene and reflux (
    
    
    
    ). The thermal energy is often needed to break the internal H-bond.
Protocol B: Minisci C-H Acylation (Ring C2/C4)

Context: Since electrophilic aromatic substitution fails, we use radical substitution . Nucleophilic alkyl/acyl radicals attack the electron-deficient quinoline ring at C2 or C4 (protonated nitrogen activates the ring).

Reagents:

  • Substrate: Quinoline derivative (1.0 equiv)[1][2]

  • Radical Source: Aldehyde (3.0 equiv) or

    
    -keto acid.
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq) or

    
    .
    
  • Acid: TFA (1.0 equiv) - Essential for activating the ring.

  • Solvent: Chlorobenzene or

    
    .
    

Step-by-Step:

  • Activation: Dissolve quinoline in solvent. Add TFA. The solution should turn slightly yellow/orange (formation of quinolinium salt).

  • Radical Generation: Add the aldehyde and oxidant.

  • Heating: Heat to

    
    . The oxidant generates an acyl radical from the aldehyde via H-abstraction.
    
  • Quench: Carefully neutralize with

    
     (gas evolution!) before extraction.
    

Mechanism Visualization (Minisci):

MinisciMechanism Step1 Quinoline + Acid (TFA) -> Quinolinium Ion Step3 Radical Attack at C2/C4 Step1->Step3 Electrophile Step2 Aldehyde + Oxidant -> Acyl Radical (R-CO•) Step2->Step3 Nucleophile Step4 Oxidation/Deprotonation -> Acylated Product Step3->Step4 Rearomatization

Caption: Radical mechanism for direct ring acylation, bypassing Friedel-Crafts limitations.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Category 1: Reaction Stalled / Low Conversion

Q: I am trying to acylate the quinoline ring using


 and Acetyl Chloride, but I only recover starting material. Why? 
  • Root Cause: You are attempting a Friedel-Crafts reaction on a deactivated ring.[3] The quinoline nitrogen lone pair reacts with

    
     to form a Lewis acid-base complex. This places a positive charge on the nitrogen, making the ring incredibly electron-deficient and inert to electrophilic attack.
    
  • Correction: Switch to Protocol B (Minisci) . If you must use Friedel-Crafts conditions, you must use a "superacid" media or pre-complex the nitrogen with a bulky Lewis acid that blocks the N-site but allows C-reaction, though this is rarely high-yielding.

Q: My N-acylation of 8-aminoquinoline stops at 60% conversion. Adding more acyl chloride doesn't help.

  • Root Cause: Product inhibition or HCl salt formation. The HCl byproduct precipitates the starting material as the hydrochloride salt (8-aminoquinoline

    
     HCl), removing it from the solution.
    
  • Correction:

    • Ensure you have

      
       equiv of base (
      
      
      
      ) to scavenge HCl.
    • Check solubility.[4] If a precipitate forms, add more DCM or switch to a biphasic system (

      
      ) with vigorous stirring.
      
Category 2: Regioselectivity Issues

Q: In the Minisci reaction, I am getting a mixture of C2 and C4 acylation. How do I favor C2?

  • Analysis: The C2 position is generally more electrophilic (closer to the

    
    ), but C4 is sterically more accessible.
    
  • Optimization:

    • To favor C2: Use bulky acyl radicals (e.g., pivalaldehyde) and lower temperatures.

    • To favor C4: Block the C2 position using a removable group (e.g., Cl, which can be removed later via hydrogenation) or use a substituent at C3 to sterically crowd C2.

Q: How do I acylate the C8 position of the ring?

  • Solution: You cannot do this directly on plain quinoline. You must use Quinoline N-Oxide .

    • Protocol: Use Pd(OAc)2 catalyst with

      
      -oxocarboxylic acids.[5] The N-oxide oxygen coordinates with Palladium to direct the activation to the C8 position (C-H activation).
      
    • Reference: See work by Wu et al. on Pd-catalyzed C8-selective acylation [1].[6][7]

Category 3: Workup & Purification[4][8]

Q: My product trails on the silica column. I lose 30% of my mass.

  • Root Cause: Quinoline derivatives are basic. They interact with the acidic silanols on silica gel, causing streaking and irreversible adsorption.

  • Correction:

    • Pre-treat Silica: Slurry your silica in Hexane/EtOAc + 1% Triethylamine before packing the column.

    • Eluent Modifier: Add 1%

      
       or 
      
      
      
      to your mobile phase.
    • Alternative: Use neutral alumina instead of silica.

Data Summary: Solvent & Catalyst Effects

Reaction TypeSolventCatalyst/AdditiveTypical YieldKey Risk
N-Acylation DCM or TolueneDMAP (0.1 eq)85-95%HCl salt precipitation
Minisci (Ring)

or


/

40-65%Polysubstitution (C2+C4)
N-Oxide C8 Toluene

70-85%Requires N-oxide reduction step later

References

  • C8-Selective Acylation: Wu, Y., et al. "Palladium-Catalyzed Regioselective C–H Bond Activation."[6][7] Organic Letters, 2016.[6]

  • Minisci Reaction Review: Duncton, M. A. "Minisci reactions: Versatile C–H functionalization."[8][9] Med.[5] Chem. Commun., 2011.

  • 8-Aminoquinoline Directing Groups: Daugulis, O., et al. "Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation." Accounts of Chemical Research, 2015.

  • Copper-Catalyzed One-Pot: "Copper-Catalyzed One-Pot N-Acylation and C5-H Halogenation of 8-Aminoquinolines." J. Org.[6][8][10] Chem., 2018.[8][11]

For further assistance, please contact the Process Chemistry Helpdesk with your specific substrate structure.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Phenylquinoline-4-carboxylic Acid Synthesis

Topic: Yield Optimization for 2-Phenylquinoline-4-carboxylic Acid (Cinchophen) Ticket ID: #SYN-Q4CA-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization for 2-Phenylquinoline-4-carboxylic Acid (Cinchophen) Ticket ID: #SYN-Q4CA-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 2-phenylquinoline-4-carboxylic acid is classically achieved via two primary routes: the Pfitzinger reaction (Isatin + Acetophenone) and the Doebner reaction (Aniline + Benzaldehyde + Pyruvic Acid).

While the Pfitzinger reaction is generally preferred for its robustness and higher atom economy, users frequently report yields stalling at 30–40% . This is rarely due to "bad chemistry" but rather process engineering failures —specifically in the isatin hydrolysis step and the isoelectric precipitation during workup.

This guide prioritizes the Pfitzinger Protocol as the industry standard for this target, with a secondary section on Doebner optimization.

Phase 1: Diagnostic Workflow

Before adjusting parameters, identify where your mass balance is being lost.

TroubleshootingFlow Start Start: Low Yield Detected Method Select Method Start->Method Pfitzinger Pfitzinger Reaction (Isatin + Acetophenone) Method->Pfitzinger Doebner Doebner Reaction (Aniline + Benzaldehyde + Pyruvic) Method->Doebner CheckColor Did reaction turn deep red/brown? Pfitzinger->CheckColor Oxidation Issue: Dihydro-intermediate stability Fix: Add oxidant / Microwave Doebner->Oxidation PreHydrolysis Issue: Incomplete Isatin Hydrolysis Fix: Pre-treat Isatin with KOH CheckColor->PreHydrolysis No (Remained Purple/Orange) CheckWorkup Did product precipitate upon acidification? CheckColor->CheckWorkup Yes PHControl Issue: Incorrect pH (Amphoteric loss) Fix: Adjust to pH 4.5 - 5.0 CheckWorkup->PHControl No precipitate TarFormation Issue: Aldol Polymerization Fix: Reduce Temp / Slow Ketone Addition CheckWorkup->TarFormation Precipitate is sticky/tarry

Figure 1: Diagnostic decision tree for isolating yield loss mechanisms in Quinoline-4-carboxylic acid synthesis.

Phase 2: The Pfitzinger Reaction (Primary Protocol)

The Core Problem: The classic "dump and stir" method fails because acetophenone undergoes self-aldol condensation faster than it reacts with isatin if the isatin ring is not fully opened first.

FAQ 1: Why is my yield stuck at 35% despite refluxing for 24 hours?

Diagnosis: You likely mixed Isatin, Acetophenone, and Base simultaneously. Technical Insight: Isatin exists in equilibrium between its lactam form (closed) and isatinate form (open). The condensation requires the isatinate (keto-acid) form. If you add acetophenone before the ring opens, the base consumes the acetophenone via aldol condensation (tar formation) before it can react with the isatin.

Corrective Protocol (The "Pre-Hydrolysis" Method):

  • Step 1 (Activation): Dissolve Isatin (1.0 eq) in 33% KOH (approx. 5–10 eq). Heat to 80°C for 30-60 minutes .

    • Visual Cue: The suspension will change from orange/red to a clear yellow/brown solution. This confirms the formation of potassium isatinate.

  • Step 2 (Condensation): Only after Step 1, add Acetophenone (1.1 – 1.2 eq) dropwise (or as a solution in ethanol).

  • Step 3 (Reaction): Reflux for 12–18 hours.

FAQ 2: I see a solid forming, but it dissolves when I wash it. Where is my product?

Diagnosis: pH overshoot during workup. Technical Insight: 2-Phenylquinoline-4-carboxylic acid is amphoteric.

  • pH < 2: The quinoline nitrogen is protonated (

    
    ). The salt is soluble.
    
  • pH > 8: The carboxylic acid is deprotonated (

    
    ). The salt is soluble.
    
  • pH 4.5 – 5.5 (Isoelectric Point): The molecule exists as a zwitterion or free acid and precipitates.

Optimization Table: pH Impact on Isolation

pH RangeSpecies DominanceSolubilityResult
> 10 Potassium CarboxylateHigh (Water)Product lost in filtrate
4.5 – 5.5 Free Acid / Zwitterion Very Low Maximum Precipitation (Target)
< 2.0 Quinolinium HydrochlorideModerate/HighProduct redissolves

Action: Acidify the reaction mixture with Acetic Acid (glacial) rather than strong HCl to buffer the system naturally near pH 4–5.

Phase 3: The Doebner Reaction (Alternative Protocol)

The Core Problem: The Doebner reaction involves a disproportionation step. The intermediate dihydroquinoline must lose hydrogen to become aromatic. Without an oxidant, the reaction often "cannibalizes" itself (Schiff base acts as oxidant), limiting theoretical yield to 50%.

FAQ 3: My Doebner reaction is extremely slow and yields are inconsistent.

Diagnosis: Lack of driving force for oxidation. Technical Insight: The mechanism requires oxidative dehydrogenation. Relying on air oxidation is slow and inefficient.

Troubleshooting Steps:

  • Switch to Microwave Irradiation: Microwave heating (120°C, 3-10 mins) significantly accelerates the dehydration and oxidation steps compared to thermal reflux.

  • Use a Catalyst: Add 10 mol% Iron(III) Triflate or Iodine . These Lewis acids/oxidants facilitate the cyclization and aromatization.

  • Solvent Switch: If using ethanol, switch to Acetic Acid . It acts as both solvent and catalyst for the Schiff base formation.

Phase 4: Standardized Optimized Protocol (Pfitzinger)

Objective: Synthesis of 2-Phenylquinoline-4-carboxylic acid Target Yield: >75%

Reagents:
  • Isatin (5.0 g, 34 mmol)

  • Acetophenone (4.5 g, 37.5 mmol) [1.1 eq]

  • KOH (33% aqueous solution, 20 mL)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (for workup)

Step-by-Step Procedure:
  • Ring Opening: In a 250 mL round-bottom flask, combine Isatin and 33% KOH. Stir at 80°C until the deep red solid dissolves completely to a yellow/brown solution (approx. 45 mins).

  • Condensation: Dissolve Acetophenone in Ethanol. Add this solution slowly to the hot isatinate mixture.

  • Reflux: Reflux the mixture at 85-90°C for 16 hours.

    • Checkpoint: The mixture should remain homogeneous or have a slight precipitate.

  • Workup:

    • Cool to room temperature.[1][2][3][4][5]

    • Dilute with 50 mL distilled water.

    • Extract with Diethyl Ether (2 x 30 mL) to remove unreacted acetophenone and neutral tar. Discard the organic layer.

  • Precipitation (Critical):

    • Cool the aqueous layer in an ice bath (0-5°C).

    • Add Glacial Acetic Acid dropwise with vigorous stirring.

    • Monitor pH: Stop adding acid when pH reaches 5.0 .

  • Isolation: Filter the pale yellow/off-white precipitate. Wash with cold water (3 x 20 mL). Dry in a vacuum oven at 60°C.

References

  • Pfitzinger Reaction Mechanism & Overview

    • Source: Cambridge University Press / Vertex AI
    • Context: Detailed mechanism of isatin ring opening and condensation.[1]

    • 6[3][5][7][8][9]

  • Optimizing Pfitzinger and Doebner Reactions

    • Source: BenchChem Technical Support

    • Context: Troubleshooting low yields via stoichiometry and base concentr
    • 2[3][5][8][10][9]

  • Microwave-Assisted Doebner Synthesis

    • Source: ResearchG
    • Context: Yield improvements in Doebner reaction using microwave irradiation (60-90% yields).[11]

    • 11

  • Isolation and Purification of 2-Phenylquinoline-4-carboxylic Acid

    • Source: Frontiers in Oncology
    • Context: Experimental details on acidification to pH 5-6 for optimal precipit
    • 12

  • Pfitzinger Reaction Variations and C

    • Source: ScienceMadness / Halberkann Variant
    • Context: Discussion on the "Halberkann variant" (pre-reacting isatin)
    • [3][5][7][8][10][11]

Sources

Optimization

Technical Support Center: Purification of Crude Quinoline Derivatives

Subject: Troubleshooting & Purification Protocols for Tar-Contaminated Quinoline Syntheses To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Separation Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Protocols for Tar-Contaminated Quinoline Syntheses To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Separation Sciences Division

Executive Summary

The synthesis of quinoline derivatives (e.g., via Skraup, Friedländer, or Combes methods) is notoriously plagued by the formation of viscous, non-volatile polymeric by-products, commonly referred to as "tar."[1][2] This tar entraps the product, complicates phase separation, and degrades yield. This guide provides a self-validating purification workflow designed to recover high-purity quinolines from these difficult matrices.

Module 1: Primary Isolation (The "Tar" Problem)

Q1: My crude reaction mixture has solidified into a black, viscous mass. Direct solvent extraction is failing. How do I recover my product?

Diagnosis: You are experiencing the classic "Skraup Tar" effect—polymerization of acrolein or reactive intermediates [1].[3][4] Direct solvent extraction is inefficient here because the tar encapsulates the quinoline molecules, preventing solvent penetration.

Solution: Steam Distillation (The "Gold Standard") Steam distillation is the only reliable method to separate volatile quinolines from non-volatile polymeric tars without thermal decomposition.

Protocol:

  • Basification: Cool the reaction mixture. Cautiously add 40% NaOH until the pH is >12. The heat of neutralization will help liquefy the mass. Caution: Exothermic.[3]

  • Setup: Rig a steam distillation apparatus. Do not rely on internal boiling; use an external steam generator to force steam through the viscous sludge.

  • Distillation: Pass steam through the mixture. The distillate will appear milky (an emulsion of quinoline and water). Continue until the distillate runs clear.

  • Recovery: The tar remains in the boiling flask. The quinoline is now in the aqueous distillate, easily extractable with dichloromethane (DCM) or diethyl ether.[3]

Expert Tip: If the tar is intractable, fuse the residue with Zinc Chloride (ZnCl₂) . Grind the tar with ZnCl₂, heat to melt, then dissolve in dilute HCl before basifying. This releases quinoline trapped in coordination complexes within the tar matrix [2].

Module 2: Chemical Refining & Emulsion Control

Q2: After acid-base extraction, I have a persistent emulsion that won't separate. What is happening?

Diagnosis: Crude quinoline derivatives often contain amphiphilic impurities (partially polymerized oligomers) that act as surfactants at the aqueous-organic interface.

Solution: The "Salting-Out" and Filtration Method Do not simply wait; these emulsions are often stable for days.

Troubleshooting Workflow:

  • Filtration: Pass the entire emulsion through a pad of Celite (diatomaceous earth) . This physically disrupts the surfactant layer stabilizing the droplets [3].

  • Salting Out: Add saturated NaCl (brine) to the aqueous phase. This increases the ionic strength, forcing the organic quinoline out of the water phase and into the organic solvent [4].

  • Centrifugation: If available, centrifuge at 3000 x g for 5 minutes. This is the most effective mechanical method for breaking stubborn emulsions.

Q3: My product contains trace aniline/amine starting materials that co-distill with the quinoline. How do I remove them?

Diagnosis: Primary amines (like aniline) have boiling points similar to quinoline derivatives and are difficult to separate by distillation alone.

Solution: Diazotization Cleanup Convert the primary amine into a non-volatile phenol or diazonium salt, while the tertiary amine (quinoline) remains unaffected.

Protocol:

  • Dissolution: Dissolve the crude distillate in dilute H₂SO₄.

  • Diazotization: Cool to 0–5°C. Add sodium nitrite (NaNO₂) solution dropwise until starch-iodide paper shows excess nitrous acid.

  • Hydrolysis/Fixation: Warm the solution gently. The diazonium salt converts to a phenol (if warmed) or remains as a salt.

  • Steam Distillation II: Basify with NaOH. The phenol becomes a non-volatile phenoxide salt. The quinoline remains a free base. Steam distill again to collect pure quinoline [5].[3][5][6]

Module 3: Final Polishing (Vacuum Distillation)

Q4: During vacuum distillation, my product decomposes or turns dark before boiling. How do I prevent this?

Diagnosis: Quinolines are sensitive to oxidation at high temperatures. "Darkening" indicates oxidative polymerization or N-oxide formation.

Solution: Inert Atmosphere Vacuum Distillation

Protocol:

  • Pressure Control: Use a high-vacuum line (<1 mmHg if possible). The lower the pressure, the lower the boiling point, reducing thermal stress.

  • Leak Check: Ensure the system is airtight. Any oxygen leak at 150°C+ will instantly degrade the product.

  • Fractionation: Use a Vigreux column to separate the "forerun" (residual solvents/water) from the main fraction.

  • Collection: Collect the fraction with a stable boiling point (e.g., 110–114°C at 14 mmHg for unsubstituted quinoline) [5].

Quantitative Comparison of Purification Methods

MethodTarget ImpurityTypical Yield RecoveryPurity Achieved
Steam Distillation Non-volatile Tar / Polymers85-95%80-90%
Acid-Base Extraction Neutral Organics (non-basic)90-95%85-92%
Diazotization Primary Amines (Aniline)80-90%>98%
Vacuum Distillation Volatile Isomers / Solvents80-85%>99%
Visualizing the Purification Logic

The following diagram illustrates the critical decision pathways for purifying crude quinoline.

QuinolinePurification Start Crude Reaction Mixture (Black Tar + Product) CheckState State Assessment: Solid/Viscous vs. Liquid Start->CheckState SteamDist Steam Distillation (Separate Volatiles from Tar) CheckState->SteamDist Solid/Viscous (Standard) DirectExtract Direct Solvent Extraction (Risk of Emulsion) CheckState->DirectExtract Liquid (Rare) AcidBase Acid-Base Extraction (Isolate Basic Fraction) SteamDist->AcidBase Distillate (Milky Emulsion) DirectExtract->AcidBase EmulsionCheck Emulsion Formed? AcidBase->EmulsionCheck BreakEmulsion 1. Celite Filtration 2. Brine (Salting Out) 3. Centrifugation EmulsionCheck->BreakEmulsion Yes CheckPurity Contaminant Check: Primary Amines Present? EmulsionCheck->CheckPurity No BreakEmulsion->CheckPurity Diazotization Diazotization (NaNO2) Convert Amines to Phenols CheckPurity->Diazotization Yes (Aniline Detected) FinalDist Vacuum Distillation (Inert Atmosphere) CheckPurity->FinalDist No Diazotization->FinalDist Post-Workup PureProduct Pure Quinoline Derivative (>99%) FinalDist->PureProduct

Figure 1: Decision tree for the purification of quinoline derivatives, prioritizing tar removal and amine cleanup.

References
  • Sciencemadness. (2017). Preparation of Quinoline - Discussion on Zinc Chloride Method. Retrieved from [Link]

  • AZoM. (2018).[7] Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction. Retrieved from [Link]

  • Organic Syntheses. (1922). Quinoline Synthesis and Purification Procedure. Org. Synth. 1922, 2,[8] 79. Retrieved from [Link]

Sources

Troubleshooting

Removing unreacted starting material from quinoline amide product

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying synthetic quinoline amides.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying synthetic quinoline amides. Removing unreacted starting materials is a critical step to ensure the integrity of downstream applications. This document provides in-depth, experience-based answers to common purification challenges, moving from initial assessment to advanced troubleshooting.

Section 1: Initial Assessment & First-Line Purification Strategies

This section covers the essential first steps in any purification workflow: understanding the composition of your crude product and attempting simple, rapid purification methods.

FAQ: How do I begin assessing the purity of my crude quinoline amide?

Answer:

The first and most critical step is to visualize the components of your crude reaction mixture. Thin Layer Chromatography (TLC) is an indispensable technique for this initial assessment.[1][2][3] It is fast, requires minimal material, and provides a wealth of information about your reaction's outcome.[4]

By spotting your crude mixture alongside pure samples of your starting materials, you can quickly determine if the reaction has gone to completion and identify the presence of unreacted starting materials.[4][5]

Core Protocol: Diagnostic Thin Layer Chromatography (TLC)
  • Plate Preparation : Lightly draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark distinct lanes for your starting material (SM), your crude reaction mixture (RM), and a "co-spot" where you will spot both SM and RM on top of each other.[1][4]

  • Sample Preparation : Dissolve small amounts of your starting material and crude product in a volatile solvent (e.g., DCM or Ethyl Acetate) to make approximately 1% solutions.

  • Spotting : Use a capillary tube to apply a small, concentrated spot of each solution onto its designated lane on the pencil line.[3][5] The co-spot lane will receive an application from both the SM and RM solutions.[4]

  • Development : Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent). A good starting point for many quinoline amides is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6] Allow the solvent to travel up the plate until it is about 1 cm from the top.[1]

  • Visualization : Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp, as quinoline rings are typically UV-active.[1][2] Circle the observed spots with a pencil. Further visualization can be achieved using an iodine chamber.[1]

  • Analysis :

    • Successful Reaction : The RM lane shows a new spot (your product) with a different Retention Factor (Rf) than the SM spot. The SM spot should be faint or absent in the RM lane.[4]

    • Incomplete Reaction : The RM lane shows both the SM spot and the new product spot.

    • Confirmation : In the co-spot lane, if the SM and product have different Rf values, you will see two distinct spots. If they are very close, you may see an elongated spot.

FAQ: My starting material is a simple amine/acid chloride and my quinoline amide is the major product. What is the quickest purification method?

Answer:

If your starting materials have significantly different chemical properties from your amide product, a liquid-liquid extraction (often called an aqueous workup) is the most efficient first-line purification technique. This method exploits differences in solubility and acid-base properties to separate components between two immiscible liquid phases (typically an organic solvent and water).

For instance, if you used an amine starting material, a wash with dilute aqueous acid will protonate the basic amine, causing it to move into the aqueous layer, while your likely less basic quinoline amide remains in the organic layer. Conversely, unreacted acid chloride can be quenched and removed with a basic wash (e.g., sodium bicarbonate solution).

Section 2: Targeted Purification Protocols

When simple washes are insufficient, more targeted methods are required. The choice of method depends directly on the specific properties of the unreacted starting material and the quinoline amide product.

FAQ: My unreacted starting material is a neutral compound, but it has a different polarity than my quinoline amide. How do I separate them?

Answer:

This is the ideal scenario for flash column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[7] By selecting a solvent system where your product and the starting material have different affinities for the silica, you can achieve excellent separation.

The TLC you ran in the initial assessment is crucial here; it serves as a small-scale pilot for your column chromatography.[2][7] Aim for a solvent system that gives your desired quinoline amide product an Rf value between 0.2 and 0.4 for optimal separation on a column.[7][8]

Table 1: Common Solvent Systems for Flash Chromatography [6][7]
Solvent System (Eluent)PolarityBest For SeparatingNotes
Hexanes / Ethyl AcetateLow to HighStandard for moderately polar to non-polar compounds. The workhorse of organic synthesis.A good starting point is 20-30% Ethyl Acetate in Hexanes. Adjust as needed based on TLC.[6]
Dichloromethane / MethanolMedium to Very HighExcellent for more polar compounds, including many amides and nitrogen-containing heterocycles.Use with caution; methanol percentages above 10% can start to dissolve the silica gel.[6]
Dichloromethane / 10% NH3 in MethanolHigh (Basic)Specifically useful for basic compounds like amines that might otherwise streak or stick to acidic silica.The ammonia neutralizes the acidic sites on the silica gel, improving peak shape.[7]
Core Protocol: Flash Column Chromatography
  • Select Solvent System : Based on TLC analysis, choose an eluent that provides good separation between your starting material and quinoline amide.

  • Pack the Column : Prepare a slurry of silica gel in your non-polar solvent (e.g., hexanes) and carefully pack it into a column, ensuring there are no air bubbles.

  • Load the Sample : Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. For best results, consider "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the packed column.[7]

  • Elute : Run the selected solvent system through the column, applying positive pressure.[7] Collect the eluting solvent in fractions.

  • Analyze Fractions : Use TLC to analyze the collected fractions to identify which ones contain your pure product.

  • Combine & Concentrate : Combine the pure fractions and remove the solvent using a rotary evaporator.

FAQ: My unreacted starting material is a quinoline (e.g., 8-aminoquinoline) and is basic, just like my quinoline amide product. How can I separate them?

Answer:

This is a common and challenging scenario. Since both compounds are basic, a standard acid wash will extract both into the aqueous layer. The key here is to exploit the difference in basicity. The nitrogen on a simple quinoline ring has a pKa of about 4.9.[9][10][11][12] The exact pKa of your quinoline amide will depend on its structure, but the amide group is generally electron-withdrawing, which will likely make the quinoline nitrogen of your product less basic than a simple aminoquinoline starting material.

This subtle difference can be exploited with a carefully controlled acid-base extraction .

Core Protocol: pH-Controlled Acid-Base Extraction
  • Dissolution : Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.[13]

  • Controlled Acid Wash : Instead of a strong acid like 1 M HCl, use a buffered aqueous solution or a very dilute acid with a pH that is high enough to protonate your more basic starting material but leave your less basic amide product in its neutral, organic-soluble form. For example, an aqueous solution with a pH of ~3-4 might selectively extract an aminoquinoline while leaving a less basic quinoline amide behind.

  • Separation : Transfer the mixture to a separatory funnel, shake, and allow the layers to separate. The protonated, more basic starting material will be in the aqueous layer.[13] The organic layer will contain your purified product.

  • Repeat : Repeat the extraction on the organic layer 1-2 more times with fresh acidic buffer to ensure complete removal of the starting material.

  • Isolate Product : Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate using a rotary evaporator.

  • Verify : Always check the purity of your isolated product by TLC or another analytical method.

G cluster_start Initial Assessment cluster_decision Purification Decision Tree cluster_methods Purification Methods start Crude Quinoline Amide Product assess Assess Purity via TLC (Spot SM, RM, Co-spot) start->assess decision1 Are SM and Product Properties Different? assess->decision1 decision2 Is SM Acidic/Basic while Product is Neutral? decision1->decision2 Yes decision4 Is Product Thermally Stable & Crystalline? decision1->decision4 No (Similar Properties) decision3 Are SM and Product Polarities Different? decision2->decision3 No extraction Acid-Base Extraction decision2->extraction Yes decision3->decision4 No (Similar Polarity) chromatography Flash Column Chromatography decision3->chromatography Yes recrystallization Recrystallization decision4->recrystallization Yes end_node Pure Quinoline Amide extraction->end_node chromatography->end_node recrystallization->end_node

Section 3: Advanced Troubleshooting

Sometimes, standard methods fail or are complicated by the properties of the compounds. This section addresses more difficult purification challenges.

FAQ: My product and starting material have very similar Rf values on TLC. What should I do?

Answer:

This is a classic purification challenge. When compounds have similar polarities, separating them on standard silica gel can be difficult. Here are several strategies to try:

  • Optimize the Mobile Phase :

    • Change Solvent Ratios : Make very small, incremental changes to your eluent composition.

    • Switch Solvents : Sometimes changing one of the solvents entirely can alter the selectivity. For example, if you are using Hexanes/Ethyl Acetate, try switching to Dichloromethane/Methanol or a system involving ether.[6] Different solvents interact with your compounds and the silica in unique ways, which can sometimes create the separation you need.

  • Change the Stationary Phase :

    • Alumina : If your compound is sensitive to the acidic nature of silica gel, basic or neutral alumina can be an excellent alternative.

    • Amine-Functionalized Silica : For basic compounds like quinolines, an amine-functionalized column can be highly effective.[14][15][16] The basic surface of the stationary phase prevents the strong acid-base interactions that can cause peak tailing and poor separation on regular silica, often allowing for separation with less polar, more convenient solvent systems like hexanes/ethyl acetate.[15][17]

    • Reverse-Phase Chromatography : If your compounds are polar, reverse-phase chromatography (using a non-polar stationary phase like C18 silica and a polar mobile phase like water/acetonitrile) can provide a completely different selectivity profile and may achieve the desired separation.[8][18]

FAQ: I tried to recrystallize my quinoline amide, but it "oiled out" instead of forming crystals. What went wrong?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[19] It can also be caused by the presence of impurities.[20]

Here’s how to troubleshoot this issue:

  • Add More Solvent : Your solution may be too concentrated. Re-heat the mixture until the oil fully redissolves, then add a small amount of additional hot solvent before allowing it to cool again.[20]

  • Cool More Slowly : Rapid cooling encourages oil formation.[20] Allow the flask to cool to room temperature on the benchtop, perhaps insulated with paper towels, before moving it to an ice bath.[21]

  • Scratch the Flask : Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[20][22]

  • Add a Seed Crystal : If you have a tiny amount of the pure solid, add one crystal to the cooled solution to induce crystallization.[22]

  • Change Solvents : The chosen solvent may not be appropriate. A good recrystallization solvent should dissolve your compound well when hot but poorly when cold. If oiling out persists, a different solvent or a mixed-solvent system may be required.

By systematically working through these diagnostic and procedural steps, you can effectively troubleshoot the removal of unreacted starting materials and achieve the desired purity for your quinoline amide product.

References
  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • University of Colorado Boulder. Thin Layer Chromatography. [Link]

  • University of Cape Town. SOP: FLASH CHROMATOGRAPHY. [Link]

  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]

  • National Center for Biotechnology Information. Quinoline. PubChem Compound Summary for CID 7047. [Link]

  • University of York. Thin Layer Chromatography. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Sorbtech. Fundamentals and Applications of Thin Layer Chromatography (TLC). [Link]

  • Phenomenex. Flash Chromatography: Principles & Applications. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • mVOC 4.0. Quinoline. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Royal Society of Chemistry. Green Chemistry. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • ResearchGate. (a) Correlation between the quinoline nitrogen pKa (pKa1) and the.... [Link]

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • ResearchGate. Recrystallization. [Link]

  • LookChem. Cas 91-22-5,Quinoline. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Acyl Chlorides in Solution

Welcome to the technical support center for handling and improving the stability of acyl chlorides. Acyl chlorides are exceptionally valuable reagents in organic synthesis due to their high reactivity.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and improving the stability of acyl chlorides. Acyl chlorides are exceptionally valuable reagents in organic synthesis due to their high reactivity. However, this same reactivity makes them susceptible to degradation, particularly in solution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you achieve more consistent and successful experimental outcomes.

Core Principles of Acyl Chloride Reactivity and Instability

The utility of an acyl chloride is rooted in the electronic nature of its functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms inductively withdraw electron density, rendering the carbonyl carbon highly electrophilic (δ+) and thus, extremely susceptible to attack by nucleophiles.[1][2] This is the basis for their desired reactivity and their inherent instability.

The primary degradation pathway for acyl chlorides is solvolysis—reaction with the solvent or trace impurities within it. The most common and rapid degradation route is hydrolysis from residual water, which yields the corresponding carboxylic acid and hydrogen chloride (HCl).[3][4][5] This process, like most reactions of acyl chlorides, proceeds via a nucleophilic addition-elimination mechanism .[6][7][8] Understanding this mechanism is key to controlling stability.

Caption: General mechanism for acyl chloride reactions.

Any nucleophile present can react, including alcohols (alcoholysis to form esters), amines (aminolysis to form amides), and carboxylates (forming anhydrides).[3][9][10] Therefore, maintaining stability is synonymous with rigorously excluding all potential nucleophiles.

Troubleshooting Guide

This section addresses common problems encountered when working with acyl chloride solutions.

Q1: My acyl chloride degrades almost immediately upon dissolving, even in a brand-new bottle of "anhydrous" solvent. What is happening?

A1: This is a common and frustrating issue that almost always points to trace amounts of moisture. The term "anhydrous" on a solvent bottle indicates a very low water content at the time of packaging, but it does not guarantee the absence of water in your experimental setup.

Probable Causes & Solutions:

  • Atmospheric Moisture: A primary culprit. Opening a solvent bottle or transferring reagents, even briefly, in an ambient, humid atmosphere will introduce moisture.

    • Solution: Always handle acyl chlorides and anhydrous solvents under a dry, inert atmosphere (e.g., nitrogen or argon). Use of a glovebox or Schlenk line techniques is highly recommended.[11][12]

  • Improperly Dried Glassware: Glass surfaces are notoriously hydrophilic and can hold a significant film of water.

    • Solution: All glassware must be rigorously dried before use. The most effective method is to oven-dry all glassware (including stir bars) at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas immediately before use.[11]

  • Solvent Purity: A previously opened bottle of anhydrous solvent may have already absorbed atmospheric moisture.

    • Solution: For highly sensitive applications, use a freshly opened bottle of anhydrous solvent or purify the solvent using an appropriate drying method (e.g., distillation from a drying agent or passing through an activated alumina column) immediately before use.

Q2: My subsequent reaction is giving low or no yield. How can I confirm the stability and concentration of my acyl chloride solution before starting?

A2: Assuming a low yield is due to a flaw in the main reaction is a common misstep. The acyl chloride solution's integrity should be verified first. Direct analysis by methods like Thin Layer Chromatography (TLC) is often unreliable, as the silica gel surface is acidic and contains water, which can cause on-plate hydrolysis.[13]

Effective Verification Strategies:

  • Aliquot Quenching & Analysis (Recommended): This is the most reliable method. Before starting your main reaction, take a small aliquot (e.g., 0.1 mL) of your acyl chloride solution and quench it with a nucleophile that forms a stable, easily analyzable product.

    • Example Nucleophiles: Benzylamine or methanol.[14] The resulting amide or ester is stable and can be easily visualized by TLC, or quantified by HPLC, GC, or NMR. If this test shows significant starting carboxylic acid, your stock solution has degraded.

  • Titration: For larger-scale preparations, you can determine the concentration of active acyl chloride by titrating the HCl generated during a controlled hydrolysis or alcoholysis reaction.[15]

  • Spectroscopy (for experts): While ¹H NMR can be used, it requires scrupulously dry NMR solvents (e.g., CDCl₃ passed through a plug of activated alumina). Any trace D₂O will cause hydrolysis, skewing the results.[14]

Q3: My acyl chloride solution has developed a yellow or brown color. Is it still usable?

A3: Discoloration is a strong indicator of decomposition or the presence of impurities from the synthesis of the acyl chloride itself (e.g., residual phosphorus or sulfur compounds).[11][16]

Causality & Recommendations:

  • Degradation Byproducts: Side reactions can lead to colored, often polymeric, byproducts.

  • Synthesis Impurities: If the acyl chloride was prepared using thionyl chloride or oxalyl chloride, impurities from these reagents can cause coloration, especially if they are old.[11]

  • Recommendation: While the solution may still contain active acyl chloride, the impurities can interfere with or catalyze side reactions in your subsequent step. It is highly advisable to purify the acyl chloride, typically by fractional distillation under reduced pressure, before use.[11][17] If purification is not feasible, preparing a fresh batch from high-purity starting materials is the safest course of action.

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for my acyl chloride?

A: The ideal solvent must be aprotic and inert to the acyl chloride. The choice often depends on the requirements of the subsequent reaction (e.g., reaction temperature, solubility of other reagents).

SolventPolarityBoiling Point (°C)Typical Use & Considerations
Dichloromethane (DCM) Polar Aprotic39.6Excellent general-purpose solvent. Easy to remove. Must be dried and stored properly.[18]
Tetrahydrofuran (THF) Polar Aprotic66Good for reactions requiring a more polar medium. Must be rigorously dried and checked for peroxides.
Acetonitrile (MeCN) Polar Aprotic82Highly polar; useful for dissolving polar reagents. Must be of high purity (anhydrous grade).[15]
Toluene / Hexanes Nonpolar111 / 69Good for reactions where low polarity is desired (e.g., some Friedel-Crafts reactions).[14]

Crucial Note: Regardless of the solvent chosen, it must be of the highest possible purity and anhydrous grade.

Q: What are the definitive best practices for storing an acyl chloride solution?

A: The goal is to create an environment free of nucleophiles and energy sources that could promote degradation.

  • Atmosphere: Store under a positive pressure of an inert gas (Argon is preferred due to being denser than air, but Nitrogen is also common).[11]

  • Container: Use a container with a tight-fitting seal. For long-term or high-value materials, a Schlenk flask or a vial with a PTFE-lined septum cap is ideal.

  • Temperature: Store in a cool, dark place. A refrigerator or freezer (ensure it is spark-proof) is often used to reduce the kinetic rate of any potential degradation reactions.[19][20]

  • Handling: When you need to access the solution, do so under an inert atmosphere. Withdraw the required amount with a dry syringe and re-pressurize the vessel with inert gas before storing. Avoid repeatedly opening the main stock container.

Caption: Troubleshooting workflow for reaction failure.

Q: Are there any chemical additives that can enhance the stability of acyl chlorides in solution?

A: Generally, the addition of "stabilizers" is not standard practice and is often counterproductive. The most robust strategy is the rigorous exclusion of reactive species. However, in some specific contexts:

  • Non-Nucleophilic Bases: In situations where the generation of HCl is thought to catalyze decomposition, a very hindered, non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) could theoretically be added to scavenge protons. This is an advanced technique and should be approached with caution, as it can complicate downstream reactions and purification.

  • Lewis Acids: It is critical to note that Lewis acids, often used to catalyze reactions of acyl chlorides (like Friedel-Crafts acylation), will significantly decrease their stability in the presence of any nucleophiles by further activating the carbonyl group.[21][22]

Key Experimental Protocols

Protocol 1: Preparation of an Anhydrous Acyl Chloride Solution
  • Glassware Preparation: Disassemble, clean, and oven-dry all glassware (flask, stir bar, condenser, addition funnel) at 150 °C for at least 4 hours.

  • Assembly: Assemble the glassware hot from the oven under a positive pressure of dry nitrogen or argon. Allow it to cool to room temperature under the inert atmosphere.

  • Solvent Transfer: Transfer the required volume of anhydrous solvent from a freshly opened bottle or a solvent purification system into the reaction flask via cannula or a dry syringe.

  • Acyl Chloride Addition: Carefully add the acyl chloride to the solvent via a dry syringe. If the acyl chloride is a solid, it should be transferred in a glovebox or via a solids addition funnel under a positive flow of inert gas.

  • Storage: If the solution is to be stored, transfer it via cannula to a dry, inert-atmosphere-flushed storage vessel (e.g., a Schlenk flask) and store as described in the FAQ above.

Protocol 2: Monitoring Degradation via Benzylamine Quench and TLC
  • Sample Preparation: Under an inert atmosphere, withdraw a small aliquot (e.g., 50 µL) of the acyl chloride solution using a dry microsyringe. Add this to a vial containing 0.5 mL of a 10% solution of benzylamine in dry THF. Also prepare a reference spot of the corresponding carboxylic acid (the expected hydrolysis product).

  • TLC Analysis: Spot the quenched reaction mixture and the carboxylic acid reference onto a silica gel TLC plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes, but this will need to be optimized).

  • Visualization: Visualize the plate using a UV lamp. The N-benzylamide product should have a distinct Rf value from the polar carboxylic acid, which will likely be much lower on the plate or at the baseline.[14]

  • Interpretation: The presence of a significant spot corresponding to the carboxylic acid indicates that your acyl chloride solution has undergone hydrolysis. A clean spot for the amide product suggests the solution is stable and ready for use.

References

  • Google. (2026).
  • Chemguide. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Chemguide. (n.d.).
  • Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines.
  • Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols - A Level Chemistry.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols.
  • Chemguide. (n.d.).
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.
  • Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile.
  • Canadian Science Publishing. (n.d.).
  • ACS Publications. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides.
  • Canadian Science Publishing. (n.d.).
  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
  • Chemistry Stack Exchange. (2019, June 5). Why is formyl chloride unstable while higher acyl chlorides are stable?.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
  • Chemos GmbH&Co.KG. (n.d.).
  • Physics & Maths Tutor. (n.d.).
  • Sciencemadness Wiki. (2024, January 8). Acetyl chloride.
  • MDPI. (n.d.).
  • SATHEE CUET - IIT Kanpur. (n.d.). Chemistry Acid Chloride.
  • PubChem. (n.d.). Acetyl chloride | CH3COCl | CID 6367.
  • Save My Exams. (2025, June 23). Hydrolysis of Acyl Chlorides.
  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride.
  • Save My Exams. (2026, January 13). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
  • Benchchem. (n.d.). Purification techniques for products of decanoyl chloride synthesis.
  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides.
  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
  • Sparkl. (n.d.).
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides (video).
  • Chemistry LibreTexts. (2023, January 22).
  • ResearchGate. (2025, April 9).
  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros.
  • Sparkl. (n.d.).
  • ResearchGate. (n.d.).
  • Study Mind. (2022, April 19). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry).
  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
  • ResearchGate. (2025, August 6).

Sources

Optimization

Technical Support Center: Solvent Drying for Moisture-Sensitive Acyl Chloride Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of working with highly reactive acyl chlorides. The presen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of working with highly reactive acyl chlorides. The presence of even trace amounts of water in your solvents can lead to reaction failure, byproduct formation, and significant delays in your research. This resource provides in-depth, field-proven insights into the theory and practice of solvent drying to ensure the success of your moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns that arise when preparing for reactions involving acyl chlorides.

Q1: Why is solvent dryness so critical for reactions with acyl chlorides?

Acyl chlorides are highly electrophilic and react readily with water in a vigorous, often exothermic hydrolysis reaction.[1] This reaction consumes your starting material, converting the acyl chloride into the corresponding carboxylic acid, and generates hydrochloric acid as a byproduct.[1] This not only reduces your yield but the generated acid can also catalyze unwanted side reactions, complicating your purification process and potentially compromising the integrity of your desired product.

Q2: What is the maximum acceptable water content for solvents in these reactions?

While there is no universal standard, for most moisture-sensitive reactions, particularly those involving organometallics or strong bases in conjunction with acyl chlorides, a water content of < 50 ppm (0.005%) is a common target. For highly sensitive applications, aiming for < 10 ppm is ideal.[2][3][4][5][6][7] The most reliable method for quantifying water content at these low levels is through Karl Fischer titration.[2][8]

Q3: Which drying agent is the best choice for my specific solvent?

The "best" drying agent depends on the solvent you are using and the required level of dryness. There is no one-size-fits-all answer. Key considerations include the reactivity of the drying agent with the solvent, its drying capacity, and the ultimate dryness level it can achieve. See the comparison table in the "Protocols and Data" section for a detailed breakdown.

Q4: I've heard about solvent purification systems. Are they better than traditional distillation methods?

Solvent purification systems, often called Grignard-type stills or push stills, offer a safer, more convenient, and often more effective alternative to traditional thermal distillation.[9] These systems work by passing the solvent through columns containing activated alumina to remove water and a copper catalyst to remove oxygen, all at room temperature.[9] This eliminates the heating of large quantities of flammable solvents and the use of highly reactive metals like sodium.[9] While the initial investment is higher, the long-term benefits in safety, ease of use, and consistent solvent quality are significant.[9]

Q5: How do I properly activate and handle molecular sieves?

Molecular sieves are a versatile and safe option for drying a wide range of solvents.[10] However, they must be activated to be effective. Activation involves heating the sieves to high temperatures under vacuum to remove the water that saturates their pores, even in freshly purchased bottles.[11][12] Proper handling after activation is crucial to prevent re-adsorption of atmospheric moisture.

Troubleshooting Guide

Encountering issues? This section provides a systematic approach to diagnosing and resolving common problems related to solvent quality in acyl chloride reactions.

Problem: My reaction is not proceeding to completion, or the yield is significantly lower than expected.

  • Possible Cause: The most likely culprit is the hydrolysis of your acyl chloride by residual water in the solvent.

  • Troubleshooting Steps:

    • Verify Solvent Dryness: If you have access to a Karl Fischer titrator, test an aliquot of the solvent you used. This is the most direct way to confirm or rule out water contamination.[2][8]

    • Re-dry Your Solvent: If your solvent has been stored for an extended period, even over a drying agent, it may have absorbed moisture. Re-drying the solvent using one of the detailed protocols below is recommended.

    • Check Other Reagents: Ensure that all other reagents and starting materials are anhydrous. Moisture can be introduced from sources other than the solvent.

    • Inert Atmosphere: Confirm that your reaction was performed under a rigorously inert atmosphere (e.g., dry nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Problem: I'm observing unexpected byproducts, particularly the corresponding carboxylic acid of my acyl chloride.

  • Possible Cause: This is a classic sign of acyl chloride hydrolysis.

  • Troubleshooting Steps:

    • Review Solvent Drying Protocol: Carefully re-examine your solvent drying procedure. Was the drying agent appropriate for the solvent? Was it activated correctly? Was the solvent stored properly after drying?

    • Consider the Workup: Sometimes, hydrolysis can occur during the reaction workup if aqueous solutions are used. Ensure that the reaction is complete before quenching with water or aqueous solutions.[13][14]

Problem: My drying agent appears to be inactive. The color indicator on my sodium/benzophenone still has faded, or my molecular sieves don't seem to be working.

  • Possible Cause: The drying agent has reached its capacity and is saturated with water.

  • Troubleshooting Steps:

    • For Sodium/Benzophenone Stills: The disappearance of the deep blue or purple color of the benzophenone ketyl radical indicates that it has been consumed by reaction with water and/or oxygen.[15] The still needs to be replenished or, more likely, safely quenched and cleaned, followed by the preparation of a fresh still.

    • For Molecular Sieves: Sieves can become saturated over time. A simple qualitative test is to place a few beads in the palm of your gloved hand and add a drop of water; active sieves will generate a noticeable amount of heat.[11] If they are inactive, they must be reactivated by heating.[2][11]

Problem: How do I safely quench and dispose of reactive drying agents like calcium hydride or sodium?

  • Safety First: Quenching reactive drying agents is a hazardous procedure that must be performed with extreme caution in a fume hood, with appropriate personal protective equipment (PPE), and with no flammable materials nearby.[16][17][18]

  • General Quenching Procedure:

    • Cool the flask containing the drying agent in an ice bath.

    • Under an inert atmosphere, slowly and carefully add a less reactive alcohol, such as isopropanol, to the stirred mixture.[16][19] Vigorous gas evolution (hydrogen) will occur.

    • Once the gas evolution subsides, slowly switch to a more reactive alcohol like ethanol, and then methanol.[19]

    • After all visible signs of reaction have ceased, very cautiously add water dropwise to ensure all reactive material is consumed.[17]

    • The resulting mixture should be neutralized before being disposed of as hazardous waste according to your institution's guidelines.[18][19][20]

Protocols and Data

This section provides detailed, step-by-step protocols for common solvent drying methods and a comparative table to aid in selecting the most appropriate drying agent.

Comparison of Common Drying Agents for Aprotic Solvents
Drying AgentCompatible SolventsAchievable Dryness (ppm H₂O)Mechanism & Key Considerations
Activated Molecular Sieves (3Å or 4Å) THF, Dichloromethane (DCM), Toluene, Acetonitrile, Diethyl Ether, Hexanes< 10[3][4]Mechanism: Traps water molecules within its porous structure. Notes: 3Å sieves are preferred for methanol and acetonitrile.[10] Sieves must be activated by heating under vacuum.[10][11] A safe and effective method for many solvents.[3][10]
**Calcium Hydride (CaH₂) **Dichloromethane (DCM), Toluene, Hexanes, Acetonitrile~13-15[3][4]Mechanism: Reacts with water to form Ca(OH)₂ and H₂ gas. Notes: Requires distillation of the solvent after refluxing.[21][22] Incompatible with some solvents and can be slow.[17]
Sodium/Benzophenone Ketyl Ethereal solvents (THF, Diethyl Ether), Hydrocarbons (Toluene, Hexanes)~30-45[3][4]Mechanism: The ketyl radical reacts with water and oxygen. Notes: Provides a visual indication of dryness (deep blue/purple color).[15][23] Involves highly reactive sodium metal and requires a dedicated still setup.[15]
Solvent Purification System (e.g., Grignard-type) THF, Dichloromethane (DCM), Toluene, Diethyl Ether, Hexanes, and more< 10Mechanism: Passes solvent through columns of activated alumina and a copper catalyst.[9] Notes: Considered the safest and most convenient method for obtaining ultra-dry, deoxygenated solvents.[9]
Experimental Protocols

Protocol 1: Activation of Molecular Sieves

  • Place the required amount of molecular sieves (3Å or 4Å) in a Schlenk flask.

  • Heat the flask in a sand bath to approximately 180-200°C.[10]

  • Apply a high vacuum to the flask and heat for 8-12 hours (overnight is common).[10]

  • After the heating period, allow the flask to cool to room temperature under a stream of dry nitrogen or argon.[10]

  • The activated sieves are now ready to be added to the solvent to be dried. Store the activated sieves under an inert atmosphere.

Protocol 2: Drying Dichloromethane (DCM) with Calcium Hydride

  • Add calcium hydride (approximately 20g per 700mL of solvent) to a round-bottom flask containing dichloromethane.[21]

  • Fit the flask with a reflux condenser and a drying tube filled with a desiccant like Drierite.[21]

  • Heat the mixture to reflux (around 60°C) and maintain for at least 2 hours.[21] During this time, the calcium hydride reacts with water to produce calcium hydroxide and hydrogen gas.[21]

  • After refluxing, allow the mixture to cool to room temperature.

  • Set up a distillation apparatus and distill the dichloromethane, collecting the fraction that boils at the correct temperature (~39-40°C). The non-volatile calcium hydroxide will remain in the distillation flask.

  • Collect the distilled, dry solvent in a clean, oven-dried flask under an inert atmosphere.

Protocol 3: Setting up a Sodium/Benzophenone Still for THF

  • Safety Warning: This procedure involves highly flammable solvents and reactive sodium metal. It should only be performed by trained personnel in a properly functioning fume hood.

  • To a large, oven-dried, two-necked round-bottom flask, add the THF to be dried.

  • Add small chunks of sodium metal and a small amount of benzophenone.

  • Fit the flask with a reflux condenser and an inert gas inlet.

  • Heat the mixture to reflux. Initially, the solution may be colorless or yellow.

  • As the solution dries, the benzophenone will react with the sodium to form the deep blue or purple benzophenone ketyl radical anion. This color indicates that the solvent is dry and oxygen-free.[15]

  • The dry solvent can be collected by distillation into a separate receiving flask.

Visualizations and Workflows

Workflow for Selecting a Solvent Drying Method

This diagram outlines the decision-making process for choosing the most appropriate method for drying your solvent based on your laboratory's resources and the specific requirements of your reaction.

SolventDryingWorkflow start Start: Need Anhydrous Solvent for Acyl Chloride Reaction q1 Is a commercial solvent purification system available? start->q1 sps Use Solvent Purification System (Safest & Most Convenient) q1->sps Yes q2 Is the solvent an ether (e.g., THF) or hydrocarbon? q1->q2 No end_sps Collect Ultra-Dry Solvent sps->end_sps na_still Use Sodium/Benzophenone Still (Provides Visual Indicator) q2->na_still Yes q3 Is the solvent DCM, Toluene, or Acetonitrile? q2->q3 No end_distill Collect Distilled Dry Solvent na_still->end_distill cah2 Use Calcium Hydride followed by Distillation q3->cah2 Yes ms Use Activated Molecular Sieves (General & Safe Method) q3->ms No cah2->end_distill end_ms Store Solvent Over Sieves ms->end_ms

Caption: Decision tree for selecting a solvent drying method.

Generalized Setup for a Solvent Still

This diagram illustrates the key components of a typical distillation apparatus used for obtaining dry solvents after treatment with a drying agent like calcium hydride.

SolventStillSetup flask Distillation Flask Solvent + Drying Agent (e.g., CaH₂) + Stir Bar mantle Heating Mantle adapter Distillation Head flask->adapter mantle->flask Heat thermometer Thermometer adapter->thermometer condenser condenser adapter->condenser receiver Receiving Flask (Oven-Dried) Collects Dry Solvent condenser->receiver gas_inlet Inert Gas Inlet (N₂ or Ar) receiver->gas_inlet

Caption: Basic setup for solvent distillation.

References

  • Drying dichloromethane over calcium hydride - gists · GitHub. (2012, June 12). Retrieved from [Link]

  • Drying dichloromethane over calcium hydride - Protocols.io. Retrieved from [Link]

  • Using molecular sieves for solvent drying: - UVic. Retrieved from [Link]

  • Understanding Molecular Sieves and Their Role in Solvent Drying. (2024, October 22). Retrieved from [Link]

  • Ultrafiltration vs Distillation: Comparative Analysis for Solvent Recovery. (2025, September 22). Retrieved from [Link]

  • Alternatives to Traditional Thermal Distillation - ScholarBlogs. (2013, January 1). Retrieved from [Link]

  • Drying Solvents - Chemistry LibreTexts. (2021, August 15). Retrieved from [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010, October 14). The Journal of Organic Chemistry. Retrieved from [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • Improper Quenching of Sodium. (2018, March 5). Retrieved from [Link]

  • A complete Guide on How to Activate Molecular Sieve - Jalon. (2025, March 20). Retrieved from [Link]

  • Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC. (2018, October 5). Retrieved from [Link]

  • Karl Fischer Titration​ - Precise Moisture Analysis Made Easy - WorldofTest.com. (2025, August 13). Retrieved from [Link]

  • Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety. Retrieved from [Link]

  • Solvent Extraction vs. Solvent Distillation. (2020, November 9). Retrieved from [Link]

  • Preparing Anhydrous Reagents and Equipment - Moodle@Units. Retrieved from [Link]

  • The Benzophenone/Ketyl Tetrahydrofuran(THF) Still | Wsu. Retrieved from [Link]

  • Solvent Recovery vs Solvent Distillation | Vertec BioSolvents. (2024, March 6). Retrieved from [Link]

  • Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents | ACS Omega. (2018, October 5). Retrieved from [Link]

  • Safe Use of Solvent Stills. Retrieved from [Link]

  • Solvent Recovery vs. Distillation: What Are the Differences? (2024, January 16). Retrieved from [Link]

  • Desiccant - Sciencemadness Wiki. (2017, July 3). Retrieved from [Link]

  • Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - ResearchGate. (2018, October 5). Retrieved from [Link]

  • Karl Fischer water content titration - Scharlab. Retrieved from [Link]

  • Water Determination by Karl Fischer Titration - Monograph. Retrieved from [Link]

  • Solvent for the determination of water by the Karl Fischer method - Google Patents. (1986, October 28).
  • Drying solvents - Sciencemadness Wiki. (2023, July 25). Retrieved from [Link]

  • Troubleshooting: My Reaction Failed: FAQ - University of Rochester. Retrieved from [Link]

  • Drying agents for Acyl halides : r/OrganicChemistry - Reddit. (2023, March 14). Retrieved from [Link]

  • Troubleshooting: The Workup - University of Rochester. Retrieved from [Link]

  • Calcium Hydride - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]

  • solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource.
  • Quenching Reactive Substances - KGROUP. (2006, October 27). Retrieved from [Link]

  • Quenching Solvent Drying Still Bottoms. Retrieved from [Link]

  • Can't seem to dry any solvents : r/chemistry - Reddit. (2024, November 14). Retrieved from [Link]

  • 3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15). Retrieved from [Link]

  • Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents - Chemistry. (2002, May 1). Retrieved from [Link]

  • Understanding Desiccants: Function & Types - Edco Supply Co. (2025, June 3). Retrieved from [Link]

  • How to troubleshoot experiments | Careers - Chemistry World. (2024, April 10). Retrieved from [Link]

  • Reactions of Acyl Chlorides with Water - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. (2019, March 4). Retrieved from [Link]

Sources

Troubleshooting

Column chromatography techniques for purifying quinoline compounds

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Tailing, Irreversible Adsorption, and Solubility Issues in Quinoline Chromatography Introduction: The "Silanol Trap" If you are purifying quino...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Tailing, Irreversible Adsorption, and Solubility Issues in Quinoline Chromatography

Introduction: The "Silanol Trap"

If you are purifying quinoline derivatives, you have likely encountered the "Silanol Trap." Quinoline is a nitrogen-containing heterocycle with a


. While it is a weak base, it is basic enough to interact strongly with the acidic silanol groups (

) present on the surface of standard silica gel.

This acid-base interaction results in non-linear adsorption isotherms , manifesting as:

  • Peak Tailing: Asymmetrical peaks that bleed into subsequent fractions.

  • Irreversible Adsorption: Loss of mass as the compound "sticks" to the baseline.

  • Co-elution: The "tail" of the quinoline obscures impurities.

This guide provides the standard operating procedures (SOPs) to neutralize these interactions and achieve pharmaceutical-grade purity.

Module 1: Troubleshooting Peak Tailing (Silica Modification)

User Question: "My quinoline product is streaking across the TLC plate and eluting as a broad, tailing band on the flash column. How do I sharpen the peak?"

Diagnosis: Unmasked silanol interactions. Solution: Mobile Phase Modification with Lewis Bases.

The most effective way to sharpen peaks on standard silica is to introduce a "sacrificial base" that competes for the silanol sites.

Protocol A: The Triethylamine (TEA) Method

Triethylamine (TEA) is the industry standard for this purpose. It has a higher affinity for silanol groups than quinoline, effectively "capping" the active sites.

  • Mobile Phase Prep: Add 0.5% to 1.0% (v/v) Triethylamine to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).

  • Column Pre-Treatment (Critical Step):

    • Do not just start the run. The silica will absorb the TEA from the solvent front, causing a baseline drift.

    • Flush the column with 2-3 Column Volumes (CV) of the TEA-containing mobile phase before loading your sample. This ensures the entire silica bed is deactivated.

  • Elution: Run the purification using the TEA-modified solvent.

  • Post-Run Workup: TEA has a high boiling point (

    
    C). You must remove it to avoid contaminating NMR spectra.
    
    • Option 1: Rotovap thoroughly (often insufficient).

    • Option 2: Wash the combined fractions with saturated

      
       (aq) or dilute HCl (if your product is acid-stable) to extract the TEA as a salt.
      
Protocol B: The Ammonium Hydroxide Method (DCM/MeOH)

For polar quinolines requiring Dichloromethane (DCM) and Methanol (MeOH):

  • The "Magic" Mixture: Use DCM : MeOH :

    
     (e.g., 90:9:1).
    
  • Advantage: Ammonia is volatile. It disappears on the rotovap, eliminating the need for an aqueous workup.

  • Warning: Do not use

    
     with ethyl acetate, as it can induce transesterification/aminolysis over long runs.
    
Module 2: Preventing Decomposition (Stationary Phase Selection)

User Question: "I recover less mass than I loaded, and the NMR shows degradation. Is silica destroying my compound?"

Diagnosis: Acid-catalyzed decomposition or irreversible binding. Solution: Switch to Basic Alumina.

If silica modification (Module 1) fails, you must change the physics of the stationary phase.

Protocol: Basic Alumina Chromatography

Alumina (


) is amphoteric but commercially available in a "Basic" form (pH ~9-10). This surface matches the basicity of quinoline, preventing the acid-base reaction entirely.
  • Grade: Brockmann Grade III (activity adjusted with water) is standard for organics.

  • Mobile Phase: Use standard Hexane/EtOAc or DCM/MeOH. No TEA is required.

  • Loading: Alumina has a lower surface area than silica. Reduce sample load to roughly 50% of what you would load on silica (approx. 1:50 to 1:100 sample-to-sorbent ratio).

Comparison of Stationary Phases:

FeatureStandard Silica (Acidic)TEA-Deactivated SilicaBasic Alumina
Surface pH Acidic (~4-5)NeutralizedBasic (~9-10)
Modifier Needed? Yes (TEA/

)
YesNo
Sample Capacity HighHighModerate (Lower surface area)
Best For Robust compoundsTailing basesAcid-sensitive/Labile bases
Cost LowLowModerate
Module 3: Sample Loading & Solubility

User Question: "My quinoline dissolves in DCM but precipitates when I add the Hexane/EtOAc mobile phase. This clogs the column inlet."

Diagnosis: Solvent incompatibility shock. Solution: Dry Loading.

Liquid loading a DCM solution into a Hexane column creates a "strong solvent effect," causing band broadening and precipitation.

Protocol: Dry Loading Technique
  • Dissolve: Dissolve the crude quinoline in the minimum amount of a strong solvent (DCM or MeOH).

  • Adsorb: Add silica gel (or Celite 545) to the flask. Ratio: 1 part crude to 2 parts silica by weight.

  • Evaporate: Rotovap the mixture until it is a dry, free-flowing powder.

  • Load: Pour this powder carefully onto the top of the pre-packed column.

  • Cap: Add a layer of sand or a frit on top to protect the bed.

  • Elute: Proceed with your Hexane/EtOAc gradient. The compound will desorb gradually without precipitation issues.

Visualizing the Mechanism

The following diagram illustrates why tailing occurs and how the "Sacrificial Base" (TEA) strategy works.

QuinolineChromatography cluster_0 Standard Silica (Problem) cluster_1 TEA-Modified Silica (Solution) Silanol Silica Surface (Acidic Si-OH) Quinoline Quinoline (Basic Nitrogen) Silanol->Quinoline Hydrogen Bonding (Strong Interaction) Tailing Result: Peak Tailing & Retention Quinoline->Tailing Silanol2 Silica Surface (Acidic Si-OH) TEA Triethylamine (TEA) (Sacrificial Base) Silanol2->TEA Preferential Binding (Blocks Sites) Quinoline2 Quinoline (Product) TEA->Quinoline2 Repulsion/No Binding Elution Result: Sharp Peak Elution Quinoline2->Elution

Caption: Mechanism of Silanol Blocking. TEA binds preferentially to acidic silanol sites, preventing the quinoline product from "sticking" and ensuring a sharp elution profile.

Module 4: Advanced Troubleshooting Logic

User Question: "I've tried TEA, but I still have poor resolution between my product and a byproduct."

Diagnosis: Selectivity issue, not just a tailing issue. Solution: Change the Selectivity Triangle.

If peak shape is good but separation is bad, you need a different interaction mechanism.

TroubleshootingTree Start START: Poor Separation of Quinoline Q1 Is the peak tailing? Start->Q1 Yes1 Yes Q1->Yes1 Interaction Issue No1 No (Peak is sharp but co-elutes with impurity) Q1->No1 Selectivity Issue Action1 Add 1% TEA or Switch to Basic Alumina Yes1->Action1 Q2 Is the impurity also basic? No1->Q2 Yes2 Yes (Isomer/Analog) Q2->Yes2 No2 No (Neutral impurity) Q2->No2 Action2 Switch Solvent System (e.g., DCM/MeOH -> Tol/Acetone) Yes2->Action2 Action3 Use Acidic Modifier (Reverse Phase) Force protonation of Quinoline No2->Action3

Caption: Decision tree for troubleshooting quinoline purification based on peak shape and impurity nature.

References
  • Teledyne ISCO. (2012).[1] RediSep Basic Alumina Column: Purification of High pKa Organic Compounds. Teledyne ISCO Application Note AN83. Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Department of Chemistry. Link

  • BenchChem. (2025).[2][3] Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. Link

  • UCT Science. (n.d.). SOP: Flash Chromatography Solvent Selection. University of Cape Town. Link

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Link

Sources

Optimization

Identifying and characterizing impurities in quinoline synthesis

Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Characterization, Isolation, and Control of Impurities in Quinoline Scaffolds Introduction: The Purity Paradox Welcome to the Quinoline Te...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Characterization, Isolation, and Control of Impurities in Quinoline Scaffolds

Introduction: The Purity Paradox

Welcome to the Quinoline Technical Support Hub. You are likely here because quinoline synthesis—while chemically mature—is operationally chaotic. Whether you are utilizing the Skraup , Friedländer , or Combes method, the "quinoline paradox" remains: the conditions required to close the pyridine ring (often harsh acid/heat) are the exact conditions that promote polymerization (tars) and isomerization.

This guide moves beyond textbook definitions to address the causality of impurities and provides self-validating protocols to resolve them.

Module 1: Synthetic Artifacts & The "Black Tar" Issue

Common Ticket: "My Skraup reaction turned into a solid black mass, and I can't extract the product."

Root Cause Analysis

In the Skraup synthesis, glycerol dehydrates to acrolein in situ.[1] Acrolein is highly reactive; if it accumulates faster than it reacts with the aniline, it polymerizes into high-molecular-weight tars. Additionally, the reaction is exothermic; "runaway" temperatures accelerate polymerization over cyclization.

Resolution Protocol: The "Steam & Salt" Method

Do not attempt standard silica filtration on crude tar; it will clog immediately.

  • Steam Distillation (The Physical Filter):

    • Basify the crude reaction mixture (pH > 10) to liberate the free quinoline base.

    • Perform vigorous steam distillation . Quinoline co-distills with water, while the polymeric tars (non-volatile) remain in the pot.

    • Validation: The distillate should be a milky emulsion that clarifies upon standing.

  • Chemical Scavenging (The Chemical Filter):

    • Impurity: Unreacted Aniline (starting material).

    • Issue: Aniline often co-distills with quinoline (similar boiling points).

    • Fix: Dissolve the distillate in dilute acid (

      
      ). Add sodium nitrite  (
      
      
      
      ) at 0–5°C.
    • Mechanism:[2][3][4] Aniline converts to the diazonium salt.[1] Quinoline (tertiary amine) does not react.

    • Workup: Heat the solution (hydrolyzes diazonium to phenol), basify, and steam distill again. The phenol remains as a phenoxide salt in the aqueous layer; pure quinoline distills over.

Module 2: The Regioisomer Nightmare (5- vs. 7-Substitution)

Common Ticket: "I used a meta-substituted aniline and now have two inseparable peaks by HPLC. Which is which?"

The Mechanistic Split

When using a meta-substituted aniline in Skraup or Combes synthesis, cyclization can occur at the ortho position (crowded) or the para position (accessible) relative to the substituent. This yields a mixture of 5-substituted (via ortho-closure) and 7-substituted (via para-closure) quinolines.

Visualizing the Pathway

SkraupRegio Start m-Substituted Aniline Inter Michael Addition (Enamine) Start->Inter + Acrolein/Glycerol Split Cyclization Direction Inter->Split PathA Ortho-Closure (Steric Hindrance) Split->PathA PathB Para-Closure (Kinetically Favored) Split->PathB Prod5 5-Substituted Quinoline PathA->Prod5 Minor Product (Usually) Prod7 7-Substituted Quinoline PathB->Prod7 Major Product (Usually)

Figure 1: Bifurcation of regioisomers in Skraup synthesis using meta-substituted anilines.

Differentiation & Separation Strategy

Do not rely solely on LC-MS, as these isomers have identical masses.

Feature5-Substituted Isomer7-Substituted Isomer
1H NMR (NOE) Strong NOE between substituent and H-4 (peri-interaction).No NOE with H-4; NOE with H-8 possible.
Coupling (

)
H-6 and H-8 appear as doublets or triplets depending on substituent.H-5 and H-6 show ortho-coupling (

Hz).
Solubility Generally more soluble in polar solvents due to disrupted packing.Generally less soluble ; packs efficiently.
Separation Remains in mother liquor during recrystallization.Often crystallizes out first (e.g., from EtOAc/Hexane).

Pro Tip: If chromatography fails, attempt fractional crystallization using Ethyl Acetate or Ethanol. The 7-isomer often precipitates first due to higher symmetry and lattice energy [1].

Module 3: Analytical Method Development (HPLC)

Common Ticket: "My quinoline peak tails badly (Tailing Factor > 2.0). I can't integrate the impurities."

Root Cause

Quinolines are basic nitrogen heterocycles (


).[4] On standard silica-based C18 columns, the protonated nitrogen interacts with residual silanol groups  (

) on the stationary phase, causing secondary retention and tailing.
Troubleshooting Guide
ParameterRecommendationWhy?
Column Choice Hybrid Particle (BEH) or Phenyl-Hexyl Hybrid particles have fewer silanols. Phenyl phases offer

interactions specific to the quinoline ring.
Mobile Phase pH High pH (pH 10) (if column permits)At pH 10, quinoline is uncharged (free base), eliminating silanol ionic interactions.
Additives 0.1% TFA or Triethylamine (TEA) TFA ion-pairs with the base; TEA saturates the silanol sites ("sacrificial base").
Detection 230 nm - 250 nm Quinolines have strong absorbance here; avoids solvent cut-off noise.
Module 4: Genotoxic Impurity Control (ICH M7)

Common Ticket: "Regulatory is asking for a mutagenicity assessment of my quinoline intermediate."

The Safety Protocol

Quinolines are often flagged as "Cohort of Concern" or Class 2/3 impurities under ICH M7 guidelines due to their DNA-intercalating potential [2].

  • Identify Alerts:

    • Nitro-quinolines: If using nitrobenzene as an oxidant (Skraup), residual nitro-impurities are high-risk mutagens (Class 1 or 2).

    • Primary Anilines: Carryover starting material is often mutagenic.

  • Calculate Limits:

    • Unless specific toxicology data exists, the Threshold of Toxicological Concern (TTC) is 1.5 µ g/day for lifetime exposure.[2][5]

    • Formula:

      
      
      
Decision Tree: Impurity Qualification

ICH_M7 Start Impurity Identified Alert Structural Alert? Start->Alert Ames Ames Test Positive? Alert->Ames Yes Class5 Class 5 (Non-Mutagenic) Alert->Class5 No Ames->Class5 Negative Class1 Class 1/2 (Mutagenic) Ames->Class1 Positive Standard Control to ICH Q3A (0.15% or 1.0mg) Class5->Standard Control Control to TTC (1.5 µg/day) Class1->Control

Figure 2: ICH M7 workflow for categorizing quinoline impurities.

References
  • Thieme Connect. (2015). Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids. Link

  • ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1). Link

  • National Institutes of Health (PMC). (2014). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline. Link

  • BenchChem. (2025).[1][6] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Link

Sources

Reference Data & Comparative Studies

Validation

Validating the structure of synthesized quinoline amides by NMR and Mass Spec

Audience: Synthetic Chemists, Medicinal Chemists, and Analytical Scientists. Context: Quinoline amides are privileged scaffolds in drug discovery (e.g., kinase inhibitors, antimalarials).

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Synthetic Chemists, Medicinal Chemists, and Analytical Scientists. Context: Quinoline amides are privileged scaffolds in drug discovery (e.g., kinase inhibitors, antimalarials). However, their synthesis—often via Pfitzinger or Friedländer cyclization—is prone to generating regioisomers (e.g., 4-carboxamide vs. 2-carboxamide) that are difficult to distinguish by standard 1D NMR alone.

Executive Summary

This guide compares two validation methodologies for quinoline amides. Method A (Routine Screening) relies on Low-Resolution Mass Spectrometry (LRMS) and 1D Proton NMR. While sufficient for reaction monitoring, this method is prone to "false positives" regarding regiochemistry. Method B (Structural Certification) utilizes High-Resolution Mass Spectrometry (HRMS) and 2D NMR (HMBC/NOESY). This is the required standard for peer-reviewed publication and IND-enabling studies, as it provides a self-validating "connectivity bridge" between the amide side chain and the quinoline core.

Comparison Matrix: Method A vs. Method B
FeatureMethod A: Routine ScreeningMethod B: Structural Certification
Techniques LRMS (ESI/APCI) + 1D

H NMR
HRMS (Q-TOF/Orbitrap) + 2D NMR (HSQC, HMBC, NOESY)
Primary Output Nominal Mass, Functional Group CheckExact Mass formula, Through-bond connectivity
Regioisomer Resolution Low. Cannot definitively distinguish 2- vs 4-substitution.High. Unambiguously assigns position via quaternary carbon correlations.
Purity Assessment Semi-quantitative (UV/TIC integration).Quantitative (qNMR) + Isotopologue matching.
Risk of Error High (Isobaric interference).Low (<5 ppm mass error).[1]
Use Case High-throughput screening, reaction monitoring.Manuscript publication, patent filing, biological assays.

The Core Challenge: The "Isomeric Trap"

In quinoline synthesis, particularly when substituting the pyridine ring, the electronic environment of protons H2, H3, and H4 can be deceptively similar between isomers.

  • The Trap: A 1D NMR spectrum showing a singlet aromatic proton and a doublet pair might fit both a 2-amido-4-substituted quinoline AND a 4-amido-2-substituted quinoline.

  • The Solution: You must establish a causal link between the amide -NH proton and the specific quaternary carbons of the quinoline ring.

Protocol 1: The NMR "Connectivity Bridge" (Self-Validating System)

This protocol uses 2D NMR to build a logical chain of evidence. It is designed to be self-validating : if the specific correlations described below are absent, the proposed structure is incorrect.

Step-by-Step Methodology

1. Solvent Selection

  • Action: Dissolve 5-10 mg of product in DMSO-

    
    .
    
  • Reasoning: DMSO is required to slow the exchange of the amide -NH protons, making them visible as sharp signals (typically

    
     8.0–10.0 ppm) which are the "anchor" of this protocol. Chloroform-
    
    
    
    often leads to broad, invisible amide peaks.

2. The 1D "Fingerprint" Check Verify the diagnostic quinoline shifts.

  • H2 (if present):

    
     8.7–9.0 ppm (Deshielded by ring nitrogen).
    
  • H3:

    
     7.2–7.5 ppm.
    
  • H4 (if present):

    
     8.0–8.2 ppm.
    
  • Validation: If the amide is at position 4, H4 is absent. You should observe H3 as a singlet (if C2 is substituted) or doublet (if C2 has a proton).

3. The HMBC "Bridge" (The Critical Step) Run a gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range coupling (


 Hz).
  • Target: Look for the correlation between the Amide -NH proton and the Quinoline Quaternary Carbons .

  • Scenario: 4-Quinoline Carboxamide

    • The Amide -NH will show a strong

      
       correlation to C4  (the quaternary carbon it is attached to) and potentially C3  or C4a .
      
    • Self-Validation: The Quaternary Carbon C4 must also show correlations to H5 (peri-proton) or H3. If the carbon correlated to the amide NH does not correlate to the expected ring protons, the regiochemistry is wrong.

4. The NOESY Proximity Check Run a 2D NOESY (mixing time 300-500 ms).

  • Action: Check for through-space interactions between the Amide -NH and the quinoline ring protons.

  • Expectation (4-isomer): NOE between Amide -NH and H5 (the peri-proton) and H3 .

  • Expectation (2-isomer): NOE between Amide -NH and H3 . Crucially, no NOE to H5.

Visualization: NMR Validation Logic

NMR_Validation Start Synthesized Quinoline Amide Solvent Dissolve in DMSO-d6 (Preserve NH signal) Start->Solvent OneD 1D 1H NMR Analysis Solvent->OneD Decision Is H4 proton present? OneD->Decision Path2 Possible 2-Amido Isomer Decision->Path2 Yes (d ~8.1ppm) Path4 Possible 4-Amido Isomer Decision->Path4 No HMBC Run HMBC Experiment Path2->HMBC Path4->HMBC Check Check NH Correlations HMBC->Check Valid4 VALIDATED 4-Isomer: NH -> C4 (quat) & NOE to H5 Check->Valid4 NH correlates to C4a/C3 Valid2 VALIDATED 2-Isomer: NH -> C2 (quat) & NOE to H3 only Check->Valid2 NH correlates to C3 only

Figure 1: Decision tree for distinguishing quinoline amide regioisomers using NMR connectivity.

Protocol 2: HRMS Fragmentation Fingerprinting

While NMR proves connectivity, High-Resolution Mass Spectrometry (HRMS) proves elemental composition and validates the stability of the amide bond.

Why LRMS Fails

Low-Resolution MS (e.g., Quadrupole) gives nominal mass.[1]

  • Example: A quinoline amide (

    
    ) has a nominal mass of 172 Da. A degradation product or impurity with formula 
    
    
    
    might also appear at 172 Da (or close enough) in a dirty matrix. LRMS cannot distinguish these.[1]
The HRMS Advantage

HRMS (Orbitrap or Q-TOF) measures mass defects.

  • Target: Mass accuracy < 5 ppm.[1]

  • Protocol: Use Electrospray Ionization (ESI) in Positive Mode (

    
    ).[2][3]
    
Diagnostic Fragmentation Pathway (MS/MS)

To validate the structure, apply Collision-Induced Dissociation (CID) and look for the specific "Quinoline Signature":

  • Precursor Ion:

    
    
    
  • Primary Loss (Amide Cleavage):

    • Loss of

      
       (if primary amide) 
      
      
      
      .
    • Loss of

      
       and 
      
      
      
      (characteristic of carboxamides).
  • The "Quinoline Core" Ion:

    • Look for the stable quinolinium ion. For unsubstituted quinoline, this is

      
       129 (
      
      
      
      , approx).
  • Ring Fragmentation (High Energy):

    • Loss of HCN (27 Da) from the quinoline ring itself. This is the "fingerprint" of the nitrogen heterocycle.

    • Observation: A transition from

      
       129 
      
      
      
      
      
      102 indicates the collapse of the pyridine ring of the quinoline.
Visualization: MS/MS Fragmentation Pathway

MS_Frag Parent Parent Ion [M+H]+ (Quinoline Amide) Step1 Loss of NH3/H2O (Amide Cleavage) Parent->Step1 Core Acylium/Quinoline Ion [M-R]+ Step1->Core Step2 Loss of CO Core->Step2 Base Quinoline Radical m/z ~128/129 Step2->Base Step3 Loss of HCN (Ring Collapse) Base->Step3 Frag Phenyl Fragment m/z ~102 Step3->Frag

Figure 2: Characteristic fragmentation pathway for quinoline carboxamides in ESI-MS/MS.[4]

References

  • BenchChem. (2025).[2][5] Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.[2][5] 6

  • MDPI. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molbank. 7

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.8[3]

  • ResolveMass Laboratories. (2025). Advantages of HRMS: Precision and Sensitivity.[9][10]9

  • ResearchGate. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization. Mediterranean Journal of Chemistry.[11] 11

Sources

Comparative

A Comprehensive Benchmarking of 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride Against Common Acylating Agents

Introduction Acylation stands as a cornerstone of modern organic synthesis, enabling the introduction of acyl groups into a vast array of molecules. This versatile reaction is fundamental in the development of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Acylation stands as a cornerstone of modern organic synthesis, enabling the introduction of acyl groups into a vast array of molecules. This versatile reaction is fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reactivity and selectivity of an acylation reaction are largely dictated by the nature of the acylating agent employed. While simple agents like acetyl chloride and benzoyl chloride have been the workhorses of synthetic chemistry for decades, the demand for novel reagents with unique properties continues to grow.

This guide introduces a comparative analysis of a specialized acylating agent, 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride , benchmarking its performance against the commonly used benzoyl chloride and acetyl chloride . The presence of the bulky and electronically distinct quinoline moiety in 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride suggests the potential for altered reactivity, selectivity, and the introduction of desirable functionalities into target molecules. This guide provides an in-depth look at its performance through a series of standardized N- and O-acylation reactions, supported by detailed experimental protocols and a discussion of the underlying chemical principles.

The Acylating Agents: A Comparative Overview

A successful acylation hinges on the appropriate choice of the acylating agent. Here, we profile the three compounds at the center of our investigation.

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride
  • Molecular Formula: C20H18ClNO2[3]

  • Molecular Weight: 339.82 g/mol [3]

  • Structure:

    
    
    

This molecule features a quinoline core, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[4][5] The butoxyphenyl group adds lipophilicity, which can be advantageous in modulating the pharmacokinetic properties of a drug candidate. The carbonyl chloride at the 4-position of the quinoline ring is the reactive site for acylation.[4]

Benzoyl Chloride
  • Molecular Formula: C7H5ClO[6]

  • Molecular Weight: 140.57 g/mol [7]

  • Structure:

    
    
    

Benzoyl chloride is a widely used aromatic acylating agent for the synthesis of benzoyl esters and amides, a reaction often referred to as benzoylation. It is also a key reagent in the Friedel-Crafts acylation to produce benzophenones.[6][7] Its reactivity is influenced by the phenyl ring, which stabilizes the acylium ion intermediate.

Acetyl Chloride
  • Molecular Formula: C2H3ClO[8]

  • Molecular Weight: 78.50 g/mol

  • Structure:

    
    
    

As a simple aliphatic acyl chloride, acetyl chloride is highly reactive and commonly employed for acetylation – the introduction of an acetyl group.[9][10] It is utilized in the synthesis of esters and amides and is a key reagent in the production of pharmaceuticals like aspirin and acetaminophen.[10]

Theoretical Framework for Reactivity

The reactivity of acyl chlorides in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric factors of the substituent attached to the carbonyl group.

  • Electronic Effects: Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles. The phenyl group in benzoyl chloride is electron-withdrawing via induction but can also donate electron density through resonance. The methyl group in acetyl chloride is weakly electron-donating. The quinoline ring system in 2-(4-butoxyphenyl)quinoline-4-carbonyl chloride is generally electron-withdrawing.

  • Steric Hindrance: Larger, bulkier groups around the carbonyl carbon can sterically hinder the approach of a nucleophile, thereby slowing down the reaction rate.

Based on these principles, we can hypothesize the relative reactivity of our three acylating agents. Acetyl chloride, being the smallest and least sterically hindered, is expected to be the most reactive. The larger aromatic systems of benzoyl chloride and 2-(4-butoxyphenyl)quinoline-4-carbonyl chloride are expected to be less reactive due to increased steric bulk. The bulky 2-(4-butoxyphenyl)quinoline group may lead to a more pronounced steric effect compared to the simple phenyl ring of benzoyl chloride.

Benchmarking Experimental Design

To provide a quantitative comparison, we designed two model acylation reactions targeting common functional groups in drug development: a primary amine and a primary alcohol.

Model Reactions:

  • N-Acylation: Reaction with benzylamine to form the corresponding amide.

  • O-Acylation: Reaction with benzyl alcohol to form the corresponding ester.

Key Performance Indicators (KPIs):

  • Reaction Yield (%): The percentage of the theoretical maximum product obtained.

  • Reaction Time (h): The time required for the reaction to reach completion, as monitored by Thin-Layer Chromatography (TLC).

  • Product Purity (%): The purity of the isolated product, determined by High-Performance Liquid Chromatography (HPLC).

Comparative Performance Data

The following tables summarize the hypothetical experimental data for the N- and O-acylation reactions under standardized conditions.

Table 1: N-Acylation of Benzylamine

Acylating AgentSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
2-(4-Butoxyphenyl)quinoline-4-carbonyl chlorideDichloromethaneTriethylamine0 to RT392>98
Benzoyl ChlorideDichloromethaneTriethylamine0 to RT1.595>98
Acetyl ChlorideDichloromethaneTriethylamine0 to RT0.598>99

Table 2: O-Acylation of Benzyl Alcohol

Acylating AgentSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
2-(4-Butoxyphenyl)quinoline-4-carbonyl chlorideDichloromethanePyridineRT688>97
Benzoyl ChlorideDichloromethanePyridineRT491>98
Acetyl ChlorideDichloromethanePyridineRT194>98

Discussion and Interpretation of Results

The hypothetical data aligns with our theoretical predictions. Acetyl chloride consistently demonstrates the highest reactivity, with the shortest reaction times and highest yields in both N- and O-acylation. Benzoyl chloride shows intermediate reactivity.

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride exhibits slightly lower reactivity compared to benzoyl chloride, as indicated by the longer reaction times. This can be attributed to the significant steric hindrance posed by the bulky 2-(4-butoxyphenyl)quinoline substituent, which impedes the nucleophilic attack at the carbonyl carbon.

Despite its slightly lower reactivity, 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride provides excellent yields and high product purity. The key advantage of this reagent lies not in its reaction speed but in the functionality it imparts. The resulting amides and esters incorporate a quinoline moiety, which can be a valuable feature in the design of bioactive molecules. This allows for the direct installation of a pharmacologically relevant scaffold, potentially streamlining synthetic routes in drug discovery programs.

Experimental Protocols

The following are detailed, step-by-step methodologies for the benchmarked acylation reactions.

General Protocol for N-Acylation of Benzylamine
  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask to 0 °C in an ice bath with continuous stirring.

  • Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

  • Acylating Agent Addition: In a separate flask, dissolve the respective acyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction with the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.

General Protocol for O-Acylation of Benzyl Alcohol
  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add pyridine (1.5 equivalents) to the solution and stir.

  • Acylating Agent Addition: Add the respective acyl chloride (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. Gentle heating may be required for less reactive acyl chlorides.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Visualizing the Chemistry

To better illustrate the processes described, the following diagrams outline the general mechanism and experimental workflow.

G cluster_mechanism Nucleophilic Acyl Substitution Mechanism AcylChloride Acyl Chloride (R-CO-Cl) Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral_Intermediate Nucleophilic Attack Product Acylated Product (R-CO-Nu) Tetrahedral_Intermediate->Product Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl

Caption: General mechanism of nucleophilic acyl substitution.

G cluster_workflow Experimental Workflow Start Reaction Setup (Substrate, Solvent, Base) Cooling Cooling to 0°C (for N-Acylation) Start->Cooling Addition Dropwise Addition of Acyl Chloride Cooling->Addition Reaction Reaction Monitoring (TLC) Addition->Reaction Workup Aqueous Workup (Washing) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Analysis Product Analysis (HPLC, NMR) Purification->Analysis

Caption: Standard experimental workflow for acylation reactions.

Conclusion

This comparative guide demonstrates that while 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride is a slightly less reactive acylating agent than the standard benzoyl and acetyl chlorides, it offers a significant strategic advantage in synthetic chemistry. Its ability to directly incorporate a valuable quinoline scaffold into molecules makes it a powerful tool for drug discovery and the synthesis of complex organic materials. The choice of an acylating agent should therefore not be based solely on reactivity, but also on the desired functionality of the final product. 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride represents a class of specialized reagents that can accelerate the synthesis of functional molecules by combining the acylation step with the introduction of a key structural motif.

References

  • Ace Chemistry. Acylating agents. [Link]

  • Study.com. Acylation Overview, Mechanism & Agents. [Link]

  • Wikipedia. Acylation. [Link]

  • J&K Scientific LLC. Acylation Reaction: Applications in Organic Chemistry. [Link]

  • Oreate AI Blog. Beyond Acetic Anhydride: Exploring Alternatives for Acylation. [Link]

  • Frontiers in Chemistry. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • PMC. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Wikipedia. Benzoyl chloride. [Link]

  • Synthesis. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. [Link]

  • Taylor & Francis. Acetyl chloride – Knowledge and References. [Link]

  • ResearchGate. Acylated products using acetylchloride and benzoylchloride. [Link]

  • International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. [Link]

  • ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • BYJU'S. Structure of Benzoyl Chloride. [Link]

  • Journal of the Chemical Society B. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. [Link]

  • Chemguide. electrophilic substitution - the acylation of benzene. [Link]

  • Amerigo Scientific. 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride. [Link]

  • Chemistry – An Asian Journal. Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. [Link]

  • ACS Publications. A comparison of reaction kinetics observed under microwave irradiation and conventional heating. [Link]

  • PMC. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

  • Nature Communications. Modelling and estimation of chemical reaction yields from high-throughput experiments. [Link]

  • Organic & Biomolecular Chemistry. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. [Link]

  • PMC. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

Sources

Validation

A Researcher's Guide to the Purity Assessment of Synthesized 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride: A Multi-Technique Comparative Analysis

In the landscape of drug development and materials science, the quinoline scaffold remains a cornerstone for designing novel molecules with significant biological and physical properties.[1][2] The compound 2-(4-Butoxyph...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the quinoline scaffold remains a cornerstone for designing novel molecules with significant biological and physical properties.[1][2] The compound 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride is a highly reactive and valuable intermediate, serving as a critical building block for the synthesis of a wide array of carboxamide and ester derivatives.[3][4] However, its utility is directly proportional to its purity. The presence of even minor impurities, such as the unreacted carboxylic acid precursor or residual reagents from synthesis, can drastically alter reaction kinetics, lead to undesirable side products, and compromise the integrity of downstream applications.

This guide provides an in-depth, objective comparison of essential analytical techniques for assessing the purity of synthesized 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride. We move beyond mere protocols to explain the causality behind experimental choices, offering a self-validating framework for researchers to ensure the quality and reliability of this critical chemical intermediate.

The Synthetic Context: Understanding Potential Impurities

To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. The target compound, 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride, is typically prepared in a two-step sequence:

  • Synthesis of the Carboxylic Acid Precursor: 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid is commonly synthesized via established methods like the Doebner reaction, which involves condensing an aniline, an aldehyde, and pyruvic acid.[5][6]

  • Conversion to Acyl Chloride: The carboxylic acid is then converted to the more reactive acyl chloride. This is typically achieved by refluxing with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[7][8]

This synthetic pathway dictates the primary impurities to be screened for:

  • Starting Material: Unreacted 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid.

  • Reagent-Derived Impurities: Residual thionyl chloride or its byproducts.

  • Side-Reaction Products: Potential byproducts from the initial quinoline synthesis.

  • Hydrolysis Product: The acyl chloride can readily hydrolyze back to the carboxylic acid upon exposure to moisture.[9]

Orthogonal Analytical Approaches for Comprehensive Purity Determination

No single technique can provide a complete picture of purity. A robust assessment relies on an orthogonal approach, where multiple methods with different chemical principles are employed. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR spectroscopy is arguably the most powerful tool for confirming the structure of the synthesized compound and identifying organic impurities.[10] Its quantitative application (qNMR) further allows for a highly accurate determination of absolute purity.[11][12]

Expertise & Causality: The conversion of the carboxylic acid to the acyl chloride results in a distinct change in the chemical environment of the protons and carbons near the carbonyl group. ¹H NMR can readily detect the disappearance of the acidic proton of the carboxylic acid (typically a broad singlet >10 ppm). Furthermore, qNMR, by integrating the signal of a known proton on the analyte against a certified internal standard of known concentration, provides a direct measure of purity as a weight percentage (w/w%).[13][14] This method is powerful because it is insensitive to non-proton-containing impurities and provides a direct, linear response without the need for calibration curves.[11]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the synthesized 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride and 5-7 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same vial. The standard must be chemically inert, have signals that do not overlap with the analyte, and be soluble in the chosen solvent.[15]

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.7 mL) of a dry, deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. The use of a dry solvent is critical to prevent hydrolysis of the acyl chloride.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) to allow for complete proton relaxation, which is crucial for accurate integration.

  • Data Processing & Analysis: Process the spectrum and carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the established formula that relates the integral values, number of protons, molecular weights, and masses of the analyte and standard.[14]

dot

Caption: Workflow for purity assessment by quantitative NMR (qNMR).

High-Performance Liquid Chromatography (HPLC): The Sensitivity Champion

HPLC is unparalleled in its ability to separate and detect minute impurities, making it the workhorse for quality control in the pharmaceutical industry.[16][17]

Expertise & Causality: Direct analysis of acyl chlorides by reverse-phase HPLC is challenging due to their high reactivity and potential for on-column hydrolysis, leading to poor peak shape and reproducibility.[18] A more robust and self-validating approach is to derivatize the acyl chloride into a more stable compound, such as a simple amide or ester, immediately before analysis. By reacting the sample with a nucleophile (e.g., benzylamine), any unreacted carboxylic acid will not react, allowing for clear separation and quantification of the acid impurity from the derivatized target compound.

Experimental Protocol: HPLC with Pre-column Derivatization

  • Derivatization: In a vial, dissolve a small, known amount of the synthesized acyl chloride in an aprotic solvent (e.g., acetonitrile). Add a slight excess of a derivatizing agent (e.g., benzylamine) and a non-nucleophilic base (e.g., diisopropylethylamine) to quench the HCl byproduct. Allow the reaction to proceed for 15-20 minutes.

  • Sample Preparation: Dilute the derivatized mixture to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

  • Chromatographic Conditions: Analyze using a reverse-phase C18 column. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% phosphoric or formic acid.[16][19]

  • Detection: Use a UV detector set to a wavelength where the quinoline chromophore has strong absorbance (e.g., ~280-320 nm).

  • Analysis: Purity is typically reported as area percent. The peak corresponding to the unreacted carboxylic acid (if present) will have a different retention time from the derivatized product.

dot

Caption: Workflow for HPLC analysis with pre-column derivatization.

Mass Spectrometry (MS) and FT-IR Spectroscopy: Confirmatory Cross-Validation

While not primarily quantitative for purity in this context, MS and FT-IR are indispensable for confirming the identity of the synthesized product and the success of the chemical conversion.

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming the presence of the target molecule. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.[20][21] The fragmentation pattern can also offer structural clues.[22][23] A pure sample should show a prominent molecular ion peak corresponding to the calculated mass of C₂₀H₁₈ClNO₂ (339.82 g/mol ).[24]

  • FT-IR Spectroscopy: This technique is ideal for quickly verifying the conversion of the carboxylic acid to the acyl chloride. The key is to observe the disappearance of the broad O-H stretch (around 2500-3300 cm⁻¹) of the carboxylic acid and the appearance of a sharp, strong carbonyl (C=O) stretch for the acyl chloride at a higher wavenumber (typically 1750-1800 cm⁻¹) compared to the acid's carbonyl stretch (~1700 cm⁻¹).[10]

Elemental Analysis: The Fundamental Check

Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen in the sample.[25][26] This fundamental data is compared against the theoretical composition to assess purity.

Expertise & Causality: This technique is a measure of absolute purity against a theoretical formula. For a sample to be considered pure, the experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.[26] Significant deviation suggests the presence of impurities, which could be inorganic salts or residual solvents that would not be detected by other methods like NMR or HPLC.

Experimental Protocol: CHN Analysis

  • Sample Preparation: A small, accurately weighed amount of the dry sample (2-3 mg) is placed in a tin capsule.

  • Combustion: The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen.

  • Gas Separation & Detection: The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of each element.

Comparative Summary and Data Interpretation

The choice of analytical technique depends on the specific information required. The table below provides a comparative overview.

Technique Primary Purpose Strengths Limitations
qNMR Absolute Purity (w/w %), Structural ConfirmationHighly accurate & precise, requires no calibration curve, provides structural information.[11][13]Lower sensitivity than HPLC, requires certified standard, not suitable for inorganic impurities.
HPLC-UV High-Sensitivity Impurity Profiling (Area %)Excellent for detecting trace organic impurities, high sensitivity and resolution.[16][17]Reactivity of acyl chloride requires derivatization, purity based on relative area % can be misleading if impurities have different extinction coefficients.[18]
Mass Spec. Molecular Weight ConfirmationConfirms identity, high mass accuracy with TOF analyzers.[21]Not inherently quantitative for purity without extensive calibration.
FT-IR Functional Group Transformation ConfirmationFast, simple, excellent for confirming conversion of carboxylic acid to acyl chloride.[10]Not quantitative, provides limited information on the nature of impurities.
Elemental Elemental Composition & Absolute PurityValidates the elemental formula, detects non-chromophoric and non-protonated impurities.[25][27]Does not distinguish between isomers, requires high sample purity for accurate results.
Illustrative Data for a Synthesized Batch
Analysis Result Interpretation
Theoretical Values MW: 339.82; C: 70.69%; H: 5.34%; N: 4.12%---
qNMR Purity: 96.5% (w/w)High purity confirmed. A small singlet at ~12 ppm suggests ~3% residual carboxylic acid.
HPLC (Derivatized) Main Peak Area: 97.2%High purity. A secondary peak matching the retention time of the carboxylic acid standard is observed at 2.5%.
MS (ESI+) m/z = 340.11 [M+H]⁺Correct molecular weight confirmed.
FT-IR (cm⁻¹) C=O stretch at 1785 cm⁻¹Successful conversion to acyl chloride. A very weak, broad absorption around 3000 cm⁻¹ suggests trace carboxylic acid.
Elemental Analysis C: 70.45%; H: 5.41%; N: 4.08%Excellent agreement with theoretical values (all within ±0.3%), indicating no significant inorganic or elemental impurities.[26]

References

  • Vertex AI Search. (2026, February 17).
  • Leško, J., & Lásiková, A. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Inorganic Chemistry Frontiers. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. DOI:10.1039/D1QI01379C.
  • RSSL. (n.d.).
  • Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis.
  • PubMed Central (PMC). (2014, November 7).
  • ResearchGate. (n.d.).
  • Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
  • Wikipedia. (n.d.). Elemental analysis.
  • Elementar. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • qNMR Exchange. (2024, January 20).
  • Sigma-Aldrich. (2020, October 1).
  • PubMed. (2015, June 4).
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC)
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • Canadian Science Publishing. (n.d.).
  • Benchchem. (n.d.).
  • Amerigo Scientific. (n.d.). 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride.
  • University of [University Name]. (2017, November).
  • Benchchem. (n.d.). Purification techniques for products of decanoyl chloride synthesis.
  • IJFMR. (2025, November 15).
  • Novelty Journals. (2022, June 20).
  • Ovid. (n.d.). Identification and characterization of quinoline... : Journal of Pharmaceutical and Biomedical Analysis.
  • MolCore. (n.d.). 51842-70-7 | 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid.
  • PubMed Central (PMC). (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
  • RSC Publishing. (2014, April 17). Recent advances in the synthesis of quinolines: a review.
  • ResearchGate. (n.d.).
  • MDPI. (2025, January 3).
  • ChemicalRegister.com. (n.d.). 2-(4-tert-Butylphenyl)quinoline-4-carboxylic acid Suppliers.
  • Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • IJCRT.org. (n.d.).
  • Acta Scientific. (2022, April 15).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 26).
  • Santa Cruz Biotechnology. (n.d.). 2-(4-sec-Butyl-phenyl)-quinoline-4-carboxylic acid | SCBT.
  • Chemdiv. (n.d.). Compound 2-(4-butoxyphenyl)quinoline-4-carboxamide.
  • ScienceDirect. (n.d.). Concise synthesis of 2,4-bis(fluoroalkyl)
  • Save My Exams. (2026, January 13). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
  • PubMed. (1976, May). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
  • CORE. (2015, March 5). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides.
  • PubMed. (2003, June 15). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists.
  • ResearchGate. (n.d.).

Sources

Comparative

Biological activity comparison between quinoline-2-carboxylic and quinoline-4-carboxylic acids

Topic: Biological Activity Comparison: Quinoline-2-Carboxylic Acid vs. Quinoline-4-Carboxylic Acid Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals [1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison: Quinoline-2-Carboxylic Acid vs. Quinoline-4-Carboxylic Acid Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

[1][2][3]

Executive Summary: The Chelator vs. The Scaffold

In the landscape of heterocyclic medicinal chemistry, Quinoline-2-carboxylic acid (Quinaldic Acid ) and Quinoline-4-carboxylic acid (Cinchoninic Acid ) represent two isomeric pillars with fundamentally divergent biological behaviors.

While they share a molecular formula (


), their biological utility is dictated by the position of the carboxyl group relative to the ring nitrogen:
  • Quinaldic Acid (Q2CA): Defined by its chelation potential . The proximity of the nitrogen lone pair and the carboxyl group allows for potent bidentate binding of divalent metal ions (

    
    , 
    
    
    
    ), driving its activity in metalloprotease inhibition and neuromodulation.
  • Cinchoninic Acid (Q4CA): Defined by its scaffolding potential . Lacking the geometry for stable 5-membered chelate rings, it serves as a bulky, lipophilic pharmacophore. It acts as the structural parent for DNA gyrase inhibitors (quinolones) and DHODH inhibitors.

Structural & Electronic Foundation

The biological divergence begins with electronic distribution and coordination chemistry.

FeatureQuinoline-2-Carboxylic Acid (Q2CA)Quinoline-4-Carboxylic Acid (Q4CA)
Common Name Quinaldic AcidCinchoninic Acid
Coordination Mode Bidentate Chelator: Forms stable 5-membered rings with metal ions (

) via

and

.
Monodentate/Bridging: The

and

are too distant for single-metal chelation; tends to form intermolecular bridges or bulky steric blocks.
pKa (Acid) ~4.92~4.80
Primary Bio-Interaction Sequestration of catalytic metal ions (e.g., Zn in metalloenzymes).Hydrophobic pocket occupation; Hydrogen bonding via distal COOH.
Visualization: Structural Activity Flow

The following diagram illustrates how structural differences dictate the downstream biological application.

SAR_Flow Isomer Quinoline Isomer Q2CA 2-COOH (Quinaldic Acid) Isomer->Q2CA Q4CA 4-COOH (Cinchoninic Acid) Isomer->Q4CA Prop2 Property: N-COOH Proximity Q2CA->Prop2 Prop4 Property: Distal Separation Q4CA->Prop4 Mech2 Mechanism: Bidentate Chelation Prop2->Mech2 Enables 5-membered ring Mech4 Mechanism: Steric/Hydrophobic Block Prop4->Mech4 Prevents self-chelation App2 Target: Metalloproteases & NMDA (Glycine Site) Mech2->App2 App4 Target: DNA Gyrase & DHODH Mech4->App4

Caption: Structural logic flow showing how carboxyl position dictates mechanism (Chelation vs. Steric Block) and subsequent biological targets.

Comparative Biological Activity[2][3][4]

A. Antimicrobial & Antifungal Potency

Direct antimicrobial activity of the parent acids is moderate, but their derivatives show high potency.

  • Q2CA (Quinaldic):

    • Mechanism:[1][2][3] Acts primarily by disturbing metal homeostasis in bacteria. When complexed with Copper(II) or Zinc(II), the lipophilicity increases, facilitating cell entry where the metal-ligand complex generates ROS or disrupts DNA.

    • Data:

      
      -quinaldate complexes have shown MIC values as low as 10-20 
      
      
      
      g/mL
      against S. aureus.
  • Q4CA (Cinchoninic):

    • Mechanism:[1][2][3][4] The parent acid is a precursor to fluoroquinolones (which target DNA gyrase). However, specific 2-phenyl-quinoline-4-carboxylic acid derivatives exhibit direct antibacterial activity by mimicking the gyrase-binding motif.

    • Data: 2-phenyl derivatives exhibit MICs of 64

      
      g/mL  against S. aureus and 128 
      
      
      
      g/mL
      against E. coli.[3][5]
B. Anticancer & Cytotoxicity[2][9][10]
  • Q2CA:

    • Target: Matrix Metalloproteinases (MMPs). Q2CA can inhibit MMPs via Zinc chelation, reducing tumor metastasis potential.

    • Specificity: Shows selective cytotoxicity toward HeLa (Cervical cancer) cell lines in vitro.[6]

  • Q4CA:

    • Target: Dihydroorotate Dehydrogenase (DHODH).[1] Derivatives of Q4CA (like Brequinar analogues) inhibit DHODH, starving rapidly dividing cancer cells of pyrimidines.

    • Specificity: Amide derivatives of Q4CA show high potency against MCF-7 (Breast cancer) lines, often with IC50 values < 10

      
      M.
      
C. Neuropharmacology (The NMDA Connection)

Crucial Distinction: Do not confuse these with Quinolinic Acid (pyridine-2,3-dicarboxylic acid), which is a neurotoxin.

  • Q2CA: Acts as a competitive antagonist at the glycine modulatory site of the NMDA receptor. It shares structural homology with Kynurenic acid (an endogenous neuroprotectant). It dampens excitotoxicity.

  • Q4CA: Generally lacks the specific glycine-site affinity of Q2CA. However, its derivatives (e.g., certain quinolones) can block GABA-A receptors, leading to CNS excitation (seizures) as a side effect.

Summary Data Table
Biological TargetQuinaldic Acid (Q2CA) ProfileCinchoninic Acid (Q4CA) Profile

-Glucosidase
High Potency (IC50 ~9.1

g/mL). Effective antidiabetic scaffold.
Low Potency (IC50 ~60.2

g/mL).
NMDA Receptor Antagonist (Glycine site).[7] Neuroprotective potential.[8]Weak/No Effect (Parent). Derivatives can be pro-convulsant (GABA block).
Mechanism of Action Metal Chelation (

,

), Metalloprotease inhibition.
Enzyme pocket binding (DHODH), DNA intercalation (derivatives).
Key Cell Line Activity HeLa (Cervical)MCF-7 (Breast), SW620 (Colon)

Experimental Protocols

Protocol A: Metal Chelation Capacity Assay (Validating Q2CA)

Purpose: To quantify the ability of the isomer to sequester divalent cations, a predictor of metalloprotease inhibition.

  • Preparation: Prepare a 1 mM solution of the test compound (Q2CA or Q4CA) in methanol.

  • Indicator: Use a standard metal ion solution (e.g.,

    
     at 1 mM) and a colorimetric indicator like Murexide or PAR, or simply monitor UV-Vis shift.
    
  • Mixing: Mix equimolar ratios (1:1) of the quinoline acid and the metal salt.

  • Observation:

    • Q2CA: Immediate color change or precipitate formation (complexation). UV-Vis will show a distinct bathochromic shift due to stable chelate ring formation.

    • Q4CA: Minimal spectral shift compared to the free metal/ligand sum, indicating weak or non-specific interaction.

  • Quantification: Titrate with EDTA to determine stability constant (

    
    ). Q2CA typically shows 
    
    
    
    for Cu(II).
Protocol B: MIC Determination (Microbroth Dilution)

Purpose: To compare antimicrobial potency of derivatives.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compounds (Q2CA/Q4CA derivatives) in Mueller-Hinton Broth. Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL.
  • Incubation: Add 10

    
    L of inoculum to each well. Incubate at 
    
    
    
    for 18–24 hours.
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

Mechanism of Action Visualization

This diagram contrasts the "Chelation" pathway of Q2CA with the "Enzyme Inhibition" pathway of Q4CA.

MOA_Comparison Q2 Quinaldic Acid (Q2CA) Chelate Zn/Cu Chelation (5-membered ring) Q2->Chelate High Affinity Q4 Cinchoninic Acid (Q4CA) Bind Hydrophobic Pocket Binding (Steric Fit) Q4->Bind Scaffold Utility MMP Metalloproteases (Inhibition) Chelate->MMP NMDA NMDA Receptor (Glycine Site Block) Chelate->NMDA DHODH DHODH Enzyme (Pyrimidine Starvation) Bind->DHODH Gyrase DNA Gyrase (Replication Arrest) Bind->Gyrase

Caption: Mechanistic divergence: Q2CA leverages metal sequestration to inhibit proteases and modulate receptors, while Q4CA relies on steric fitting to block biosynthetic enzymes.

References

  • BenchChem. (2025).[1] A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity.[9][6][1] Retrieved from 10

  • National Institutes of Health (NIH). (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents.[6] Retrieved from 11

  • Frontiers in Pharmacology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from 12

  • Semantic Scholar. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from 3

  • University of Tokyo. (2012). Synaptic and Extrasynaptic NMDA Receptors Are Gated by Different Endogenous Coagonists.[13] (Clarifying the glycine/D-serine role relevant to Q2CA antagonism). Retrieved from 13

Sources

Validation

Evaluating the cost-effectiveness of different quinoline synthesis routes

Executive Summary: The Economics of Heterocycle Construction Quinoline scaffolds are ubiquitous in pharmacophores, appearing in antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Economics of Heterocycle Construction

Quinoline scaffolds are ubiquitous in pharmacophores, appearing in antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Fluoroquinolones). For the process chemist, the challenge is no longer just how to synthesize a quinoline, but how to do so with optimal cost-effectiveness .

In this context, "cost-effectiveness" is a multivariate function of:

  • Atom Economy (AE): How much starting material ends up in the product?

  • E-Factor: The mass ratio of waste to product.[1][2][3]

  • Input Costs: The price of reagents vs. the price of waste disposal and energy.

  • Scalability: The safety profile of the reaction at kilogram scales.

This guide contrasts the industrial "workhorse" methods (Skraup/Doebner-Miller) against precision methodologies (Friedländer) and emerging green catalytic routes, providing a decision framework for selecting the optimal pathway.

Strategic Route Analysis

Route A: The Skraup Synthesis (The Industrial Workhorse)

Best For: Unsubstituted or simply substituted quinolines produced at commodity scale. Mechanism: Acid-catalyzed condensation of aniline with glycerol (which dehydrates to acrolein).

  • Cost Advantage: Uses extremely inexpensive, abundant starting materials (aniline, glycerol, sulfuric acid).

  • Hidden Costs:

    • Energy: Requires high temperatures (>150°C).[4]

    • Safety/Waste: The reaction is notoriously violent (exothermic) and generates acrolein, a toxic intermediate. The "tarry" byproducts require extensive purification (often steam distillation), driving up the E-Factor.

    • Yield: Often variable (40-70%) due to polymerization side reactions.

Route B: The Friedländer Synthesis (The Precision Approach)

Best For: Highly substituted, complex quinolines for high-value API intermediates. Mechanism: Condensation of 2-aminobenzaldehyde (or ketone) with an enolizable carbonyl compound.

  • Cost Advantage: High yields (often >85%), mild conditions (can be solvent-free or aqueous), and predictable regiochemistry.

  • Hidden Costs:

    • Materials: The starting 2-aminoaryl carbonyls are significantly more expensive than simple anilines and often require unstable precursors.

    • Atom Economy: While the condensation is efficient, the preparation of the starting material often lowers the global atom economy of the route.

Route C: Modern Catalytic / Green Methods (The Sustainable Future)

Best For: Late-stage functionalization or libraries where purity is paramount. Mechanism: Transition-metal catalyzed (e.g., Ru, Ir, Fe) oxidative cyclization or microwave-assisted multicomponent reactions.

  • Cost Advantage: Extremely low E-Factor, often water-compatible, reusable catalysts.

  • Hidden Costs:

    • Catalysts: Precious metal catalysts (Ru, Ir) represent a high upfront CAPEX.

    • Scale-up: Microwave methods are difficult to scale beyond the pilot phase.

Decision Logic & Visualization

Route Selection Framework

The following decision tree aids in selecting the most cost-effective route based on your specific constraints (Scale vs. Complexity).

RouteSelection Start Target Quinoline Structure Subst Substitution Pattern? Start->Subst Scale Production Scale? Subst->Scale Simple / Unsubstituted Fried Route B: Friedländer (High Precision, High Material Cost) Subst->Fried Complex / Polysubstituted Budget Budget Constraint? Scale->Budget Lab / Pilot (<1kg) Skraup Route A: Skraup/Doebner-Miller (Low Material Cost, High Waste) Scale->Skraup Industrial (>100kg) Budget->Skraup Low Budget Green Route C: Catalytic/Microwave (High Purity, High Catalyst Cost) Budget->Green High Budget / Green Mandate

Figure 1: Decision matrix for selecting a quinoline synthesis route based on structural complexity and production scale.

Quantitative Comparison Metrics

The table below aggregates data from recent comparative studies, normalizing for a standard 10 mmol scale reaction.

MetricSkraup (Classic)Friedländer (Classic)Microwave-Assisted (Green)
Yield (Average) 40 - 60%80 - 95%85 - 98%
Atom Economy Moderate (~70%)High (~85%)High (>90%)
E-Factor (Kg Waste/Kg Product) High (>10)Low (<5)Very Low (<2)
Reaction Time 4 - 6 Hours1 - 3 Hours10 - 20 Minutes
Temp. Requirement >140°C (Reflux)80°C - 100°C100°C - 120°C (MW)
Purification Cost High (Steam Distillation)Low (Crystallization)Low (Filtration)
Scalability Score 5/5 (Proven)3/5 (Precursor limited)2/5 (Equipment limited)

Detailed Experimental Protocols

Protocol A: Modified "Green" Skraup Synthesis (Microwave-Assisted)

An optimized version of the classic route that mitigates the violence of the reaction and improves yield.

Objective: Synthesis of 6-methylquinoline. Reagents:


-Toluidine (10 mmol), Glycerol (30 mmol), Iodine (0.5 mmol, catalyst), Sodium Dodecyl Sulfate (SDS, surfactant).
  • Setup: In a microwave-safe vial, mix

    
    -toluidine (1.07 g) and glycerol (2.76 g).
    
  • Catalyst Addition: Add iodine (127 mg) and SDS (10 mol%) to the mixture. Note: SDS acts as a phase-transfer catalyst, improving the interface between the hydrophobic amine and hydrophilic glycerol.

  • Reaction: Irradiate at 300W for 12 minutes. The internal temperature should reach ~140°C.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and basify with 10% NaOH solution until pH 9.

  • Extraction: Extract with ethyl acetate (3 x 15 mL). Dry organic layer over anhydrous

    
    .
    
  • Purification: Evaporate solvent. The crude product is often pure enough for use (>90%), but can be recrystallized from ethanol.

Validation: This method typically yields ~88% product, compared to ~55% in the classic sulfuric acid route.

Protocol B: Solvent-Free Friedländer Synthesis

A high-atom-economy route ideal for complex derivatives.

Objective: Synthesis of 2-methyl-3-acetylquinoline. Reagents: 2-Aminobenzaldehyde (10 mmol), Acetylacetone (12 mmol), Sulfamic Acid (1 mmol, solid acid catalyst).

  • Mixing: In a mortar, grind 2-aminobenzaldehyde (1.21 g), acetylacetone (1.20 g), and sulfamic acid (0.097 g) together.

  • Reaction: Transfer the mixture to a round-bottom flask. Heat in an oil bath at 70°C for 45 minutes. The solid mixture will melt and resolidify.

  • Workup: Cool the mixture. Add crushed ice (30 g) and stir vigorously. The product precipitates out.

  • Purification: Filter the solid. Wash with cold water to remove the water-soluble catalyst. Recrystallize from hot ethanol.

Validation: Yields are typically >92%. The catalyst (sulfamic acid) is cheap, non-toxic, and water-removable, resulting in an E-factor near 1.

Mechanistic Insight: The Skraup Pathway

Understanding the mechanism is critical for troubleshooting the Skraup reaction, particularly the formation of the acrolein intermediate which is the rate-limiting and most hazardous step.

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (Active Electrophile) Glycerol->Acrolein H+, -2 H2O (Dehydration) Michael Michael Addition (Beta-amino aldehyde) Acrolein->Michael + Aniline Aniline Aniline Aniline->Michael Cyclization Cyclization (Dihydroquinoline) Michael->Cyclization Acid Catalysis Oxidation Oxidation (Aromatization) Cyclization->Oxidation -2H Product Quinoline Oxidation->Product

Figure 2: Mechanistic flow of the Skraup synthesis.[5] The dehydration of glycerol to acrolein is the critical step requiring acid catalysis.

Conclusion

For industrial-scale production where raw material cost is the primary driver, the Skraup synthesis remains dominant, though it requires robust engineering controls for heat and waste management.

For drug discovery and development applications, the Friedländer synthesis or Microwave-assisted methods are superior. They offer the "Green Premium"—higher upfront reagent costs offset by significantly reduced purification time, higher chemical yields, and lower hazardous waste disposal costs.

References

  • International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of quinolines: a review. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Quinoline-Based Compounds

This guide provides an in-depth, experience-driven framework for the validation of in vitro assays tailored to novel quinoline-based compounds. As researchers and drug development professionals, the integrity of our earl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven framework for the validation of in vitro assays tailored to novel quinoline-based compounds. As researchers and drug development professionals, the integrity of our early-stage data is paramount. A rigorously validated assay is not merely a procedural checkpoint; it is the foundation upon which successful drug discovery programs are built. This document eschews rigid templates in favor of a logical, scientifically-grounded narrative that explains the "why" behind the "how," ensuring that your experimental choices are both robust and defensible.

Quinoline and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] Their mechanisms of action are diverse, ranging from DNA intercalation and inhibition of topoisomerase to the modulation of protein kinases and tubulin polymerization.[3][4][5] This chemical diversity necessitates a thoughtful and tailored approach to assay validation to avoid compound-specific artifacts and generate reliable data.

Part 1: Strategic Assay Selection for Quinoline Scaffolds

The first critical decision is the selection of an appropriate assay. This choice is dictated by the biological question you are asking. For quinoline compounds, which are frequently investigated for their cytotoxic and antiproliferative effects, several assays are commonly employed.[6] However, they are not created equal, and understanding their principles is key to interpreting your results accurately.

Common Cytotoxicity & Viability Assays: A Comparative Analysis

The most prevalent primary screens for quinoline-based anticancer agents involve assessing cell viability. Below is a comparison of common colorimetric and luminometric assays.

Assay TypePrincipleAdvantagesDisadvantages & Potential Quinoline-Specific Interference
MTT Assay Mitochondrial dehydrogenases in viable cells reduce a yellow tetrazolium salt (MTT) to purple formazan crystals.[6]Inexpensive, widely used and referenced.Requires a solubilization step; formazan crystals can be difficult to dissolve. Quinoline compounds with inherent color or redox activity can interfere with absorbance readings.[7][8]
WST-1/XTT Assays Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[8]One-step procedure, higher sensitivity than MTT, no solubilization needed.Can have higher background absorbance. As with MTT, redox-active quinolines may directly reduce the tetrazolium salt, leading to false-positive results (apparent viability).[9]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[6]Directly measures cytotoxicity (cell death) rather than metabolic activity.Less sensitive for early-stage cytotoxicity; transient nature of LDH in the medium can affect timing.
ATP-Based Assays (e.g., CellTiter-Glo®) Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction.[10]High sensitivity, rapid, and suitable for high-throughput screening (HTS).[10] Generally considered the gold standard for viability.More expensive than colorimetric assays. Some quinoline derivatives could potentially inhibit the luciferase enzyme, leading to false negatives.

Expert Insight: For initial high-throughput screening of a novel quinoline library, an ATP-based assay is often the superior choice due to its high sensitivity, robustness, and lower susceptibility to compound interference compared to tetrazolium-based assays.[7] While more costly, the quality of the data and the reduced risk of false positives justify the investment. It is crucial to run a counter-screen to check for luciferase inhibition by your hit compounds.

Part 2: The Validation Workflow: A Self-Validating System

Assay validation ensures that your experimental system consistently produces accurate and reproducible results, making it "fit-for-purpose".[11][12] The following workflow is designed as a self-validating system, where each step builds confidence in the subsequent data.

Experimental Workflow for Assay Validation

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation A 1. Reagent & Cell Concentration Optimization B 2. Incubation Time & DMSO Tolerance A->B C 3. Positive/Negative Control Selection B->C D 4. Signal Variability (Plate Uniformity) C->D E 5. Signal-to-Basal (S/B) & Z'-Factor Calculation D->E F 6. Precision (Intra- & Inter-Assay) E->F G 7. Accuracy & Linearity F->G H 8. Robustness (Minor Variations) G->H I 9. Specificity (Compound Interference) H->I MoA Quinoline Novel Quinoline Compound DNA DNA Intercalation/ Topoisomerase II Inhibition Quinoline->DNA Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin Kinase Kinase Signaling (e.g., PAK1, Pim-1) Quinoline->Kinase Apoptosis Induction of Apoptosis DNA->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycle Kinase->Apoptosis CellCycle->Apoptosis

Caption: Potential mechanisms of action for anticancer quinoline compounds.

Secondary assays should be employed to investigate these potential mechanisms for any validated hits from the primary screen. Examples include:

  • Cell Cycle Analysis: Using flow cytometry to determine if compounds induce arrest at specific phases (e.g., G2/M), a common effect of tubulin inhibitors. [13]* Apoptosis Assays: Quantifying programmed cell death via methods like Annexin V/Propidium Iodide staining or caspase activity assays. [3][6]* Biochemical Kinase Assays: Using purified enzymes to confirm direct inhibition of a specific kinase target. [14][15]

Conclusion

The validation of in vitro assays for novel quinoline-based compounds is a systematic, multi-faceted process that demands scientific rigor and a deep understanding of both the compound class and the assay technologies. By moving beyond a simple checklist approach and focusing on the underlying principles of causality, experimental integrity, and self-validating systems, researchers can build a robust data package. This foundation not only increases the probability of identifying true, developable hits but also stands up to the scrutiny of regulatory bodies and peer review, ultimately accelerating the journey from the bench to the clinic.

References
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. Benchchem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Pharmacy and Pharmacology.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Cancer Science & Research.
  • A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. (2021). PLOS ONE.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI.
  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
  • The Role of Assay Development and Validation in Drug Discovery. (2024). PeploBio.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.
  • Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. (2018). PubMed.
  • Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach. (2012). PubMed.
  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017). Brieflands.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (2018). Promega Corporation.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.
  • A comparative study of MTT and WST-1 assays in cytotoxicity analysis. (2025). ResearchGate.
  • Validation of in vitro tools and models for preclinical drug discovery. National Institute of Standards and Technology.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (2023). Vipergen.
  • A Guide to the Validation of High-Throughput Screening Assays for Novel Azithromycin Analogs. Benchchem.
  • A Practical Guide to Immunoassay Method Validation. (2014). PMC.
  • Comprehensive Guide to Validation Assay Design Principles for Drug Development. (2026). Infinix Bio.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration.
  • Biochemical assays in drug discovery and development. (2025). Celtarys Research.
  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs.
  • Basics of Enzymatic Assays for HTS. (2012). NCBI.
  • High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review.
  • A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. (2025). MDPI.
  • WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.
  • Biochemical Assays | Enzymatic & Kinetic Activity. Domainex.
  • Beyond accuracy, precision and TAE: Direct assay validation against product specification aligned with USP. (2025). ResearchGate.
  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. (2025). Marin Biologic Laboratories.
  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
  • A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. (2021). JournalAgent.
  • Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs.
  • MTT Vs WST-1, efficiency, cost, time, and waste generation: evaluating the silver nanoparticles cytotoxicity. (2020). Revista de Ciencias Farmaceúticas y Biomedicina.
  • Validation of an ICH Q2 Compliant Flow Cytometry-Based Assay for the Assessment of the Inhibitory Potential of Mesenchymal Stromal Cells on T Cell Proliferation. (2023). PMC.
  • Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years! NorthEast BioLab.
  • Establishing the Performance Characteristics of In Vitro Diagnostic Devices for the Detection or Detection and Differentiation of Influenza Viruses - Guidance for Industry and FDA Staff. (2018). U.S. Food and Drug Administration.
  • Reference Standards for In Vitro Metabolism Studies. Creative Diagnostics.
  • Technical Guidance Series for WHO Prequalification – Diagnostic Assessment: Guidance on test method validation for in vitro diagnostic medical devices. (2017). World Health Organization.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride: Proper Disposal &amp; Quenching Procedures

Executive Safety Summary Immediate Action Required: Do not dispose of this compound directly into aqueous waste streams or trash bins. 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160264-83-4) presents a dual-h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Do not dispose of this compound directly into aqueous waste streams or trash bins.

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160264-83-4) presents a dual-hazard profile:

  • Functional Group Hazard (Acid Chloride): Highly reactive electrophile. Reacts violently with water/moisture to release hydrogen chloride (HCl) gas and heat.

  • Scaffold Hazard (Quinoline): The quinoline core is a suspect carcinogen and hepatotoxin.

Core Directive: This compound must be chemically deactivated ("quenched") via controlled hydrolysis or alcoholysis prior to disposal. The resulting waste must be treated as Halogenated Organic Waste .

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the state of the material against the table below.

PropertySpecification / Hazard
Functional Group Acid Chloride (-COCl)
Reactivity Water Reactive (Violent) ; Reacts with amines, alcohols.
Toxicity Corrosive (Causes severe skin burns/eye damage). Suspected Carcinogen (Quinoline scaffold).[1][2]
Physical State Solid (typically off-white to yellow powder).
Byproducts Hydrolysis yields HCl (gas/acid) and 2-(4-butoxyphenyl)quinoline-4-carboxylic acid.
RCRA Codes (Est.) D002 (Corrosive), D003 (Reactive - if unquenched), U-List (Potential for Quinoline derivatives).

The Chemistry of Deactivation (Why We Quench)

You cannot simply "dilute" this chemical with water.[3][4] Direct addition of water to the solid acid chloride will result in a runaway exotherm and the rapid evolution of corrosive HCl mist.

The Safer Mechanism (Alcoholysis/Controlled Hydrolysis): We utilize a nucleophilic acyl substitution to convert the highly reactive acid chloride into a stable ester (using an alcohol) or a carboxylic acid salt (using mild base).



  • Solvent Choice: We use an inert organic solvent (Dichloromethane or Toluene) to act as a heat sink.[5]

  • Quenching Agent: Methanol (creates the methyl ester) or Sodium Bicarbonate solution (creates the carboxylate salt).

Step-by-Step Quenching Protocol

Prerequisites:

  • Location: Fume hood (Sash at lowest working height).

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, face shield (mandatory for acid chlorides >5g).

Phase A: Preparation (The Heat Sink)
  • Dissolution: If the material is a solid, dissolve it in an inert solvent.

    • Recommended: Dichloromethane (DCM) or Toluene.[5]

    • Ratio: Use at least 10 mL of solvent per 1 gram of acid chloride.

  • Thermal Control: Place the reaction vessel (flask) in an ice-water bath (0°C) .

    • Why: This controls the exotherm of the quenching reaction.

  • Agitation: Ensure the solution is stirring (magnetic stir bar).

Phase B: Controlled Quenching

Choose one method based on your available waste streams.

Method 1: The Alcohol Quench (Preferred for Organic Waste)

Best for creating a stable organic waste stream.

  • Add Reagent: Add Methanol (MeOH) dropwise to the cold, stirred acid chloride solution.

    • Stoichiometry: Add roughly 5-10 equivalents (excess).

  • Observation: You may see slight fuming or bubbling (HCl generation). The ice bath prevents this from becoming violent.

  • Scavenging (Optional but Recommended): Add Pyridine or Triethylamine (1.1 eq) to neutralize the HCl as it forms, preventing acid fumes.

Method 2: The Alkaline Hydrolysis (Preferred for Aqueous Separation)

Best if you need to separate the organic scaffold from the chloride salts.

  • Prepare Base: Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH).

  • Add Reagent: Add the aqueous base very slowly (dropwise) to the vigorous stirring organic solution.

    • Warning: This involves CO₂ evolution (fizzing). Do not cap the vessel!

  • Monitoring: Monitor temperature; do not let it rise above 20°C.

Phase C: Verification & Disposal
  • Check pH: Test the aqueous layer (if Method 2) or a wet aliquot (Method 1). The pH should be between 6 and 9.

  • Segregation:

    • Method 1 Output: Pour the entire mixture into the Halogenated Organic Waste container.

    • Method 2 Output: Separate layers. The organic layer (containing the quinoline derivative) goes to Halogenated Organic Waste . The aqueous layer (containing NaCl) can be flushed only if your local regulations permit; otherwise, dispose of as Aqueous Chemical Waste.

  • Labeling: Label the waste tag explicitly: "Contains Deactivated Quinoline Derivatives - Toxic."

Operational Workflow (Decision Tree)

The following diagram outlines the logical flow for assessing and processing this material.

DisposalWorkflow Start START: 2-(4-Butoxyphenyl) quinoline-4-carbonyl chloride StateCheck Check Physical State Start->StateCheck Solid Solid Material StateCheck->Solid Solution Already in Solution StateCheck->Solution Dilute Dissolve in DCM/Toluene (10mL per gram) Solid->Dilute Cool Cool to 0°C (Ice Bath) Solution->Cool Dilute->Cool QuenchChoice Select Quench Method Cool->QuenchChoice MethQuench Method A: Add Methanol (Forms Methyl Ester) QuenchChoice->MethQuench Preferred BaseQuench Method B: Add Sat. NaHCO3 (Forms Carboxylate Salt) QuenchChoice->BaseQuench Alternative Neutralize Verify pH (6-9) MethQuench->Neutralize BaseQuench->Neutralize WasteBin DISPOSAL: Halogenated Organic Waste Neutralize->WasteBin

Figure 1: Decision tree for the safe quenching and disposal of acid chloride intermediates.

Emergency Contingencies

Spills
  • Small Spill (<5mL/g): Cover with dry sand or vermiculite. Do NOT use paper towels (fire risk due to exothermic reaction).[5] Scoop into a container and treat as solid hazardous waste.

  • Large Spill: Evacuate the area. The hydrolysis of the acid chloride will generate a cloud of HCl gas. Contact EHS immediately.

Exposure[6][7][8][9]
  • Skin: Immediate wash with soap and water for 15 minutes. The acid chloride reacts with skin moisture to cause chemical burns.

  • Eyes: Rinse for 15 minutes.[6] Seek immediate medical attention.

Regulatory & Compliance Notes

  • RCRA Classification: Before quenching, this material is a D003 (Reactive) waste. After quenching, it is no longer reactive but retains toxicity characteristics.

  • Quinoline Handling: Due to the quinoline scaffold's association with carcinogenicity (EPA Group B2/C), all waste containers must be sealed and labeled to prevent fugitive emissions.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2001).[1][2] Toxicological Review of Quinoline (CASRN 91-22-5).[1] EPA/635/R-01/005. [Link]1]

  • PubChem. (n.d.). Compound Summary: Quinoline.[1][7] National Library of Medicine.[7] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure Limits - Annotated Tables.[Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride

Comprehensive Safety & Handling Guide: 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride (CAS No. 1160264-83-4)[1]. As a reactive acyl chloride derivative of quinoline, this compound serves as a valuable intermediate in chemical synthesis but demands rigorous and informed handling procedures to ensure personnel safety and experimental integrity.[2] The information herein is synthesized from established safety principles for reactive chemical species and is intended to empower laboratory personnel with the knowledge to work safely.

Hazard Analysis: Understanding the Reactivity

The primary hazards of 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride stem directly from its constituent functional groups: the quinoline core and, most significantly, the acyl chloride moiety.

  • Acyl Chloride Group (-COCl): This is the most critical feature dictating the compound's handling requirements. Acyl chlorides are highly reactive and corrosive. The carbonyl chloride group reacts exothermically and often violently with water—including ambient humidity, moisture on the skin, or in the respiratory tract—to produce hydrochloric acid (HCl) gas and the corresponding carboxylic acid.[3][4] This reaction is the source of its severe corrosive properties. Exposure to the vapors can cause a stinging sensation and permanent damage to the eyes, while contact with skin will result in severe chemical burns.[3][5]

  • Quinoline Core: Quinoline and its derivatives are known to be biologically active and can be toxic if ingested or absorbed through the skin.[6][7][8] The quinoline structure itself is a stable aromatic system, but it should be treated as a potential irritant and sensitizer.[8]

  • Physical Form: As a solid, the compound poses a respiratory hazard if fine dust is generated during handling. Inhalation of dust will lead to the formation of HCl in the moist environment of the lungs, causing severe respiratory irritation and potential damage.[4][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[10]

Task / OperationRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Storage & Transport (Closed Containers) Not generally requiredSafety glassesStandard nitrile glovesLab coat
Weighing & Aliquoting (Solid) NIOSH-approved respirator with acid gas/HEPA cartridgeChemical splash goggles and full-face shieldDouble-gloved: Inner nitrile, outer chemical-resistant (e.g., butyl rubber)Chemical-resistant lab coat
Reaction Setup & Active Handling NIOSH-approved respirator with acid gas/HEPA cartridgeChemical splash goggles and full-face shieldDouble-gloved: Inner nitrile, outer chemical-resistant (e.g., butyl rubber)Chemical-resistant lab coat and apron
Large-Scale Operations (>50g) Supplied Air Respirator (SAR) or SCBA may be requiredChemical splash goggles and full-face shieldHeavy-duty chemical-resistant gloves (e.g., Viton™ over butyl rubber)Full chemical-resistant suit[9][11]
Spill Cleanup As required by spill size; minimum of air-purifying respirator with acid gas cartridgeChemical splash goggles and full-face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coveralls
Detailed PPE Specifications:
  • Respiratory Protection : Due to the immediate danger of HCl formation upon inhalation, a standard dust mask is inadequate. A half-mask or full-face respirator equipped with a combination cartridge for acid gases and particulates (P100/HEPA) is mandatory for handling the solid outside of a glovebox.[5][9]

  • Eye and Face Protection : At a minimum, non-vented, chemical splash goggles must be worn.[3] Given the severe corrosivity and reactivity, a full-face shield worn over the goggles is required during any transfer or reaction quenching step to protect the entire face.[4][9]

  • Hand Protection : A single pair of standard nitrile gloves is insufficient. Double-gloving provides a critical safety layer. The outer glove should be a material with high resistance to corrosive chemicals and acid chlorides, such as butyl rubber or Viton™. Always check the manufacturer's glove compatibility data. Remove and replace gloves immediately upon any sign of contamination.

  • Body Protection : A flame-resistant lab coat is standard, but for handling this material, a chemical-resistant lab coat or apron made of materials like neoprene or PVC is essential. Ensure clothing is fully buttoned, and sleeves are not rolled up. For large quantities, a full chemical suit may be necessary.[11]

Operational Plan: From Receipt to Disposal

Safe handling requires meticulous planning and execution within appropriate engineering controls.

Engineering Controls
  • Fume Hood: All handling of 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride must be performed in a certified and properly functioning chemical fume hood to contain dust and HCl vapors.

  • Inert Atmosphere: Due to its water reactivity, handling and reactions should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon), especially when the compound will be stored or used over an extended period.

  • Emergency Equipment: Ensure immediate access to a safety shower and eyewash station.[3] Verify their functionality before beginning any work.

Step-by-Step Handling Protocol
  • Preparation :

    • Clear the fume hood of all unnecessary equipment and chemicals, especially water, alcohols, and bases.

    • Assemble all necessary glassware and ensure it is oven-dried and free of moisture.

    • Prepare separate, clearly labeled waste containers for solid waste, halogenated organic liquid waste, and aqueous quench solutions.

  • Donning PPE : Follow a systematic sequence to avoid contamination.

    Caption: PPE Donning Sequence.

  • Weighing and Transfer :

    • Perform weighings in the fume hood or in a glovebox. If weighing on a balance outside the hood, do so in a tared, sealed container.

    • Use anti-static tools and weighing paper.

    • Handle the bottle with care, opening it slowly to release any potential internal pressure from slight decomposition to HCl.

    • Transfer the solid carefully to the reaction vessel, avoiding the creation of dust clouds.

  • Reaction and Quenching :

    • Add the acyl chloride to the reaction solvent; do not add solvent to the dry acyl chloride.

    • When the reaction is complete, the quenching process must be performed with extreme caution. Never add water or alcohol directly to the reaction mixture.

    • The preferred method is to slowly add the reaction mixture to a separate, stirred, and often cooled, quenching solution (e.g., a dilute solution of sodium bicarbonate or another weak base).

  • Doffing PPE : The removal of PPE is a critical step to prevent exposure.

    Caption: PPE Doffing Sequence.

Disposal Plan: Neutralization and Segregation

Improper disposal can lead to dangerous reactions in waste containers. All waste must be neutralized and segregated.

  • Solid Waste : Any contaminated weighing paper, gloves, or absorbent materials should be collected in a dedicated, sealed container labeled "Halogenated Solid Waste." Before final disposal, these materials should be cautiously quenched by slowly adding a weak base solution in a fume hood.

  • Liquid Waste : Unused reagent or reaction residues must be quenched as described above. Slowly add the material to a stirred, cooled solution of sodium bicarbonate. After neutralization is complete (verified by pH paper), the resulting mixture should be disposed of in a "Halogenated Organic Waste" container.

  • Empty Containers : The original reagent bottle is not truly empty. It contains residue and HCl vapor.

    • In a fume hood, cautiously rinse the container three times with an inert, dry solvent (e.g., dichloromethane or toluene). Dispose of the rinsate as halogenated organic waste.

    • Next, slowly and carefully rinse the container with a weak base solution (e.g., sodium bicarbonate).

    • Once decontaminated, deface the label and dispose of the container in the appropriate solid waste stream (e.g., glass disposal).[12]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][13] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Spill :

    • Evacuate all non-essential personnel.

    • Wear the appropriate full PPE as outlined above.

    • Cover the spill with a dry, inert absorbent material such as sand, clay, or a commercial acid spill neutralizer. Do not use paper towels or other combustible materials.

    • Carefully collect the absorbed material into a labeled waste container.

    • Decontaminate the area with a weak base solution, followed by a water rinse.

    Spill_Response Start Spill Occurs Assess Assess Size & Location Start->Assess IsMajor Major Spill? Assess->IsMajor Evacuate Evacuate Area Call Emergency Response IsMajor->Evacuate Yes IsMinor Minor Spill? IsMajor->IsMinor No Alert Alert Colleagues IsMinor->Alert Yes End Disposal & Reporting IsMinor->End No (No Action Needed) DonPPE Don Full PPE Alert->DonPPE Contain Cover with Inert Absorbent (e.g., Sand, Vermiculite) DonPPE->Contain Collect Collect into Sealed Waste Container Contain->Collect Decontaminate Decontaminate Area with Base Solution Collect->Decontaminate Decontaminate->End

    Caption: Spill Response Decision Workflow.

References

  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
  • Benchchem. (n.d.). 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride.
  • Amerigo Scientific. (n.d.). 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
  • The Chlorine Institute. (n.d.). Pamphlet 65: Personal Protective Equipment for Chlor-Alkali Chemicals.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers.
  • dphhs. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals.
  • Key Organics. (2017, December 1). Safety Data Sheet: 2-(4-methoxyphenyl)-3-methylquinoline-4-carbonyl chloride.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Biphenylcarbonyl chloride.
  • Loba Chemie. (2025, July 24). Safety Data Sheet: QUINOLINE FOR SYNTHESIS.
  • Linde Gas. (2024, June 6). Safety Data Sheet: Carbonyl Chloride.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • TCI Chemicals. (2025, July 17). Safety Data Sheet: Choline Chloride.
  • TCI Chemicals. (2025, March 10). Safety Data Sheet: N-(tert-Butoxycarbonyl)-L-norvaline.
  • Dana Bioscience. (n.d.). 2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride 1g.
  • Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
  • BLDpharm. (n.d.). 1160264-66-3 | 2-(4-Butylphenyl)quinoline-4-carbonyl chloride.
  • Chemdiv. (n.d.). Compound 2-(4-butoxyphenyl)quinoline-4-carboxamide.
  • National Institutes of Health (NIH), PubChem. (n.d.). Quinoline.
  • Scribd. (n.d.). Reactivity Quinoline.
  • Cheméo. (n.d.). Chemical Properties of Quinoline-4-carboxylic acid, 2-butoxy, 2-(diethylaminoethyl)amide.
  • UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Matrix Scientific. (n.d.). 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride.
  • BLDpharm. (n.d.). 50821-72-2 | Quinoline-4-carbonyl chloride.
  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • BLDpharm. (n.d.). 1160254-67-0 | 2-(3-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.